molecular formula C8H7ClO3 B1588753 3-Chloro-2-methoxybenzoic acid CAS No. 3260-93-3

3-Chloro-2-methoxybenzoic acid

Cat. No.: B1588753
CAS No.: 3260-93-3
M. Wt: 186.59 g/mol
InChI Key: NKVUYEGKHRDEBB-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methoxybenzoic acid
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InChI

InChI=1S/C8H7ClO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVUYEGKHRDEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40423678
Record name 3-chloro-2-methoxybenzoic acid
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3260-93-3
Record name 3-Chloro-2-methoxybenzoic acid
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Record name 3-chloro-2-methoxybenzoic acid
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Record name 3-Chloro-2-methoxybenzoic Acid
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2-methoxybenzoic Acid (CAS No. 3260-93-3)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-2-methoxybenzoic acid, a key chemical intermediate for professionals in research, development, and manufacturing. From its fundamental properties to detailed, field-tested protocols for its synthesis, purification, and analysis, this document serves as an essential resource for scientists and drug development professionals.

Core Compound Profile

This compound, registered under CAS number 3260-93-3, is a substituted aromatic carboxylic acid. Its structure, featuring a chlorine atom and a methoxy group on the benzoic acid backbone, makes it a valuable building block in organic synthesis.[1] It is also known by its synonym, 3-Chloro-o-anisic acid.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 3260-93-3
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance White to off-white or orange to green crystalline powder[1]
Melting Point 118-123 °C
Solubility Sparingly soluble in water (0.97 g/L at 25 °C)[1]
Storage Temperature 2-8°C
Toxicological and Safety Profile

As with any chemical reagent, a comprehensive understanding of its safety profile is paramount. This compound is classified as acutely toxic if swallowed and can cause skin, eye, and respiratory irritation.[1]

Hazard Statements:

  • H301: Toxic if swallowed.

Precautionary Statements:

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

Appropriate personal protective equipment (PPE), including a dust mask, eye shields, face shield, and gloves, should be worn when handling this compound.

Strategic Applications in Research and Development

The unique substitution pattern of this compound makes it a versatile intermediate in several key industrial and research sectors.

  • Pharmaceutical Development: This compound is a crucial starting material in the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly in the development of novel anti-inflammatory and analgesic drugs.

  • Agrochemical Synthesis: It serves as a precursor in the formulation of herbicides and pesticides, contributing to the development of selective agents that target specific plant growth pathways.

  • Organic Synthesis: Researchers utilize this molecule as a versatile building block for the creation of more complex organic structures in a laboratory setting.

Synthesis of this compound: A Detailed Protocol

The following is a robust, multi-step synthesis protocol for this compound, commencing from the readily available starting material, 2-chloro-6-nitrotoluene. This pathway involves a permanganate-mediated oxidation followed by a two-step reduction and diazotization/methoxylation sequence.

Synthesis Workflow

Synthesis_Workflow A 2-Chloro-6-nitrotoluene B Oxidation (KMnO4, KOH) A->B Step 1 C 2-Chloro-6-nitrobenzoic acid B->C D Reduction (e.g., Fe/HCl) C->D Step 2 E 2-Amino-6-chlorobenzoic acid D->E F Diazotization & Methoxylation (NaNO2, HCl then CH3OH, heat) E->F Step 3 G This compound F->G

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Procedure

Step 1: Oxidation of 2-Chloro-6-nitrotoluene to 2-Chloro-6-nitrobenzoic acid [2]

  • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 2-chloro-6-nitrotoluene (1 equivalent), potassium permanganate (2.65 equivalents), 1 N potassium hydroxide (1.1 equivalents), and water.

  • Heat the mixture to 100°C with vigorous stirring for approximately 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If the reaction is incomplete, an additional portion of potassium permanganate (0.35 equivalents) can be added, and heating continued for another 2-3 hours.

  • Cool the reaction mixture to room temperature and remove any unreacted starting material by steam distillation.

  • Filter the hot reaction mixture to remove manganese dioxide. Wash the filter cake with hot water.

  • Combine the filtrates and concentrate under reduced pressure.

  • Acidify the concentrated solution with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to yield 2-chloro-6-nitrobenzoic acid.

Step 2: Reduction to 2-Amino-6-chlorobenzoic acid

  • To a solution of 2-chloro-6-nitrobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a reducing agent like iron powder (Fe) in the presence of a catalytic amount of hydrochloric acid (HCl).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate) to precipitate the amino acid.

  • Filter the product, wash with water, and dry to obtain 2-amino-6-chlorobenzoic acid.

Step 3: Diazotization and Methoxylation to this compound

  • Suspend 2-amino-6-chlorobenzoic acid (1 equivalent) in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, heat methanol.

  • Carefully add the cold diazonium salt solution to the hot methanol. Nitrogen gas will be evolved.

  • After the addition is complete, heat the mixture at reflux for a period to ensure complete reaction.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • The residue can then be taken up in an organic solvent and washed with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

Purification: Recrystallization Protocol

Recrystallization is a highly effective method for purifying solid organic compounds based on differences in solubility.[3][4][5][6]

Recrystallization Workflow

Recrystallization_Workflow A Crude this compound B Dissolve in minimum hot solvent (e.g., water) A->B C Hot gravity filtration (if insoluble impurities are present) B->C D Slow cooling to induce crystallization C->D E Vacuum filtration to collect crystals D->E F Wash with cold solvent E->F G Dry the pure crystals F->G H Pure this compound G->H

Caption: General workflow for the purification of this compound via recrystallization.

Step-by-Step Recrystallization Procedure
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., water, or an ethanol/water mixture) and heat the mixture to boiling to dissolve the solid.[3][5]

  • If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

  • If insoluble impurities or charcoal are present, perform a hot gravity filtration.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, cool the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals, for example, in a desiccator or a vacuum oven at a moderate temperature.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of aromatic carboxylic acids.[7]

ParameterRecommended ConditionRationale
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good separation for aromatic compounds.
Mobile Phase A 0.1% Formic acid in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid, leading to better retention and peak shape.[7]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[8]
Gradient A suitable gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B.To elute the compound of interest and any impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at an appropriate wavelength (e.g., 235 nm)Aromatic compounds typically have strong UV absorbance.[9]
Column Temperature 25-30 °CTo ensure reproducible retention times.
Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of carboxylic acids can be challenging due to their polarity and low volatility. Derivatization is often employed to improve chromatographic performance.[10][11]

Derivatization (Esterification):

  • React a small sample of the acid with a derivatizing agent such as diazomethane or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding methyl ester.[10]

  • This increases the volatility and thermal stability of the analyte.[10]

ParameterRecommended ConditionRationale
Column A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent)Suitable for the separation of a wide range of organic compounds.
Injection Mode Split/SplitlessTo handle different sample concentrations.
Oven Program A temperature gradient (e.g., starting at 50-70°C and ramping to 250-300°C)To ensure good separation of the derivatized analyte from any impurities.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
MS Detection Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Range 50-500 amuTo capture the molecular ion and characteristic fragment ions of the derivatized analyte.

Conclusion

This technical guide has provided a detailed overview of this compound (CAS No. 3260-93-3), encompassing its fundamental properties, key applications, and comprehensive protocols for its synthesis, purification, and analysis. The information and procedures outlined herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize this important chemical intermediate in their work. Adherence to good laboratory practices and appropriate safety precautions is essential when working with this and all chemical compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Intermediate in Modern Chemistry

3-Chloro-2-methoxybenzoic acid, also known as 3-chloro-o-anisic acid, is a polysubstituted aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1] Its strategic placement of a chloro, methoxy, and carboxylic acid group on a benzene ring imparts a unique combination of reactivity and physicochemical characteristics. These properties are harnessed by researchers and industry professionals in pharmaceutical development for creating anti-inflammatory and analgesic drugs, and in the agrochemical sector for the formulation of potent herbicides and pesticides.[1][2] This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering both established data and the experimental protocols for their validation.

Molecular Structure and its Influence on Physicochemical Properties

The arrangement of the functional groups on the benzene ring is fundamental to understanding the behavior of this compound. The carboxylic acid is the primary functional group, while the methoxy group is at the ortho (C2) position and the chloro group is at the meta (C3) position relative to the carboxylate.

Caption: 2D structure of this compound.

This specific substitution pattern dictates the electronic and steric environment of the molecule, which in turn governs its acidity, solubility, melting point, and spectroscopic signature.

  • Electronic Effects : The chlorine atom is an electron-withdrawing group, primarily through its inductive effect (-I), which increases the acidity of the carboxylic acid by stabilizing the conjugate benzoate anion.[3][4] The methoxy group, while inductively withdrawing (-I), is a resonance electron-donating group (+R). However, its influence is complex due to its ortho position.

  • Steric Effects (The Ortho Effect) : The presence of the methoxy group at the ortho position causes steric hindrance, forcing the carboxylic acid group to twist out of the plane of the benzene ring.[5][6] This "ortho effect" inhibits resonance between the carboxyl group and the aromatic ring, which paradoxically increases the acidity of the benzoic acid, as the destabilizing cross-conjugation is reduced.[5][7]

Core Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are critical for designing synthetic routes, developing formulations, and ensuring safe handling.

PropertyValueSource(s)
CAS Number 3260-93-3[1][8][9]
Molecular Formula C₈H₇ClO₃[1][8]
Molecular Weight 186.59 g/mol [1][8][9]
Appearance Beige to white/off-white crystalline powder[1][8]
Melting Point 118-123 °C[9]
Boiling Point 306.4 ± 22.0 °C at 760 mmHg (Predicted)
Solubility Sparingly soluble in water (0.97 g/L at 25 °C)[8]
Soluble in organic solvents[10]
pKa 3.72 ± 0.10 (Predicted)
LogP 2.0468 (Predicted)[11]
Topological Polar Surface Area 46.53 Ų[11]

Experimental Determination of Physicochemical Properties

To ensure the scientific integrity of the data, standardized experimental protocols are essential for determining the physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.[12]

G prep Sample Preparation: Finely powder the compound. pack Capillary Packing: Pack 2-3 mm of sample into a capillary tube. prep->pack setup Apparatus Setup: Place capillary in Mel-Temp. Set initial rapid heating. pack->setup crude Crude Measurement: Record approximate melting range. setup->crude cool Cooling: Allow apparatus to cool ~20°C below crude m.p. crude->cool precise Precise Measurement: Heat slowly (1-2°C/min) through the melting range. cool->precise record Data Recording: Record start and end temperatures of melting. precise->record

Caption: Workflow for Melting Point Determination using a Mel-Temp apparatus.

Step-by-Step Protocol:

  • Sample Preparation : A small amount of this compound is finely powdered using a mortar and pestle.[13]

  • Capillary Tube Packing : The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently on a hard surface to pack the solid to a depth of 2-3 mm.[14]

  • Apparatus Setup : The packed capillary tube is placed into the heating block of a Mel-Temp apparatus.[14]

  • Approximate Melting Point : A rapid heating rate (e.g., 7-10 °C/minute) is initially used to determine an approximate melting range.[15]

  • Precise Melting Point : The apparatus is allowed to cool to about 20 °C below the approximate melting point. A fresh sample is used, and the heating rate is reduced to 1-2 °C per minute as the expected melting point is approached.[14]

  • Data Recording : The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[15]

Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility in a given solvent, which is vital for formulation and reaction condition selection.

Step-by-Step Protocol:

  • Preparation : An excess amount of this compound is added to a sealed vial containing a known volume of the desired solvent (e.g., water, ethanol, acetone).

  • Equilibration : The vial is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[16]

  • Phase Separation : The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution via centrifugation or filtration.

  • Quantification : A precise volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation : The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L).

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. Potentiometric titration is a highly accurate method for its determination.[17]

G prep Sample Preparation: Dissolve a known mass in a co-solvent/water mixture. setup Apparatus Setup: Calibrate pH meter. Immerse electrode in sample. prep->setup titrate Titration: Add standardized NaOH in small increments. setup->titrate record Data Acquisition: Record pH after each addition of titrant. titrate->record plot Data Analysis: Plot pH vs. Volume of NaOH. Determine equivalence point. record->plot calc pKa Calculation: pKa = pH at half the equivalence volume. plot->calc

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Protocol:

  • Sample Preparation : A precisely weighed amount of this compound is dissolved in a suitable solvent system (e.g., a water/methanol mixture to ensure solubility) to a known concentration (e.g., 1 mM).[3][18] The solution is purged with nitrogen to remove dissolved CO₂.[2][18]

  • Apparatus Calibration : A potentiometer (pH meter) is calibrated using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).[2]

  • Titration : The sample solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.[18]

  • Data Collection : A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette. The pH of the solution is recorded after each addition, allowing the reading to stabilize.[2][18]

  • Data Analysis : A titration curve is generated by plotting the recorded pH values against the volume of NaOH added.

  • pKa Determination : The equivalence point (the point of steepest inflection) is determined from the first or second derivative of the titration curve. The pKa is the pH at the half-equivalence point.[19]

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and confirmation of identity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the number and electronic environment of the hydrogen atoms in the molecule. For this compound, the expected signals are:

  • Carboxylic Acid Proton (-COOH) : A broad singlet, typically far downfield (>10 ppm), which will disappear upon shaking the sample with D₂O.[20]

  • Aromatic Protons (-C₆H₃-) : Three signals in the aromatic region (approx. 7.0-8.0 ppm), exhibiting coupling patterns (doublets, triplets) consistent with a 1,2,3-trisubstituted benzene ring.

  • Methoxy Protons (-OCH₃) : A sharp singlet at approximately 3.8-4.0 ppm, corresponding to the three equivalent protons of the methoxy group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key expected signals include:

  • Carbonyl Carbon (-COOH) : A signal in the range of 160-180 ppm.[20]

  • Aromatic Carbons (-C₆H₃-) : Six distinct signals in the aromatic region (approx. 110-160 ppm). The carbons directly attached to the electron-withdrawing chloro and carboxyl groups, and the electron-donating methoxy group, will show characteristic shifts.

  • Methoxy Carbon (-OCH₃) : A signal in the range of 55-65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for this compound include:

  • O-H Stretch (Carboxylic Acid) : A very broad and strong band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4]

  • C=O Stretch (Carbonyl) : A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ for an aromatic carboxylic acid.[4]

  • C-O Stretch (Carboxylic Acid & Ether) : Bands in the 1210-1320 cm⁻¹ region.[4]

  • C-Cl Stretch : A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under Electron Ionization (EI), common fragments for substituted benzoic acids include:

  • Molecular Ion (M⁺) : A peak corresponding to the molecular weight of the compound (m/z = 186/188, showing the isotopic pattern for one chlorine atom).

  • Loss of -OH : A fragment at [M-17]⁺.

  • Loss of -COOH : A fragment at [M-45]⁺.

  • Loss of -OCH₃ : A fragment at [M-31]⁺.

  • Aryl Cations : Characteristic fragments of the substituted benzene ring.[5]

Conclusion

The physicochemical properties of this compound are a direct consequence of its unique molecular architecture. The interplay of the inductive and resonance effects of its chloro and methoxy substituents, combined with the steric influence of the ortho-methoxy group, defines its acidity, solubility, and reactivity profile. A thorough understanding of these properties, validated through robust experimental protocols, is crucial for its effective application as a versatile building block in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. This guide provides the foundational data and methodologies to support such endeavors, ensuring both scientific rigor and practical utility.

References

An In-depth Technical Guide to the Solubility of 3-Chloro-2-methoxybenzoic Acid in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 3-Chloro-2-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers a detailed experimental protocol for its determination, and discusses the influence of solvent properties on the dissolution of this compound.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound (Figure 1) is a substituted aromatic carboxylic acid with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. Its efficacy and bioavailability are intrinsically linked to its solubility, a critical physicochemical parameter that governs its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of its solubility in a diverse range of solvents is paramount for formulation development, crystallization process design, and ensuring predictable therapeutic outcomes.

Figure 1: Chemical Structure of this compound Caption: The structure reveals a benzoic acid core with chloro and methoxy substituents, which influence its polarity and hydrogen bonding capabilities.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the free energy change of the system. Dissolution occurs when the free energy of the solution is lower than the sum of the free energies of the pure solid and the pure solvent. This process is influenced by several factors:

  • Physicochemical Properties of this compound: The presence of a carboxylic acid group allows for hydrogen bonding with protic solvents. The aromatic ring contributes to non-polar interactions, while the chloro and methoxy groups add to the molecule's polarity and steric bulk.

  • Solvent Properties: The polarity, hydrogen bonding capacity (donor and acceptor strength), and steric factors of the solvent play a crucial role. Solvents with similar polarity and hydrogen bonding characteristics to the solute are more likely to be effective.

  • Temperature: The effect of temperature on solubility is described by the van't Hoff equation. For most solid-liquid systems, solubility increases with temperature, indicating an endothermic dissolution process.

Experimental Determination of Solubility: A Step-by-Step Protocol

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[1][2] This protocol outlines the necessary steps to obtain accurate and reproducible solubility data for this compound.

Materials and Equipment
  • Solute: this compound (purity > 99%)

  • Solvents: A range of analytical grade solvents should be selected to cover a spectrum of polarities and hydrogen bonding capabilities (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene).

  • Equipment:

    • Analytical balance (± 0.0001 g)

    • Thermostatic shaker or water bath for temperature control

    • Calibrated thermometer

    • Glass vials with screw caps

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Pipettes and other standard laboratory glassware

    • Drying oven

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

experimental_workflow Experimental Workflow for Solubility Determination prep Preparation of Supersaturated Solution equil Equilibration at Constant Temperature prep->equil Place in thermostatic shaker sample Sampling and Filtration equil->sample Allow solid to settle, then filter supernatant weigh_wet Weighing of Saturated Solution sample->weigh_wet Collect filtrate in a pre-weighed vial evap Solvent Evaporation weigh_wet->evap Dry in oven until constant weight weigh_dry Weighing of Dry Solute evap->weigh_dry calc Calculation of Solubility weigh_dry->calc

Caption: Gravimetric method workflow for determining solubility.

Detailed Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Periodic sampling and analysis can confirm that the concentration has reached a plateau.

  • Sampling and Filtration: Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to prevent the precipitation of the solute during sampling.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

    • Periodically remove the vial from the oven, allow it to cool in a desiccator, and weigh it. Continue this process until a constant weight is achieved, indicating that all the solvent has evaporated.

  • Calculation of Solubility: The solubility can be calculated using the following formula:

    Solubility ( g/100 g solvent) = (mass of dry solute / mass of solvent) x 100

    Where:

    • mass of dry solute = (mass of vial + dry solute) - (mass of empty vial)

    • mass of solvent = (mass of vial + solution) - (mass of vial + dry solute)

Physicochemical Properties and Expected Solubility Trends

While specific quantitative data for this compound in organic solvents is sparse, we can infer expected trends based on its structure and the properties of similar compounds.

PropertyValueSource
Molecular FormulaC₈H₇ClO₃[3]
Molecular Weight186.59 g/mol [3]
Melting Point118-123 °CSigma-Aldrich
Water Solubility0.97 g/L (at 25 °C)[2]
Predicted logP2.0468[4]
  • Polar Protic Solvents (e.g., methanol, ethanol): Due to the carboxylic acid group, this compound is expected to exhibit good solubility in alcohols through hydrogen bonding.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate): Good solubility is also anticipated in these solvents due to dipole-dipole interactions and the potential for the solvent to accept hydrogen bonds.

  • Non-polar Solvents (e.g., toluene, hexane): Lower solubility is expected in non-polar solvents as the energy required to break the crystal lattice of the solute and the cohesive forces of the solvent is not sufficiently compensated by solute-solvent interactions.

For comparison, the solubility of the related compound, 3-methoxybenzoic acid, has been reported to be high in methanol and ethanol.[5][6][7] Conversely, 3-chlorobenzoic acid is only slightly soluble in alcohol and ether.[8] The interplay of the chloro and methoxy groups in this compound will determine its precise solubility profile.

Thermodynamic Modeling of Solubility

For a more in-depth understanding and prediction of solubility, various thermodynamic models can be employed. These models are particularly useful for interpolating and extrapolating solubility data to different temperatures and for predicting solubility in solvent mixtures.

Commonly Used Models
  • Modified Apelblat Equation: An empirical model that relates the mole fraction solubility to temperature.

  • λh (Buchowski) Equation: A two-parameter model that is often used to correlate the solubility of solids in liquids.

  • Non-Random Two-Liquid (NRTL) Model: An activity coefficient model that can be used to describe the phase behavior of liquid mixtures.

  • Universal Functional Activity Coefficient (UNIFAC) Model: A group-contribution method that can be used to predict activity coefficients, and therefore solubility, in the absence of experimental data.[9][10][11][12]

The selection of an appropriate model depends on the specific system and the availability of experimental data for parameter fitting.

logical_relationship Factors Influencing Solubility cluster_solute This compound cluster_solvent Solvent solubility Solubility solute_props Solute Properties solute_props->solubility pka pKa solute_props->pka logP logP solute_props->logP crystal_lattice Crystal Lattice Energy solute_props->crystal_lattice solvent_props Solvent Properties solvent_props->solubility polarity Polarity solvent_props->polarity h_bond Hydrogen Bonding solvent_props->h_bond temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Interplay of factors governing the solubility of this compound.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While quantitative data in organic solvents remains to be fully elucidated, the detailed experimental protocol and theoretical considerations presented herein equip researchers with the necessary tools to generate this critical information. A systematic approach to solubility determination, combining experimental measurement with thermodynamic modeling, will greatly facilitate the development of formulations and processes involving this promising compound.

References

synthesis pathways for 3-Chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-methoxybenzoic Acid

Abstract

This compound, also known as 3-Chloro-o-anisic acid, is a pivotal chemical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its substituted benzene ring structure offers a versatile scaffold for developing complex molecules.[2] This guide provides an in-depth analysis of the primary synthetic pathways to this compound, tailored for researchers, chemists, and process development professionals. We will dissect several strategic approaches, evaluating them based on efficiency, scalability, and mechanistic principles. This document moves beyond simple procedural outlines to offer insights into the rationale behind experimental choices, ensuring both scientific accuracy and practical applicability.

Introduction and Strategic Overview

This compound (CAS No. 3260-93-3) is a white to off-white crystalline solid with the molecular formula C₈H₇ClO₃.[1][3] Its utility stems from the specific arrangement of the chloro, methoxy, and carboxylic acid functional groups on the benzene ring, which allows for targeted modifications in drug and herbicide development.[1] The presence of these groups enhances reactivity and provides specific steric and electronic properties crucial for biological activity.[2]

A successful synthesis strategy for a molecule of this nature must consider not only the final yield but also the cost and availability of starting materials, the complexity of the reaction steps, and the environmental impact of the process. A retrosynthetic analysis reveals several logical disconnection points, suggesting multiple viable starting materials and synthetic routes.

Retrosynthesis cluster_0 Key Disconnections Target This compound Oxidation C-H Oxidation Target->Oxidation [O] Carboxylation C-H/C-Mg Carboxylation Target->Carboxylation 1. Mg or R-Li 2. CO₂ Methylation O-Methylation Target->Methylation CH₃-X Chlorination Aromatic Chlorination Target->Chlorination Cl⁺ SM1 3-Chloro-2-methoxytoluene Oxidation->SM1 SM4 Arylmetal Intermediate (from 3-chloro-2-bromoanisole) Carboxylation->SM4 SM2 3-Chloro-2-hydroxybenzoic Acid Methylation->SM2 SM3 2-Methoxybenzoic Acid Chlorination->SM3 caption Fig. 1: Retrosynthetic analysis of this compound.

Caption: Fig. 1: Retrosynthetic analysis of this compound.

This analysis highlights four principal strategies that will be explored in this guide:

  • Pathway A: Oxidation of a substituted toluene.

  • Pathway B: Electrophilic chlorination of a methoxybenzoic acid precursor.

  • Pathway C: Ortho-directed functionalization of a chlorobenzaldehyde derivative.

  • Pathway D: Carboxylation of an organometallic intermediate (Grignard Reaction).

Pathway A: Oxidation of 3-Chloro-2-methoxytoluene

This pathway is one of the most direct and is often favored in industrial settings due to the relative availability of substituted toluenes. The core of this strategy is the selective oxidation of the methyl group to a carboxylic acid without affecting the other ring substituents.

Synthesis of the Precursor: 3-Chloro-2-methoxytoluene

The starting material, 3-chloro-2-methoxytoluene (also known as 2-chloro-6-methoxytoluene), can be prepared via a multi-step sequence beginning with 2-chloro-6-nitrotoluene.[4]

Pathway_A_Precursor Start 2-Chloro-6-nitrotoluene Intermediate1 3-Chloro-2-methylaniline Start->Intermediate1 Reduction (e.g., Na₂Sₓ, NH₄Cl) [26] Intermediate2 3-Chloro-2-methylphenol Intermediate1->Intermediate2 Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) [29] Product 3-Chloro-2-methoxytoluene Intermediate2->Product Methylation (e.g., (CH₃)₂SO₄, Base) [29] caption Fig. 2: Synthesis workflow for 3-Chloro-2-methoxytoluene.

Caption: Fig. 2: Synthesis workflow for 3-Chloro-2-methoxytoluene.

  • Reduction: The nitro group of 2-chloro-6-nitrotoluene is selectively reduced to an amine. Common methods include catalytic hydrogenation or, for cost-effectiveness, chemical reduction using reagents like sodium polysulfide.[5] The use of polysulfide is advantageous as it avoids expensive catalysts that can be prone to poisoning.[5]

  • Diazotization: The resulting 3-chloro-2-methylaniline is converted to a diazonium salt using a diazotizing agent like sodium nitrite in a strong acid at low temperatures (0-5°C).[6] This intermediate is highly reactive.

  • Hydrolysis & Methylation: The diazonium salt is subsequently hydrolyzed by heating in an aqueous acidic solution to yield 3-chloro-2-methylphenol. This phenol is then methylated using an appropriate agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., NaOH, K₂CO₃) to furnish the desired 3-chloro-2-methoxytoluene.[6]

Oxidation to this compound

The final step involves the oxidation of the methyl group. The choice of oxidant is critical to ensure high yield and prevent side reactions like ring oxidation.

  • Potassium Permanganate (KMnO₄): A strong, classic oxidant. The reaction is typically performed in an aqueous alkaline solution under heat.[7] While effective, it generates a large amount of manganese dioxide (MnO₂) waste, which presents disposal challenges.

  • Catalytic Air Oxidation: Modern industrial processes often favor catalytic oxidation using air or oxygen, which is more environmentally benign. A common system involves a cobalt-manganese-bromine composite catalyst in an acetic acid solvent under pressure. This method is highly efficient for oxidizing alkylarenes.[8]

Protocol 1: Oxidation using Potassium Permanganate

This protocol is adapted from a similar synthesis of 2-Chloro-6-nitro-benzoic acid and serves as a representative laboratory-scale procedure.[7]

  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 3-chloro-2-methoxytoluene (1 equivalent), potassium permanganate (approx. 2.5-3 equivalents), and a suitable volume of 1 M aqueous potassium hydroxide.

  • Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color. Additional portions of KMnO₄ may be required.

  • Work-up: Once the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate. Wash the filter cake thoroughly with hot water.

  • Isolation: Combine the filtrate and washings. If any unreacted starting material is present, it can be removed by steam distillation.

  • Acidification: Cool the alkaline solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.

  • Purification: The this compound will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Pathway B: Electrophilic Chlorination of 2-Methoxybenzoic Acid

This approach builds the molecule by adding the chlorine atom in the final step. The success of this pathway hinges on controlling the regioselectivity of the chlorination reaction. The methoxy (-OCH₃) and carboxylic acid (-COOH) groups have opposing directing effects. The -OCH₃ group is a strong ortho-, para- director, while the -COOH group is a meta- director.

Pathway_B Start 2-Hydroxybenzoic Acid (Salicylic Acid) Intermediate1 Methyl 2-hydroxybenzoate (Oil of Wintergreen) [18] Start->Intermediate1 Esterification (CH₃OH, H₂SO₄) Intermediate2 Methyl 2-methoxybenzoate Intermediate1->Intermediate2 Methylation ((CH₃)₂SO₄, Base) Intermediate3 2-Methoxybenzoic Acid Intermediate2->Intermediate3 Hydrolysis (NaOH, H₂O) Product This compound Intermediate3->Product Chlorination (e.g., NCS, FeCl₃) [11] caption Fig. 3: Synthesis via chlorination of a 2-methoxybenzoic acid precursor.

Caption: Fig. 3: Synthesis via chlorination of a 2-methoxybenzoic acid precursor.

Rationale and Mechanistic Considerations

In 2-methoxybenzoic acid, the powerful activating and ortho-directing influence of the methoxy group dominates. It directs incoming electrophiles to the positions ortho and para to itself (positions 3 and 5). Since position 3 is sterically less hindered than position 1 (which is already substituted), it is a favorable site for chlorination.

To avoid potential side reactions with the carboxylic acid group during chlorination, it is often protected as an ester. However, direct chlorination of the acid is also feasible. A common laboratory method for selective chlorination of activated rings under mild conditions involves using N-Chlorosuccinimide (NCS) with a Lewis acid catalyst like FeCl₃ in a suitable solvent.[9]

Pathway C: Ortho-Directed Functionalization

This elegant strategy utilizes the concept of directed ortho-metalation (DoM), a powerful tool for regioselective functionalization of aromatic rings. Starting from the readily available 3-chlorobenzaldehyde, the aldehyde group is used to direct lithiation to the adjacent C2 position.

Experimental Strategy

A published method by Trapencieris et al. demonstrates this approach effectively.[10]

  • Protection: The aldehyde group in 3-chlorobenzaldehyde is first protected to prevent it from reacting with the strong organolithium base. A common protecting group is a 1,3-dioxolane acetal, formed by reacting the aldehyde with ethylene glycol under acidic conditions.

  • Ortho-Lithiation: The protected 2-(3-chlorophenyl)-1,3-dioxolane is treated with a strong lithium base, typically n-butyllithium (n-BuLi) in the presence of a ligand like tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78°C). The chloro and the dioxolane groups cooperatively direct the deprotonation to the C2 position, forming a lithiated intermediate.

  • Electrophilic Quench: The organolithium species is then quenched with an electrophile that can be converted to a methoxy group. While direct methoxylation is difficult, a common strategy is to react it with an iodine source (e.g., I₂) to form 2-(2-iodo-3-chlorophenyl)-1,3-dioxolane. This iodide can then be subjected to a nucleophilic substitution with sodium methoxide, often catalyzed by copper (an Ullmann-type reaction), to introduce the methoxy group.[9]

  • Deprotection and Oxidation: The acetal protecting group is removed by acid hydrolysis to regenerate the aldehyde. The final step is the oxidation of the 2-methoxy-3-chlorobenzaldehyde to the corresponding carboxylic acid using an oxidant like sodium chlorite (NaClO₂) or potassium permanganate.

This pathway offers excellent regiocontrol but requires cryogenic temperatures and anhydrous conditions, making it more suitable for laboratory-scale synthesis than for large-scale industrial production.[10]

Pathway D: Grignard Carboxylation

The Grignard reaction provides a classic and reliable method for forming carboxylic acids by reacting an organomagnesium halide with carbon dioxide.[11]

Precursor and Reaction

The key precursor for this route would be an aryl halide such as 2-bromo-6-chloroanisole or 2-iodo-6-chloroanisole.

Pathway_D Start 2-Bromo-6-chloroanisole Intermediate1 Grignard Reagent Start->Intermediate1 Mg, Anhydrous Ether [8] Intermediate2 Magnesium Benzoate Salt Intermediate1->Intermediate2 CO₂ (Dry Ice) [9] Product This compound Intermediate2->Product Acidic Work-up (H₃O⁺) caption Fig. 4: Synthesis via Grignard carboxylation.

Caption: Fig. 4: Synthesis via Grignard carboxylation.

The synthesis involves:

  • Formation of the Grignard Reagent: The aryl halide is reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the phenylmagnesium halide.[12] This reaction is sensitive to moisture, as any water will protonate and destroy the Grignard reagent.[11]

  • Carboxylation: The Grignard solution is then added to a source of anhydrous carbon dioxide, most conveniently solid CO₂ (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.

  • Hydrolysis: The final step is an acidic work-up (e.g., with aqueous HCl), which protonates the carboxylate salt to yield the final this compound.[11]

The main challenge of this pathway is the synthesis of the 2-bromo-6-chloroanisole precursor, which can be complex. However, if the precursor is available, the Grignard carboxylation itself is a robust and high-yielding transformation.[13]

Comparison of Synthetic Pathways

The optimal choice of synthesis route depends heavily on the specific requirements of the project, such as scale, cost constraints, and available equipment.

Pathway Starting Material Key Steps Advantages Disadvantages Scalability
A: Oxidation 2-Chloro-6-nitrotolueneReduction, Diazotization, Methylation, OxidationDirect, potentially high-yielding. Catalytic air oxidation is green.Multi-step precursor synthesis. Use of KMnO₄ generates waste.High
B: Chlorination 2-Methoxybenzoic AcidElectrophilic Aromatic ChlorinationFewer steps if starting material is available.Potential for regioisomer formation.Moderate
C: Ortho-Lithiation 3-ChlorobenzaldehydeProtection, DoM, Quench, Deprotection, OxidationExcellent regiocontrol.Requires cryogenic conditions, strong bases, and anhydrous techniques.Low
D: Grignard 2-Bromo-6-chloroanisoleGrignard formation, CarboxylationHigh-yielding final step. Well-established reaction.Precursor synthesis can be difficult. Requires strict anhydrous conditions.Moderate

Conclusion

Several viable synthetic pathways exist for the preparation of this compound, each with distinct advantages and challenges. For large-scale industrial production, Pathway A (Oxidation of 3-Chloro-2-methoxytoluene) , particularly with modern catalytic air oxidation methods, appears to be the most practical and scalable approach. For laboratory-scale synthesis where absolute regiocontrol is paramount, Pathway C (Ortho-Directed Functionalization) offers an elegant, albeit technically demanding, solution. The choice of pathway must be a strategic decision, balancing chemical efficiency with operational practicality and economic viability. Further research into developing more efficient catalysts for direct C-H activation and functionalization could open even more streamlined routes to this valuable intermediate in the future.

References

An In-depth Technical Guide to 3-Chloro-2-methoxybenzoic Acid: From Historical Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Chemical Synthesis

3-Chloro-2-methoxybenzoic acid, also known as 3-Chloro-o-anisic acid, is a halogenated and methoxylated aromatic carboxylic acid.[1] With the chemical formula C₈H₇ClO₃, this white crystalline solid serves as a crucial intermediate in the synthesis of a wide array of organic molecules.[1] Its strategic substitution pattern, featuring a carboxylic acid group, a methoxy group, and a chlorine atom on the benzene ring, imparts unique reactivity and makes it a valuable precursor in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of the discovery and history of this compound, details its synthesis through both historical and contemporary methods, outlines its key physicochemical properties, and explores its significant applications.

The Genesis of a Molecule: A Historical Perspective on Synthesis

While the precise first synthesis of this compound is not readily documented in readily available historical records, its creation can be understood within the broader context of the extensive research into salicylic acid and its derivatives that began in the 19th century. The journey to acetylsalicylic acid (aspirin), synthesized in 1897 from salicylic acid, spurred immense interest in modifying the structure of salicylic acid to enhance its therapeutic properties and explore new chemical entities.[2][3][4][5]

A plausible and historically consistent pathway for the initial synthesis of this compound would have commenced with the methylation of salicylic acid to produce 2-methoxybenzoic acid (o-anisic acid).[6] This etherification was a known reaction during that period. Following the preparation of 2-methoxybenzoic acid, the subsequent step would involve the chlorination of the aromatic ring. Given the directing effects of the methoxy and carboxylic acid groups, a mixture of chlorinated isomers would be expected, from which this compound could be isolated.

The following diagram illustrates this probable historical synthesis pathway:

Historical_Synthesis_of_3_Chloro_2_methoxybenzoic_acid cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Products Salicylic_acid Salicylic Acid o_Anisic_acid 2-Methoxybenzoic Acid (o-Anisic Acid) Salicylic_acid->o_Anisic_acid Methylation Methylating_agent Methylating Agent (e.g., Dimethyl Sulfate) Target_compound This compound o_Anisic_acid->Target_compound Chlorination Chlorinating_agent Chlorinating Agent (e.g., Cl2) Isomers Other Chlorinated Isomers Target_compound->Isomers

Caption: Plausible historical synthesis of this compound.

Modern Synthetic Methodologies

Contemporary approaches to the synthesis of this compound and its derivatives have evolved to be more efficient and selective. These methods often employ more sophisticated reagents and catalytic systems to achieve higher yields and purity. A common modern strategy involves the chlorination of 2-methoxybenzoic acid using a controlled chlorinating agent.

Experimental Protocol: Chlorination of 2-Methoxybenzoic Acid

This protocol describes a general method for the laboratory-scale synthesis of this compound from 2-methoxybenzoic acid.

Materials:

  • 2-Methoxybenzoic acid

  • Carbon tetrachloride (or a suitable alternative solvent)

  • Gaseous chlorine

  • Iodine (catalyst)

  • An ester (e.g., ethyl acetate or methyl 2-methoxybenzoate) as a co-catalyst

  • Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser, gas inlet tube, and magnetic stirrer, dissolve 2-methoxybenzoic acid in carbon tetrachloride.

  • Catalyst Addition: Add a catalytic amount of crystalline iodine (approximately 0.5-1.0% by weight of the starting acid) and the ester co-catalyst (approximately 1.5-5.0% by weight of the starting acid) to the solution.[7]

  • Chlorination: Heat the mixture to reflux and bubble gaseous chlorine through the solution.[7] Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture and distill off the carbon tetrachloride.

  • Isolation and Purification: Treat the residue with a sodium hydroxide solution to form the sodium salt of the carboxylic acid. Wash with an organic solvent to remove non-acidic impurities. Acidify the aqueous layer with hydrochloric acid to precipitate the crude this compound. The product can be further purified by recrystallization.

The following diagram illustrates the workflow for this modern synthetic protocol:

Modern_Synthesis_Workflow start Start dissolve Dissolve 2-methoxybenzoic acid in CCl4 start->dissolve add_catalysts Add Iodine and Ester Co-catalyst dissolve->add_catalysts chlorination Heat to Reflux and Introduce Chlorine Gas add_catalysts->chlorination monitor Monitor Reaction (TLC) chlorination->monitor workup Solvent Removal (Distillation) monitor->workup Reaction Complete extraction Aqueous Work-up with NaOH and HCl workup->extraction purification Recrystallization extraction->purification end End Product: This compound purification->end

Caption: Workflow for the modern synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 3260-93-3
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance White to off-white crystalline powder
Melting Point 118-121 °C
Solubility Sparingly soluble in water

Key Applications in Research and Industry

This compound is a versatile intermediate with significant applications in several areas of chemical synthesis.

  • Pharmaceutical Synthesis: It serves as a fundamental building block for the synthesis of various active pharmaceutical ingredients (APIs). The presence of the chloro and methoxy groups allows for further functionalization and the construction of more complex molecular architectures.

  • Agrochemical Development: In the agrochemical sector, this compound is utilized in the preparation of herbicides and pesticides. The specific substitution pattern can be crucial for the biological activity of the final product.

  • Organic Synthesis: Researchers in organic chemistry employ this compound as a starting material for the synthesis of a wide range of organic compounds, leveraging the reactivity of its functional groups for various chemical transformations.

Future Perspectives

The utility of this compound as a synthetic intermediate is well-established. Future research is likely to focus on the development of more sustainable and environmentally friendly synthetic routes to this compound, potentially exploring biocatalytic methods or continuous flow chemistry. Furthermore, its application in the synthesis of novel bioactive molecules for both medicinal and agricultural purposes will continue to be an active area of investigation. The unique electronic and steric properties conferred by its substituents make it a valuable scaffold for the design of new chemical entities with tailored biological activities.

References

An In-depth Technical Guide to 3-Chloro-2-methoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Chemical Synthesis

3-Chloro-2-methoxybenzoic acid, also known by its synonym 3-Chloro-o-anisic acid, is a halogenated and methoxylated aromatic carboxylic acid. Its unique substitution pattern on the benzene ring imparts specific chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of a wide range of organic molecules. This guide provides a comprehensive overview of its chemical characteristics, synthesis, analysis, and applications, with a particular focus on its role in the development of pharmaceuticals and agrochemicals. The strategic placement of the chloro, methoxy, and carboxylic acid groups allows for diverse chemical modifications, offering a versatile platform for medicinal chemists and process development scientists. This document aims to serve as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the utility of this compound.

Physicochemical Properties and Structural Attributes

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.

Structural Features

The molecule consists of a benzoic acid core with a chlorine atom at the 3-position and a methoxy group at the 2-position.

3_Chloro_2_methoxybenzoic_acid_Structure cluster_benzoic_acid C1 C2 C1->C2 COOH C1->COOH C3 C2->C3 OCH3 C2->OCH3 C4 C3->C4 Cl C3->Cl C5 C4->C5 H C4->H C6 C5->C6 C5->H C6->C1 C6->H

Caption: Chemical structure of this compound.

The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group, along with the carboxylic acid functionality, creates a unique electronic environment on the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Synonyms 3-Chloro-o-anisic acid[1][2]
CAS Number 3260-93-3[2]
Molecular Formula C₈H₇ClO₃[2]
Molecular Weight 186.59 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 118-123 °C[2]
Solubility Sparingly soluble in water (0.97 g/L at 25°C)[1]
pKa 3.72 ± 0.10 (Predicted)[1]
Storage Temperature 2-8°C[2]

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A common strategy involves the oxidation of a corresponding substituted toluene. The following represents a plausible and generalized synthetic workflow.

Synthesis_Workflow Start Starting Material: 2-Chloro-6-nitrotoluene Step1 Step 1: Nucleophilic Aromatic Substitution (e.g., Sodium methoxide in methanol) Start->Step1 Intermediate1 Intermediate: 2-Methoxy-6-nitrotoluene Step1->Intermediate1 Step2 Step 2: Reduction of Nitro Group (e.g., SnCl2, HCl or H2, Pd/C) Intermediate1->Step2 Intermediate2 Intermediate: 2-Methoxy-6-methylaniline Step2->Intermediate2 Step3 Step 3: Sandmeyer Reaction (Diazotization followed by chlorination) Intermediate2->Step3 Intermediate3 Intermediate: 3-Chloro-2-methoxytoluene Step3->Intermediate3 Step4 Step 4: Oxidation of Methyl Group (e.g., KMnO4 or Na2Cr2O7/H2SO4) Intermediate3->Step4 Product Product: This compound Step4->Product Purification Purification: Recrystallization Product->Purification

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Oxidation of 3-Chloro-2-methoxytoluene (Representative)

This protocol is a representative example of the oxidation of a substituted toluene to a benzoic acid and should be adapted and optimized for specific laboratory conditions. A detailed, validated protocol for the specific synthesis of this compound can be found in specialized chemical synthesis literature.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-2-methoxytoluene and a solution of potassium permanganate (KMnO₄) in water. The molar ratio of KMnO₄ to the starting material should be in excess (e.g., 3:1).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate. This may take several hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by vacuum filtration. Wash the filter cake with a small amount of hot water to recover any product.

  • Acidification: Combine the filtrate and washings and acidify with concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2). This compound will precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification Protocol: Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A solvent is suitable if the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Solvent Selection: Based on the polarity of this compound, suitable solvents for recrystallization could include ethanol, methanol, or a mixture of ethanol and water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to further induce crystallization.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals to a constant weight. The purity can be assessed by measuring the melting point and comparing it to the literature value.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following spectroscopic techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule. For this compound, one would expect to see signals for the methoxy protons (a singlet), the aromatic protons (a multiplet or distinct doublets and triplets depending on the resolution and coupling), and the acidic proton of the carboxylic acid (a broad singlet, which may be exchangeable with D₂O).

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct carbon signals are expected: one for the methoxy carbon, one for the carboxylic carbon, and six for the aromatic carbons.

A representative interpretation of the NMR spectra can be found in various spectral databases and chemical literature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound. Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid, usually around 1700 cm⁻¹.

  • C-O stretching vibrations for the methoxy group and the carboxylic acid.

  • C-H stretching and bending vibrations for the aromatic ring and the methyl group.

  • A C-Cl stretch in the fingerprint region.

Applications in Research and Development

This compound is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Pharmaceutical Development

The structural motifs present in this compound are found in a variety of biologically active compounds. It serves as a precursor for the synthesis of novel therapeutic agents, including anti-inflammatory drugs, by acting as a scaffold for the introduction of various pharmacophores. The presence of the chloro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, affecting its absorption, distribution, metabolism, excretion (ADME), and binding affinity to biological targets. For example, it can be a starting material for the synthesis of compounds that target enzymes such as cyclooxygenases (COX), which are implicated in inflammation.

Pharmaceutical_Application Start This compound Step1 Chemical Modification (e.g., Amide coupling, Esterification) Start->Step1 Intermediate Drug Intermediate Step1->Intermediate Step2 Further Synthetic Steps Intermediate->Step2 API Active Pharmaceutical Ingredient (API) (e.g., Anti-inflammatory agent) Step2->API

Caption: Role of this compound in pharmaceutical synthesis.

Agrochemicals

In the agrochemical sector, this compound is used in the synthesis of herbicides. The benzoic acid moiety is a known auxinic herbicide scaffold, and substitutions on the ring can modulate the herbicidal activity and selectivity. These synthetic auxins mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately the death of susceptible plant species. The specific substitution pattern of this compound can be tailored to target specific enzymes or pathways in weeds, such as acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.

Safety, Toxicology, and Environmental Fate

Safety and Handling

This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Toxicological Profile

The toxicological properties of this compound have not been exhaustively investigated.[3] However, related chlorinated aromatic compounds can exhibit varying degrees of toxicity.[3] It is important to handle this compound with care and to consult the Safety Data Sheet (SDS) for the most up-to-date information.

Environmental Fate

The environmental fate of chlorinated benzoic acids is a subject of ongoing research. Biodegradation in soil and water is a potential degradation pathway, often initiated by microbial communities.[1][2][4] The rate of degradation can be influenced by environmental conditions such as pH and the presence of other pollutants.[1] The chlorine substituent can increase the persistence of the molecule in the environment compared to unsubstituted benzoic acid.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique structural features provide a foundation for the synthesis of a diverse range of complex molecules. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective utilization in research and development. This guide has provided a comprehensive overview of these aspects, intended to support the work of scientists and professionals in the field. As with all chemical reagents, adherence to appropriate safety protocols is paramount when handling and using this compound.

References

A Technical Guide to Investigating the Biological Potential of 3-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Chloro-2-methoxybenzoic acid is a substituted benzoic acid primarily utilized as a synthetic intermediate in the pharmaceutical and agrochemical industries.[1][2] While its direct biological activities are not extensively documented, its core benzoic acid scaffold is a well-established pharmacophore present in numerous bioactive compounds.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential biological and therapeutic activities of this compound. We will explore postulated activities based on related structures, provide detailed, field-proven experimental protocols for a tiered screening approach, and discuss the interpretation of potential outcomes. This document serves as a roadmap for unlocking the latent therapeutic value of this compound, moving it from a simple building block to a potential lead compound.

Introduction: The Case for Investigating this compound

This compound, also known as 3-Chloro-o-anisic acid, is a readily available chemical entity (CAS No. 3260-93-3).[5] Its structure, featuring a carboxylic acid group, a methoxy group, and a chlorine atom on a benzene ring, presents multiple points for potential interaction with biological targets. The benzoic acid moiety itself is a privileged structure in medicinal chemistry, found in compounds with antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibiting properties.[3][4][6] The presence of chloro and methoxy substituents further modulates its physicochemical properties, such as lipophilicity and electronic distribution, which can significantly influence its pharmacological profile.[7]

This guide is predicated on the hypothesis that the structural alerts within this compound warrant a systematic investigation of its bioactivity. We propose a logical screening cascade designed to efficiently probe its potential in key therapeutic areas, starting with broad-spectrum primary assays and progressing to more defined, target-based secondary evaluations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3260-93-3
Molecular Formula C₈H₇ClO₃[5]
Molecular Weight 186.59 g/mol [5]
Appearance White to off-white crystalline powder[1]
Melting Point 118-123 °C
Solubility Sparingly soluble in water (0.97 g/L at 25°C)[1]
LogP 2.0468[5]
pKa (Not available in search results)

Proposed Research Workflow: A Tiered Screening Cascade

To efficiently assess the biological potential of this compound, a multi-tiered screening approach is recommended. This strategy prioritizes resources by using broad, cost-effective primary assays to identify any "hits," which can then be pursued with more specific and resource-intensive secondary assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Preclinical Evaluation primary_antimicrobial Antimicrobial Screening (MIC Determination) enzyme_inhibition Enzyme Inhibition (e.g., AChE, Tyrosinase) primary_antimicrobial->enzyme_inhibition If Active primary_cytotoxicity Cytotoxicity Screening (MTT Assay) primary_cytotoxicity->enzyme_inhibition If Active & Selective anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) primary_cytotoxicity->anti_inflammatory If Active & Selective pathway_analysis Signaling Pathway Analysis primary_cytotoxicity->pathway_analysis If Active & Selective in_vivo_toxicity In Vivo Acute Toxicity (Rodent Model) enzyme_inhibition->in_vivo_toxicity Lead Candidate Identified anti_inflammatory->in_vivo_toxicity Lead Candidate Identified in_vivo_efficacy In Vivo Efficacy Models in_vivo_toxicity->in_vivo_efficacy compound This compound compound->primary_antimicrobial Broad-Spectrum Evaluation compound->primary_cytotoxicity Broad-Spectrum Evaluation

Figure 1: Proposed tiered screening cascade for this compound.

Tier 1 Protocols: Primary Biological Screening

The initial phase aims to answer a fundamental question: Does this compound exhibit broad biological activity at reasonable concentrations? We will focus on two key areas where benzoic acid derivatives have shown promise: antimicrobial effects and cytotoxicity against cancer cell lines.[3][8]

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

Rationale: The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] This is a gold-standard method for antimicrobial screening.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO). Ensure the final DMSO concentration in the assay does not exceed 1%, as it can be inhibitory to some microbes.

  • Microplate Preparation: Using a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the compound stock solution (appropriately diluted from the 10 mg/mL stock) to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.

  • Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

  • Determining MIC: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). The results can be confirmed by adding an indicator dye like resazurin.

Protocol: Cytotoxicity Assessment via MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11][12] It is widely used to screen compounds for potential anticancer activity or general cytotoxicity.[8][12]

MTT live_cell Viable Cell dehydrogenase Mitochondrial Dehydrogenase live_cell->dehydrogenase mtt MTT (Yellow, Soluble) mtt->dehydrogenase is reduced by formazan Formazan (Purple, Insoluble) dehydrogenase->formazan to form solubilization Solubilizing Agent (e.g., DMSO) formazan->solubilization is dissolved by solution Purple Solution solubilization->solution spectrophotometer Measure Absorbance (~570 nm) solution->spectrophotometer

Figure 2: Principle of the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be below 0.5%. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells for untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Tier 2 Protocols: Target-Based Mechanistic Assays

If the primary screens yield positive results (e.g., selective cytotoxicity or potent antimicrobial activity), the next step is to investigate the potential mechanism of action. Based on the activities of structurally similar benzoic acid derivatives, enzyme inhibition is a highly probable mechanism.[13][14]

Table 2: Reported Enzyme Inhibition by Benzoic Acid Derivatives

Enzyme TargetTherapeutic AreaExample Inhibitor(s)Reported Potency (Kᵢ / IC₅₀)Source
Acetylcholinesterase (AChE)Alzheimer's DiseaseTetrahydroisoquinolynyl-benzoic acid derivativeKᵢ = 18.78 nM[15]
Carbonic Anhydrases (hCA I/II)Alzheimer's Disease, GlaucomaMethylene-aminobenzoic acid derivativeKᵢ = 33.00 nM[15]
TyrosinaseHyperpigmentation2-aminobenzoic acidKᵢ = 5.15 µM[14]
Trans-sialidaseChagas Diseasep-nitrobenzoic acid43% inhibition @ 1 mM[16]
HMG-CoA ReductaseHyperlipidemiaSubstituted methoxybenzoic acid derivativeKᵢ = 18.11 µM[17]
Slingshot PhosphataseCancerRhodanine-benzoic acid derivativeKᵢ ≈ 4 µM[18]
Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Rationale: Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease.[13] Given that several benzoic acid derivatives are potent AChE inhibitors, this is a logical target to investigate.[15] The Ellman's method is a standard colorimetric assay for this purpose.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • AChE enzyme solution (from electric eel) in buffer.

    • Substrate: Acetylthiocholine iodide (ATCI) solution.

    • Ellman's Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution.

    • Test Compound: Serial dilutions of this compound in buffer (with minimal DMSO).

  • Assay Setup (in 96-well plate):

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations. Include a positive control (e.g., Eserine) and a negative control (solvent only).

    • Add 10 µL of AChE solution to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation:

    • Add 10 µL of DTNB solution to each well.

    • Initiate the enzymatic reaction by adding 10 µL of ATCI solution.

  • Measurement: Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader. The rate of color change (yellow) is proportional to the AChE activity.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the negative control and calculate the IC₅₀ value.

AChE cluster_0 Enzymatic Reaction cluster_1 Detection Reaction ATCI Acetylthiocholine (ATCI) AChE AChE ATCI->AChE Substrate Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes to DTNB DTNB (Colorless) Thiocholine->DTNB Reacts with TNB TNB²⁻ (Yellow) DTNB->TNB to produce Measure Absorbance @ 405 nm Measure Absorbance @ 405 nm TNB->Measure Absorbance @ 405 nm Inhibitor This compound Inhibitor->AChE Blocks

Figure 3: Workflow for the Ellman's method to detect AChE inhibition.

Tier 3: Preliminary In Vivo Assessment

Should a potent and selective activity be discovered, a preliminary in vivo toxicity study is a critical next step.

Study Outline: Acute Oral Toxicity in Rodents

Rationale: Any compound intended for therapeutic use must undergo toxicity evaluation. An acute oral toxicity study provides initial data on the safety profile and helps determine dose ranges for future efficacy studies. Studies on other benzoic acid derivatives have highlighted the hepatorenal system as a potential area of concern.[19]

Methodology (Conceptual Outline):

  • Animal Model: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), separated by sex.

  • Dosing: Administer this compound via oral gavage at several dose levels, including a vehicle control group. Doses should be selected based on in vitro potency (IC₅₀/MIC values).

  • Observation: Monitor animals for 14 days for clinical signs of toxicity, changes in body weight, and mortality.

  • Endpoint Analysis: At the end of the study, collect blood for serum biochemical analysis (e.g., liver enzymes like ALT/AST, kidney function markers like BUN/creatinine).

  • Histopathology: Perform a gross necropsy and collect major organs (liver, kidneys, heart, spleen, etc.) for histopathological examination to identify any treatment-related microscopic changes.[19]

Conclusion and Future Perspectives

This compound, while currently relegated to the role of a chemical intermediate, possesses structural features that suggest a high potential for undiscovered biological activity. The experimental framework presented in this guide provides a clear, logical, and scientifically rigorous path to exploring this potential. By employing a tiered screening cascade—from broad cytotoxicity and antimicrobial assays to specific enzyme inhibition and preliminary in vivo studies—researchers can efficiently determine if this compound holds promise as a lead for drug discovery. Positive findings would pave the way for exciting future work, including structure-activity relationship (SAR) studies through chemical derivatization, advanced in vivo efficacy modeling, and deeper mechanistic investigations into its effects on cellular signaling pathways.

References

Navigating the Synthesis Landscape: A Technical Guide to the Health and Safety of 3-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the health and safety considerations paramount for the handling and application of 3-Chloro-2-methoxybenzoic acid (CAS RN: 3260-93-3). As a key building block in the synthesis of pharmaceuticals and agrochemicals, a comprehensive understanding of its hazard profile is essential for ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond a mere recitation of boilerplate safety data sheet information, offering insights into the causality behind safety protocols and providing a framework for self-validating experimental design.

Hazard Identification and Risk Assessment: A Proactive Stance

This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential health effects. The primary hazards are identified as:

  • Acute Toxicity (Oral), Category 3: Toxic if swallowed.[1][3]

  • Skin Irritation, Category 2: Causes skin irritation.

  • Serious Eye Irritation, Category 2: Causes serious eye irritation.

This classification necessitates a risk assessment prior to any experimental work. The acidic nature of the carboxyl group, combined with the presence of a chlorine atom on the aromatic ring, contributes to its irritant properties. The methoxy group can influence the compound's metabolic pathways, which is a consideration in its toxicological profile.

GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation

Data sourced from multiple safety data sheets.

The "Danger" signal word and the GHS06 pictogram (skull and crossbones) are associated with this compound, underscoring the need for stringent safety measures.[3]

Exposure Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of minimizing exposure is the cornerstone of safe laboratory practice. For this compound, a solid typically appearing as a white to off-white powder, the primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[1]

Engineering Controls: The First Line of Defense

The causality behind recommending specific engineering controls lies in the physical form of the compound and its potential for aerosolization.

  • Fume Hood: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood. This is to prevent the inhalation of fine dust particles, which can cause respiratory tract irritation.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE is dictated by the specific hazards posed by this compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing, for instance, when preparing solutions.[3] This is a direct countermeasure to the "Causes serious eye irritation" classification.

  • Skin Protection: Impervious gloves (e.g., nitrile) should be worn at all times. A lab coat is essential to protect against skin contact. The "Causes skin irritation" classification is the primary driver for this recommendation.

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[3]

PPE_Workflow Start Handling this compound Engineering_Controls Work in Fume Hood Start->Engineering_Controls PPE Don Appropriate PPE Engineering_Controls->PPE Gloves Nitrile Gloves PPE->Gloves Goggles Chemical Goggles PPE->Goggles Lab_Coat Lab Coat PPE->Lab_Coat Optional_Respirator N95 Respirator (if dusty) PPE->Optional_Respirator

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Safe Handling, Storage, and Emergency Procedures: A Protocol-Driven Approach

A self-validating system of protocols is crucial for maintaining a safe laboratory environment.

Handling Protocol

This step-by-step methodology is designed to mitigate the risks identified in the hazard assessment.

  • Preparation: Before handling, ensure that the fume hood is operational and that all necessary PPE is readily available and in good condition.

  • Weighing: Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood. Avoid creating dust clouds.

  • Transfer: Use a spatula to transfer the solid to the reaction vessel. If preparing a solution, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling: After handling, decontaminate the work area and all equipment. Wash hands thoroughly with soap and water, even after removing gloves.

Storage Protocol

The stability and reactivity of the compound dictate the storage conditions.

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.[4]

  • Incompatibilities: Store away from strong oxidizing agents.[4] The benzoic acid moiety can be susceptible to oxidation, and reactions with strong oxidizers could be exothermic and potentially hazardous.

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill Response

Spill_Response Spill Spill of this compound Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect into a Labeled Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Spill response workflow for this compound.

Toxicological and Ecotoxicological Profile: Understanding the Impact

Toxicological Summary

Toxicological EndpointData
Acute Oral Toxicity Classified as Category 3 (Toxic if swallowed). Specific LD50 data is not available.
Acute Dermal Toxicity No data available.
Acute Inhalation Toxicity No data available.
Skin Corrosion/Irritation Classified as a Category 2 irritant.
Serious Eye Damage/Irritation Classified as a Category 2 irritant.
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available.
Reproductive Toxicity No data available.

Ecotoxicological Profile

Information on the environmental fate and ecotoxicity of this compound is limited. However, it is not classified as a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance.[4] Nevertheless, as with all chemical reagents, release into the environment should be avoided. Studies on the biodegradation of chlorobenzoic acids suggest that microbial degradation can occur, though the rate and pathway are dependent on the specific isomer and the microbial consortia present.[5][6][7][8]

Physical, Chemical, and Reactivity Data: The Foundation of Safe Use

A thorough understanding of the compound's properties is essential for designing safe experiments and anticipating potential hazards.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 118-123 °C[3]
Solubility Sparingly soluble in water (0.97 g/L at 25 °C)[1]
pKa 3.72 ± 0.10 (Predicted)[1]

Reactivity Profile

  • Stability: Stable under normal laboratory conditions.[4]

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4]

The presence of both electron-withdrawing (chlorine, carboxylic acid) and electron-donating (methoxy) groups on the benzene ring influences its chemical reactivity.[9][10][11] This should be a consideration in the design of synthetic routes involving this compound.

Disposal Considerations: Responsible Stewardship

All waste containing this compound should be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[4]

References

Methodological & Application

Application Notes: The Strategic Use of 3-Chloro-2-methoxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-methoxybenzoic acid, also known as 3-Chloro-o-anisic acid, is a highly versatile substituted aromatic carboxylic acid that serves as a crucial building block in modern organic synthesis.[1] Its strategic importance stems from the unique interplay of its three functional groups: a carboxylic acid, a methoxy group, and a chlorine atom. This specific arrangement provides multiple reactive sites, enabling chemists to perform a wide array of transformations with high regioselectivity. These transformations are pivotal in the construction of complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals.[1][2] This document provides an in-depth guide to the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for key applications.

Molecular Structure and Reactivity Profile

The reactivity of this compound is dictated by the electronic and steric properties of its substituents. The carboxylic acid and methoxy groups are powerful ortho-directing groups in electrophilic aromatic substitution and directed metalation reactions. The chlorine atom, while a deactivating group, is an excellent handle for transition metal-catalyzed cross-coupling reactions.

Caption: Structure of this compound.

Application 1: Amide Bond Formation

The carboxylic acid moiety is a primary site for modification, most commonly through amide bond formation. This reaction is fundamental in medicinal chemistry for synthesizing a vast range of bioactive molecules. The direct condensation of the carboxylic acid with an amine is generally inefficient. Therefore, activating agents are required to facilitate the reaction.

Protocol 1: General Amide Coupling via Acyl Chloride

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the desired amine. This is a robust and widely applicable method.

Step A: Synthesis of 3-Chloro-2-methoxybenzoyl chloride

  • Reaction Setup: In a dry round-bottom flask under a fume hood, suspend this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) or toluene.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 equiv.) dropwise to the suspension. Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).[3]

  • Reaction: Stir the mixture at room temperature until the initial effervescence (evolution of SO₂ and HCl gas) subsides. Then, heat the reaction to reflux (approx. 80-90°C) for 1-3 hours until gas evolution ceases completely.[3]

  • Work-up: Cool the reaction to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, add anhydrous toluene and evaporate again. The resulting crude 3-Chloro-2-methoxybenzoyl chloride is often used directly in the next step.

Step B: Amine Coupling

  • Reaction Setup: Dissolve the amine (1.0 equiv.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equiv.) in anhydrous DCM in a separate flask, and cool to 0°C in an ice bath.[3]

  • Acyl Chloride Addition: Dissolve the crude 3-Chloro-2-methoxybenzoyl chloride from Step A in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Causality Insight: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by even weakly nucleophilic amines. The DMF catalyst facilitates this conversion by forming a Vilsmeier intermediate.

Protocol 2: Direct Amide Coupling with Carbodiimide Reagents

For more sensitive substrates where the formation of an acyl chloride is too harsh, direct coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) are preferred.

  • Activation: Dissolve this compound (1.0 equiv.), EDC (1.2 equiv.), and NHS (1.2 equiv.) in an anhydrous solvent like DMF or DCM.[4]

  • Stirring: Stir the mixture at room temperature for 15-60 minutes to form the activated NHS ester.

  • Amine Addition: Add the amine (1.2 equiv.) to the pre-activated mixture.

  • Reaction: Continue stirring at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify as needed.[4]

Coupling MethodReagentsKey AdvantagesCommon Side Reactions
Acyl Chloride SOCl₂ or (COCl)₂, Amine, BaseHigh reactivity, cost-effectiveHarsh conditions, not suitable for sensitive substrates
Carbodiimide EDC, NHS, AmineMild conditions, water-soluble byproductsRacemization (if chiral centers are present), cost

Application 2: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the C3 position serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to introduce aryl, heteroaryl, or vinyl groups. Activating the C-Cl bond, which is typically less reactive than C-Br or C-I bonds, requires a carefully selected catalyst system.[5]

Protocol 3: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methods for electron-rich aryl chlorides.[5][6]

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst System: Add the palladium precursor, such as Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Pd₂(dba)₃ (1.5 mol%), and a bulky, electron-rich phosphine ligand like SPhos (4-10 mol%) or XPhos (3 mol%).[5]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.[5][7]

  • Reaction: Heat the mixture with vigorous stirring to 80-110°C for 12-24 hours. Monitor the reaction's progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1N HCl to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting biaryl product by column chromatography or recrystallization.

Causality Insight: The electron-donating methoxy group can decrease the reactivity of the C-Cl bond towards oxidative addition. Therefore, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are critical. They stabilize the Pd(0) center, promote the oxidative addition step, and accelerate the overall catalytic cycle.[5][8]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification Reactants 1. Combine Reactants: - this compound - Boronic Acid - Base (e.g., K3PO4) Catalyst 2. Add Catalyst System: - Pd(OAc)2 - SPhos Ligand Solvent 3. Add Degassed Solvent (e.g., Dioxane/Water) Heat 4. Heat under Inert Atmosphere (80-110°C) Solvent->Heat Cool 5. Cool & Dilute Heat->Cool Extract 6. Acidify & Extract Cool->Extract Purify 7. Purify Product Extract->Purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Application 3: Synthesis of Heterocyclic Scaffolds

Substituted benzoic acids are premier starting materials for building complex heterocyclic systems, which form the core of many pharmaceuticals. For instance, this compound can be a precursor for quinazolinones, a privileged scaffold in medicinal chemistry.[9][10]

Protocol 4: Conceptual Pathway to Quinazolinone Derivatives

While a direct, single-step protocol from this compound to a specific quinazolinone is highly substrate-dependent, a common synthetic logic involves initial amide formation followed by cyclization.

  • Amide Formation: Synthesize the anilide by coupling this compound with a substituted 2-aminobenzamide using the methods described in Application 1 (e.g., EDC/NHS coupling).

  • Cyclization: The resulting intermediate can then undergo dehydrative cyclization to form the quinazolinone ring. This step is often promoted by heat or acid catalysis. The specific conditions depend heavily on the nature of the substituents.

  • Further Functionalization: The chloro- and methoxy- groups on the resulting quinazolinone can be further modified. For example, the chloro-group can be displaced via nucleophilic aromatic substitution (SNAᵣ), and the methoxy group can be demethylated to a phenol, providing another site for diversification.

This modular approach allows for the creation of diverse libraries of quinazolinone-based compounds for drug discovery screening.

Heterocycle_Synthesis Start 3-Chloro-2-methoxybenzoic Acid Amide Intermediate: N-(2-carbamoylphenyl)-3-chloro- 2-methoxybenzamide Start->Amide Amide Coupling (Protocol 1 or 2) Amine 2-Aminobenzamide Derivative Amine->Amide Quinazolinone Quinazolinone Scaffold Amide->Quinazolinone Dehydrative Cyclization (Heat or Acid) Diversification Further Functionalization (SNAᵣ, Demethylation, etc.) Quinazolinone->Diversification

Caption: Logical pathway for quinazolinone synthesis.

References

The Strategic Application of 3-Chloro-2-methoxybenzoic Acid in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Benzoic Acid in Medicinal Chemistry

3-Chloro-2-methoxybenzoic acid, a seemingly unassuming substituted aromatic carboxylic acid, represents a cornerstone intermediate in the synthesis of complex pharmaceutical molecules.[1][2] Its true value in medicinal chemistry lies in the strategic placement of its functional groups—the carboxylic acid, the chloro group, and the methoxy group. This specific arrangement offers a versatile scaffold for chemists to build upon, enabling the synthesis of a range of therapeutic agents, particularly in the realm of anti-inflammatory and analgesic drugs.[2] The presence of the chloro and methoxy groups can significantly influence the reactivity and physicochemical properties of the parent molecule, making it a valuable building block in the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. The table below summarizes the key properties of this compound.

PropertyValueReference
CAS Number 3260-93-3[1]
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 118-123 °C
Solubility Sparingly soluble in water[1]
Synonyms 3-Chloro-o-anisic acid[1]

Application in the Synthesis of Fenamate-Type Anti-Inflammatory Agents

While this compound is a precursor to various pharmaceuticals, its application in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class provides an excellent case study. The following section outlines a detailed, plausible synthetic protocol for a novel fenamate derivative, demonstrating the utility of this intermediate.

Synthetic Workflow Overview

The synthesis of a fenamate-type NSAID from this compound can be conceptualized as a multi-step process involving the activation of the carboxylic acid, followed by a nucleophilic aromatic substitution reaction. This workflow is designed to be robust and scalable, with each step optimized for high yield and purity.

Synthetic Workflow start This compound step1 Activation of Carboxylic Acid (e.g., with Thionyl Chloride) start->step1 intermediate1 3-Chloro-2-methoxybenzoyl chloride step1->intermediate1 step2 Ullmann Condensation (with a substituted aniline) intermediate1->step2 product Fenamate-type NSAID step2->product

Caption: Synthetic workflow for a fenamate-type NSAID.

Detailed Experimental Protocol

Objective: To synthesize a novel N-aryl-3-chloro-2-methoxyanthranilic acid derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (e.g., 2,3-dimethylaniline)

  • Copper(II) acetate as a catalyst

  • Anhydrous toluene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Synthesis of 3-Chloro-2-methoxybenzoyl chloride (Intermediate 1)

Causality: The carboxylic acid of the starting material is unreactive towards direct amidation with an aniline. Therefore, it must first be activated to a more electrophilic species. Conversion to the acyl chloride using thionyl chloride is a common and effective method for this purpose.

  • To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/g), add thionyl chloride (1.5 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 3-Chloro-2-methoxybenzoyl chloride as an oil. This intermediate is typically used in the next step without further purification.

Step 2: Ullmann Condensation to form the Fenamate Derivative (Final Product)

Causality: The Ullmann condensation is a classic and reliable method for the formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by copper. In this case, it facilitates the coupling of the activated benzoic acid derivative with the substituted aniline.

  • In a separate flask, dissolve the substituted aniline (e.g., 2,3-dimethylaniline, 1.1 eq) and sodium carbonate (2.0 eq) in anhydrous DMF (15 mL/g of aniline).

  • Add copper(II) acetate (0.1 eq) to the mixture.

  • Add the crude 3-Chloro-2-methoxybenzoyl chloride (from Step 1) dissolved in a small amount of anhydrous DMF to the aniline mixture dropwise at room temperature.

  • Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with 1M HCl to a pH of 2-3 to precipitate the product.

  • Filter the precipitate, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure fenamate derivative.

  • Dry the final product under vacuum.

Mechanism of Action: Inhibition of Cyclooxygenase

Fenamate NSAIDs, the class of compounds for which this compound is a valuable precursor, primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Fenamate_NSAID Fenamate NSAID (derived from this compound) Fenamate_NSAID->COX_Enzymes Inhibition

References

Application Notes and Protocols for the Synthesis of 3-Chloro-2-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Chloro-2-methoxybenzoic Acid in Modern Drug Discovery

This compound is a key structural motif and a versatile building block in the synthesis of a wide array of biologically active molecules.[1][2] Its derivatives are of significant interest to researchers in pharmaceutical and agrochemical development due to their potential as anti-inflammatory, analgesic, and herbicidal agents.[2] The strategic placement of the chloro, methoxy, and carboxylic acid functionalities on the benzene ring provides a unique scaffold for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide to the synthesis of this compound and its subsequent derivatization into esters and amides, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis of the Core Moiety: this compound

While multiple synthetic routes to substituted benzoic acids exist, a practical and scalable approach to this compound can be envisioned through two primary strategies: direct chlorination of 2-methoxybenzoic acid or a multi-step synthesis commencing with the chlorination of a hydroxybenzoic acid precursor followed by methylation.

Protocol 1.1: Direct Chlorination of 2-Methoxybenzoic Acid

This protocol is adapted from established methods for the chlorination of aromatic compounds and offers a direct route to the desired product.[3][4][5] The methoxy group is an ortho-, para-directing group, and while the 5-chloro isomer is also a likely product, careful control of reaction conditions can favor the formation of the 3-chloro isomer.

Reaction Scheme:

G 2-Methoxybenzoic_Acid 2-Methoxybenzoic Acid 3-Chloro-2-methoxybenzoic_Acid This compound 2-Methoxybenzoic_Acid->3-Chloro-2-methoxybenzoic_Acid Cl₂, Lewis Acid (e.g., FeCl₃) Inert Solvent (e.g., CCl₄)

Caption: Direct chlorination of 2-methoxybenzoic acid.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine and HCl), dissolve 2-methoxybenzoic acid (1.0 eq) in a suitable inert solvent such as carbon tetrachloride or dichloromethane.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) chloride (FeCl₃) (0.05 - 0.1 eq).

  • Chlorination: While stirring the mixture vigorously, bubble chlorine gas (Cl₂) through the solution at a controlled rate. The reaction is typically carried out at room temperature or with gentle heating to reflux.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by carefully adding a saturated solution of sodium thiosulfate to neutralize any remaining chlorine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to isolate the this compound.

Protocol 1.2: Synthesis via Chlorination and Subsequent Methylation

This two-step approach involves the initial chlorination of a hydroxybenzoic acid precursor, followed by methylation of the hydroxyl group. This method can offer better regioselectivity. A plausible starting material is 2-hydroxybenzoic acid (salicylic acid).

Reaction Workflow:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Methylation 2-Hydroxybenzoic_Acid 2-Hydroxybenzoic Acid 3-Chloro-2-hydroxybenzoic_Acid 3-Chloro-2-hydroxybenzoic Acid 2-Hydroxybenzoic_Acid->3-Chloro-2-hydroxybenzoic_Acid Chlorinating Agent (e.g., SO₂Cl₂ or Cl₂) 3-Chloro-2-hydroxybenzoic_Acid_2 3-Chloro-2-hydroxybenzoic Acid 3-Chloro-2-methoxybenzoic_Acid This compound 3-Chloro-2-hydroxybenzoic_Acid_2->3-Chloro-2-methoxybenzoic_Acid Methylating Agent (e.g., (CH₃)₂SO₄) Base (e.g., K₂CO₃)

Caption: Two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 3-Chloro-2-hydroxybenzoic Acid

  • Reaction Setup: Dissolve 2-hydroxybenzoic acid (1.0 eq) in a suitable solvent.

  • Chlorination: Add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas. The reaction conditions (temperature, solvent) will need to be optimized to favor chlorination at the 3-position.

  • Work-up and Purification: After the reaction is complete, quench the reaction and work up as described in Protocol 1.1. Purify the intermediate product, 3-Chloro-2-hydroxybenzoic acid.

Step 2: Methylation of 3-Chloro-2-hydroxybenzoic Acid

  • Reaction Setup: In a round-bottom flask, dissolve 3-Chloro-2-hydroxybenzoic acid (1.0 eq) in a polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃) (2-3 eq), to the mixture.

  • Methylation: While stirring, add a methylating agent like dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.1-1.5 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The residue can be dissolved in an organic solvent and washed with water. Purify the final product as described in Protocol 1.1.

Part 2: Derivatization of this compound

The carboxylic acid functionality of this compound is a prime site for derivatization to generate esters and amides, which can significantly alter the compound's physicochemical and biological properties.

Protocol 2.1: Esterification of this compound (Fischer Esterification)

Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[6]

Reaction Scheme:

G 3-Chloro-2-methoxybenzoic_Acid This compound Ester_Derivative Ester Derivative (e.g., Methyl 3-chloro-2-methoxybenzoate) 3-Chloro-2-methoxybenzoic_Acid->Ester_Derivative Alcohol (e.g., Methanol) Acid Catalyst (e.g., H₂SO₄) Heat

Caption: Fischer esterification of this compound.

Experimental Protocol (for Methyl Ester Synthesis):

  • Reaction Setup: In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in an excess of anhydrous methanol, which acts as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq) to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting carboxylic acid.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude methyl 3-chloro-2-methoxybenzoate.[7] Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary for Esterification:

Ester ProductAlcoholCatalystReaction Time (hours)Typical Yield (%)
Methyl 3-chloro-2-methoxybenzoateMethanolConc. H₂SO₄4-885-95
Ethyl 3-chloro-2-methoxybenzoateEthanolConc. H₂SO₄6-1280-90
Protocol 2.2: Amide Coupling of this compound

Amide bond formation is a cornerstone of medicinal chemistry. Several reliable methods exist for coupling a carboxylic acid with an amine. Below are two common and effective protocols.

Workflow for Amide Synthesis:

G Carboxylic_Acid This compound Activation Activation Carboxylic_Acid->Activation Coupling Agent Amine_Coupling Amine Coupling Activation->Amine_Coupling Activated Intermediate Amide_Product Amide Derivative Amine_Coupling->Amide_Product Amine Primary or Secondary Amine Amine->Amine_Coupling

Caption: General workflow for amide bond formation.

Method A: Acyl Chloride Formation followed by Amination

This two-step, one-pot procedure is robust and often provides high yields.

Experimental Protocol:

  • Acyl Chloride Formation: In a flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-2.0 eq) and a catalytic amount of DMF. Stir the mixture at room temperature or with gentle heating until the acid is fully converted to the acyl chloride (evolution of gas ceases).

  • Amine Coupling: Cool the reaction mixture in an ice bath. In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) in anhydrous DCM. Slowly add the amine solution to the freshly prepared acyl chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude amide can be purified by recrystallization or column chromatography.

Method B: Direct Amide Coupling using Coupling Reagents

This method utilizes peptide coupling reagents for a direct, one-pot synthesis from the carboxylic acid and amine.

Experimental Protocol (using HATU):

  • Reaction Setup: Dissolve this compound (1.0 eq), the amine (1.1 eq), and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) in an aprotic solvent like DMF or DCM.

  • Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), to the mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, water, and brine. Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Common Amide Coupling Reagents and Conditions:

Coupling ReagentBaseSolventTemperatureTypical Reaction Time
SOCl₂/Oxalyl ChlorideTEA, DIPEADCM, Toluene0°C to RT2-16 h
EDC/HOBtDIPEADMF, DCM0°C to RT4-12 h
HATUDIPEADMF, DCMRT2-12 h
DCC/DMAPDMAPDCM0°C to RT6-18 h

Conclusion

The synthetic protocols outlined in these application notes provide a robust framework for the preparation of this compound and its ester and amide derivatives. The choice of synthetic route for the parent acid will depend on the availability of starting materials and the desired scale of the reaction. The derivatization protocols offer flexibility, with the acyl chloride method being a cost-effective option for large-scale synthesis, while modern coupling reagents like HATU provide high yields and broad substrate scope under mild conditions. These methods empower researchers to efficiently generate libraries of this compound derivatives for screening in drug discovery and agrochemical development programs.

References

Application Notes and Protocols: The Role of 3-Chloro-2-methoxybenzoic Acid in the Development of Novel Functional Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block for Advanced Polymers

3-Chloro-2-methoxybenzoic acid is a substituted aromatic carboxylic acid with the chemical formula C₈H₇ClO₃.[1][2] While traditionally utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its inherent functionalities—a reactive carboxylic acid group, a stabilizing chloro group, and an electron-donating methoxy group—make it a compelling monomer for the creation of novel polymers with tailored properties.[1][3] The strategic incorporation of this molecule into polymer backbones can impart desirable characteristics such as enhanced thermal stability, modified solubility, and specific intermolecular interactions, opening avenues for new materials in diverse applications, from specialty engineering plastics to advanced biomedical materials.

This guide provides an in-depth exploration of the potential of this compound in polymer synthesis. We will delve into detailed protocols for the preparation of polyesters and polyamides, discuss the anticipated influence of the chloro and methoxy substituents on polymer properties, and outline standard characterization techniques.

PART 1: The Strategic Advantage of this compound in Polymer Design

The unique substitution pattern of this compound offers a multi-faceted approach to influencing polymer architecture and performance.

  • The Carboxylic Acid Handle: The primary reactive site for polymerization is the carboxylic acid group. Through well-established condensation reactions, this group can react with hydroxyl or amine functionalities to form ester or amide linkages, the respective backbones of polyesters and polyamides.

  • The Chloro Substituent: The presence of a chlorine atom on the aromatic ring can significantly impact the final properties of the polymer. It is known to enhance thermal stability and flame retardancy.[4] Furthermore, the electronegativity of the chlorine atom can influence the electronic properties of the polymer and may introduce specific non-covalent interactions, potentially affecting polymer chain packing and morphology.[5]

  • The Methoxy Substituent: The methoxy group, being electron-donating, can increase the solubility of the resulting polymer in organic solvents, a common challenge with rigid aromatic polymers.[6] It can also influence the glass transition temperature (Tg) and potentially introduce sites for further chemical modification. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group can create unique electronic and conformational properties within the polymer chain.[7][8]

Logical Flow of Polymer Synthesis

The synthesis of polymers from this compound follows a logical progression from monomer activation to polymerization and subsequent characterization.

Synthesis_Workflow Monomer This compound Activation Activation of Carboxylic Acid (e.g., to Acid Chloride) Monomer->Activation Polymerization Polycondensation Reaction (Solution or Interfacial) Activation->Polymerization Comonomer Co-monomer Selection (Diol or Diamine) Comonomer->Polymerization Isolation Polymer Isolation & Purification Polymerization->Isolation Characterization Structural & Thermal Characterization Isolation->Characterization

Caption: Workflow for polymer synthesis using this compound.

PART 2: Application Notes & Protocols

This section provides detailed, adaptable protocols for the synthesis of polyesters and polyamides incorporating this compound. These protocols are based on established polycondensation methodologies for similar aromatic carboxylic acids.

Application Note 1: Synthesis of Aromatic Polyesters via Solution Polycondensation

Principle: Solution polymerization offers a homogeneous reaction environment, allowing for good control over molecular weight and polydispersity.[9][10] The reaction involves the condensation of the acid chloride derivative of this compound with an aromatic diol in a suitable solvent.

Protocol: Synthesis of Poly(bisphenol A 3-chloro-2-methoxybenzoate)

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Bisphenol A

  • Pyridine (dried)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Methanol

  • Argon or Nitrogen gas supply

Instrumentation:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Schlenk line or inert gas manifold

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Activation of this compound:

    • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent).

    • Add an excess of thionyl chloride (e.g., 5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Heat the mixture to reflux (approx. 76 °C) for 2-4 hours until the evolution of HCl and SO₂ gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain 3-chloro-2-methoxybenzoyl chloride as a crude product. Use this directly in the next step.

  • Polycondensation:

    • In a separate, dry, three-necked flask equipped with a mechanical stirrer, inert gas inlet, and a dropping funnel, dissolve Bisphenol A (1 equivalent) in anhydrous DMAc.

    • Add dry pyridine (2.2 equivalents) to the solution to act as an acid scavenger.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 3-chloro-2-methoxybenzoyl chloride in a minimal amount of anhydrous DMAc and add it dropwise to the cooled Bisphenol A solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 12-24 hours.

  • Polymer Isolation and Purification:

    • Once the reaction is complete, pour the viscous polymer solution into a large excess of methanol with constant stirring to precipitate the polymer.

    • Filter the precipitated polymer and wash it thoroughly with hot water and methanol to remove any unreacted monomers and salts.

    • Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Expected Outcome: A solid, likely amorphous polyester. The properties will be influenced by the molecular weight achieved.

Application Note 2: Synthesis of Aromatic Polyamides via Interfacial Polycondensation

Principle: Interfacial polymerization is a rapid, low-temperature method that occurs at the interface of two immiscible liquids.[11][12] This technique is particularly useful for synthesizing high molecular weight polyamides that may be thermally sensitive.[13][14][15]

Protocol: Synthesis of a Polyamide from 3-chloro-2-methoxybenzoyl chloride and Hexamethylenediamine

Materials:

  • 3-chloro-2-methoxybenzoyl chloride (prepared as in the polyester protocol)

  • Hexamethylenediamine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Acetone

Instrumentation:

  • Beaker or flask

  • High-speed mechanical stirrer (optional, for higher yield)

  • Filtration apparatus

Procedure:

  • Preparation of the Aqueous Phase:

    • In a beaker, dissolve hexamethylenediamine (1 equivalent) and sodium hydroxide (2.2 equivalents, as an acid acceptor) in deionized water.

  • Preparation of the Organic Phase:

    • In a separate beaker, dissolve 3-chloro-2-methoxybenzoyl chloride (1 equivalent) in dichloromethane.

  • Interfacial Polymerization:

    • Carefully pour the organic phase onto the aqueous phase, minimizing mixing. A polymer film will form at the interface.

    • The polymer film can be gently pulled from the interface as a continuous "rope".

    • Alternatively, for a higher yield of powdered polymer, combine the two phases and stir vigorously using a high-speed mechanical stirrer for 5-10 minutes.

  • Polymer Isolation and Purification:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with water to remove sodium chloride and any unreacted diamine.

    • Subsequently, wash with acetone to remove residual organic solvent and unreacted acid chloride.

    • Dry the polyamide in a vacuum oven at 60-80 °C.

Expected Outcome: A solid polyamide. The molecular weight and properties will depend on the reaction conditions.

Visualization of Polymerization Reactions

Polymerization_Schemes cluster_polyester Polyester Synthesis cluster_polyamide Polyamide Synthesis AcidChloride_PE 3-Chloro-2-methoxybenzoyl chloride Polyester Aromatic Polyester AcidChloride_PE->Polyester Diol Bisphenol A Diol->Polyester HCl_PE HCl Polyester->HCl_PE + AcidChloride_PA 3-Chloro-2-methoxybenzoyl chloride Polyamide Aromatic-Aliphatic Polyamide AcidChloride_PA->Polyamide Diamine Hexamethylenediamine Diamine->Polyamide HCl_PA HCl Polyamide->HCl_PA +

Caption: Reaction schemes for polyester and polyamide synthesis.

PART 3: Characterization Protocols

Thorough characterization is essential to confirm the structure and properties of the newly synthesized polymers.

Structural Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful tool for elucidating the chemical structure of polymers, confirming the incorporation of the monomers, and determining copolymer composition.[16][17][18][19][20]

Protocol:

  • Dissolve 10-20 mg of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Analysis of ¹H NMR:

    • Identify the characteristic peaks of the this compound moiety (aromatic protons, methoxy protons).

    • Identify the characteristic peaks of the co-monomer (e.g., protons from Bisphenol A or hexamethylenediamine).

    • Integration of the peak areas can be used to confirm the stoichiometry of the polymer repeat unit.

  • Analysis of ¹³C NMR:

    • Confirm the presence of the ester or amide carbonyl carbon.

    • Identify the aromatic and aliphatic carbons from both monomer units.

Thermal Properties: TGA and DSC

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[1][21] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[3][22][23]

Protocol:

  • TGA:

    • Place 5-10 mg of the dried polymer in a TGA pan.

    • Heat the sample from room temperature to 600-800 °C at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • The onset of weight loss indicates the decomposition temperature. The char yield at the end of the run can indicate flame retardant properties.

  • DSC:

    • Place 5-10 mg of the dried polymer in a DSC pan.

    • Heat the sample to a temperature above its expected Tg or Tm at a controlled rate (e.g., 10 °C/min).

    • Cool the sample at a controlled rate.

    • Heat the sample again at the same rate. The second heating scan is typically used to determine the Tg, which appears as a step change in the baseline.

Data Summary Table:

PropertyAnalytical TechniqueInformation Obtained
Chemical Structure¹H NMR, ¹³C NMRConfirmation of monomer incorporation, polymer architecture
Thermal StabilityTGADecomposition temperature, char yield
Glass TransitionDSCGlass transition temperature (Tg)
Melting/CrystallizationDSCMelting temperature (Tm), crystallization temperature (Tc)

Conclusion

This compound represents a promising, yet underexplored, monomer for the development of novel functional polymers. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new polyesters and polyamides with potentially enhanced thermal, mechanical, and solubility properties. The strategic incorporation of the chloro and methoxy functionalities offers a versatile platform for fine-tuning the performance of advanced materials for a wide range of applications.

References

experimental setup for reactions involving 3-Chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 3-Chloro-2-methoxybenzoic Acid: Application Notes and Protocols

Introduction: The Versatility of a Substituted Benzoic Acid

This compound (CAS No: 3260-93-3) is a versatile bifunctional building block in modern organic synthesis.[1][2] Its structure, featuring a carboxylic acid, an aryl chloride, and a methoxy group, presents multiple reaction handles for strategic molecular elaboration. The carboxylic acid moiety allows for the formation of esters, amides, and other acyl derivatives. The aryl chloride is a prime substrate for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems. The methoxy group, by influencing the electronic properties of the aromatic ring, can also direct further electrophilic substitution if desired.

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, providing detailed protocols for three fundamental transformations of this compound: amide bond formation, Fischer esterification, and the Suzuki-Miyaura cross-coupling reaction. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin the experimental design.

Compound Profile:

PropertyValueSource(s)
Molecular Formula C₈H₇ClO₃[1][3]
Molecular Weight 186.59 g/mol [1][4]
Appearance White to off-white crystalline powder[1]
Melting Point 118-123 °C[5]
Solubility Sparingly soluble in water; soluble in organic solvents[1][2]
CAS Number 3260-93-3[1][3][5]

Safety and Handling: this compound is classified as a skin and eye irritant.[6] Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust. Refer to the Safety Data Sheet (SDS) for complete hazard information before use.[6]

Part 1: Amide Bond Formation via Carbodiimide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in medicinal chemistry and peptide synthesis.[7][8] Direct condensation is kinetically slow, necessitating the activation of the carboxylic acid. One of the most reliable and widely used methods involves carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive such as N-hydroxybenzotriazole (HOBt).[9][10]

Mechanism Rationale: The reaction proceeds through a well-defined mechanism. The carboxylic acid first adds to the EDC carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization (if chiral centers are present) and can rearrange to a stable N-acylurea byproduct. The role of HOBt is to intercept the O-acylisourea, forming an HOBt-activated ester.[9][11] This new intermediate is more stable than the O-acylisourea but highly reactive towards the amine nucleophile, leading to the formation of the desired amide with high efficiency and minimal side reactions.[11]

Experimental Protocol: Synthesis of 3-Chloro-N-benzyl-2-methoxybenzamide

This protocol details the coupling of this compound with benzylamine as a representative primary amine.

Workflow Diagram:

Amidation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep_acid Dissolve Acid, Amine, & HOBt in DMF cool Cool to 0 °C prep_acid->cool Transfer solution add_edc Add EDC·HCl cool->add_edc add_base Add DIPEA add_edc->add_base warm_stir Warm to RT, Stir 1-18h add_base->warm_stir dilute Dilute with EtOAc warm_stir->dilute Reaction complete wash_1 Wash with aq. HCl dilute->wash_1 wash_2 Wash with aq. NaHCO₃ wash_1->wash_2 wash_3 Wash with Brine wash_2->wash_3 dry Dry (Na₂SO₄), Filter wash_3->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify

Caption: Workflow for EDC/HOBt mediated amidation.

Materials:

ReagentM.W. ( g/mol )AmountEquivalents
This compound186.591.00 g1.0
Benzylamine107.150.63 g (0.65 mL)1.1
EDC·HCl191.701.23 g1.2
HOBt135.120.86 g1.2
DIPEA129.242.24 mL2.5
Anhydrous DMF-20 mL-
Ethyl Acetate (EtOAc)-~150 mL-
1 M HCl (aq)-~50 mL-
Sat. NaHCO₃ (aq)-~50 mL-
Brine-~50 mL-
Anhydrous Na₂SO₄-As needed-

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g), HOBt (0.86 g), and benzylamine (0.65 mL).

  • Add anhydrous DMF (20 mL) to dissolve the solids.

  • Cool the resulting solution to 0 °C in an ice-water bath.

  • To the stirred, cooled solution, add EDC·HCl (1.23 g) portion-wise over 2 minutes.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.24 mL) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.[9]

  • Upon completion, dilute the reaction mixture with ethyl acetate (100 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 50 mL). The aqueous washes serve to remove the urea byproduct, excess reagents, and DMF.[9]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

Part 2: Fischer-Speier Esterification

Fischer esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[12] It is an equilibrium-controlled process. To drive the reaction toward the product, a large excess of the alcohol is typically used, which also serves as the solvent.[12][13]

Mechanism Rationale: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. A series of proton transfers follows, resulting in a protonated hydroxyl group which can be eliminated as a neutral water molecule—a much better leaving group than the hydroxide anion. Deprotonation of the resulting protonated ester regenerates the acid catalyst and yields the final ester product.[12]

Experimental Protocol: Synthesis of Methyl 3-chloro-2-methoxybenzoate

This protocol describes the esterification of the title compound using methanol.

Workflow Diagram:

Esterification_Workflow cluster_reaction 1. Reaction Setup cluster_workup 2. Work-up & Isolation dissolve Dissolve Acid in excess Methanol add_catalyst Add conc. H₂SO₄ (catalytic) dissolve->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to RT reflux->cool Reaction complete concentrate Remove excess MeOH in vacuo cool->concentrate add_solvent Add EtOAc & H₂O concentrate->add_solvent neutralize Wash with Sat. NaHCO₃ add_solvent->neutralize wash_brine Wash with Brine neutralize->wash_brine dry Dry (Na₂SO₄), Filter wash_brine->dry final_conc Concentrate in vacuo dry->final_conc

Caption: Workflow for Fischer Esterification.

Materials:

ReagentM.W. ( g/mol )AmountNotes
This compound186.595.00 g1.0 eq
Methanol (MeOH)32.04100 mLSolvent & Reagent
Sulfuric Acid (conc. H₂SO₄)98.081 mLCatalyst
Ethyl Acetate (EtOAc)-~150 mLFor extraction
Sat. NaHCO₃ (aq)-~100 mLFor neutralization
Brine-~50 mLFor washing
Anhydrous Na₂SO₄-As neededFor drying

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stir bar, suspend this compound (5.00 g) in methanol (100 mL).

  • Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirred suspension.

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC (staining with KMnO₄ can help visualize the starting material) until completion.

  • Allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the oily residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer carefully with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the remaining acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.[14]

  • Wash the organic layer with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

  • The product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by vacuum distillation or column chromatography.

Part 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron species, catalyzed by a palladium(0) complex.[15][16] This reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries, for constructing biaryl and substituted styrene scaffolds.[17][18][19]

Mechanism Rationale (Catalytic Cycle): The catalytic cycle is generally understood to involve three key steps:[16][20]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound (or its ester derivative), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) species. The base is crucial for activating the organoboron reagent.[20]

  • Reductive Elimination: The two organic ligands on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocol: Synthesis of Methyl 2-methoxy-3-phenylbenzoate

This protocol details the coupling of the previously synthesized methyl 3-chloro-2-methoxybenzoate with phenylboronic acid.

Catalytic Cycle Diagram:

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Lₙ(Ar)Pd(II)-Cl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Lₙ(Ar)Pd(II)-Ar' Transmetal->PdII_Diaryl Waste Cl⁻ + B(OH)₃ Transmetal->Waste RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArylHalide Ar-Cl (Methyl 3-chloro-2-methoxybenzoate) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base (Phenylboronic Acid) BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Materials:

ReagentM.W. ( g/mol )AmountEquivalents
Methyl 3-chloro-2-methoxybenzoate200.621.00 g1.0
Phenylboronic acid121.930.73 g1.2
Pd(PPh₃)₄1155.56173 mg0.03 (3 mol%)
Potassium Carbonate (K₂CO₃)138.211.38 g2.0
1,4-Dioxane-20 mL-
Water-5 mL-
Ethyl Acetate (EtOAc)-~100 mL-
Brine-~50 mL-
Anhydrous MgSO₄-As needed-

Step-by-Step Procedure:

  • To a round-bottom flask or pressure vessel equipped with a stir bar and reflux condenser, add methyl 3-chloro-2-methoxybenzoate (1.00 g), phenylboronic acid (0.73 g), and potassium carbonate (1.38 g).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (173 mg).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Under the inert atmosphere, add 1,4-dioxane (20 mL) and water (5 mL) via syringe. The mixture should be sparged with the inert gas for 10-15 minutes to remove dissolved oxygen, which can deactivate the catalyst.[16]

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS until the starting aryl chloride is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 25 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

References

The Strategic Utility of 3-Chloro-2-methoxybenzoic Acid in the Synthesis of Complex Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of medicinal chemistry and organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency and success of a synthetic route. 3-Chloro-2-methoxybenzoic acid has emerged as a versatile and strategically valuable building block for the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and a chlorine atom on the benzene ring, offers a rich chemical handle for a variety of transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic endeavor, a thorough understanding of the starting material's properties and safety profile is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3260-93-3
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 118-123 °C
Solubility Sparingly soluble in water[1]

Safety Profile: this compound is classified as an irritant, causing skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

The Synthetic Versatility of this compound

The strategic placement of the chloro, methoxy, and carboxylic acid groups on the benzene ring makes this compound a powerful tool for synthetic chemists. The interplay of these functional groups allows for a diverse range of chemical transformations, enabling the construction of complex molecular scaffolds.

The Carboxylic Acid Moiety: A Gateway to Amides and Esters

The carboxylic acid group is arguably the most versatile functional group for derivatization. It can be readily converted into a wide array of other functionalities, most notably amides and esters, which are prevalent in many biologically active molecules.

Workflow for Amide and Ester Synthesis:

G start This compound activation Activation of Carboxylic Acid (e.g., SOCl₂, (COCl)₂, CDI) start->activation acyl_chloride Acyl Chloride Intermediate activation->acyl_chloride amide Substituted Benzamide acyl_chloride->amide Amine Coupling ester Benzoate Ester acyl_chloride->ester Esterification amine Amine (R-NH₂) amine->amide alcohol Alcohol (R-OH) alcohol->ester

Caption: General workflow for amide and ester synthesis.

Causality Behind Experimental Choices: The activation of the carboxylic acid, typically with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is a crucial first step. This converts the relatively unreactive hydroxyl group of the carboxylic acid into a highly reactive acyl chloride. The choice of activating agent can depend on the scale of the reaction and the sensitivity of other functional groups in the molecule. For instance, carbodiimide-mediated couplings (e.g., using DCC or EDC) are often employed for more delicate substrates. The subsequent addition of an amine or alcohol leads to the formation of the corresponding amide or ester. The use of a non-nucleophilic base, such as triethylamine or pyridine, is often necessary to neutralize the HCl generated during the reaction.

Protocol 1: Synthesis of N-Aryl-3-chloro-2-methoxybenzamides

Substituted benzamides are a common motif in many pharmaceutical agents, including kinase inhibitors.[3]

Step-by-Step Methodology:

  • Activation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

  • Amine Addition: In a separate flask, dissolve the desired aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Coupling: Slowly add the aniline solution to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Self-Validation: The successful synthesis of the benzamide can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the amide N-H proton signal in the ¹H NMR spectrum and the characteristic amide carbonyl stretch in the IR spectrum are indicative of product formation.

The Chloro and Methoxy Groups: Modulators of Reactivity and Scaffolds for Further Functionalization

The chloro and methoxy groups are not merely passive substituents; they play a crucial role in directing the reactivity of the aromatic ring and can serve as handles for further synthetic transformations, such as cross-coupling reactions.

Workflow for Cross-Coupling Reactions:

G start This compound derivative product Aryl-Aryl Coupled Product start->product Cross-Coupling coupling_partner Boronic Acid / Ester (Suzuki Coupling) coupling_partner->product catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->product

Caption: Suzuki cross-coupling reaction workflow.

Causality Behind Experimental Choices: The chlorine atom on the aromatic ring is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The Suzuki coupling, which involves the reaction of the aryl halide with a boronic acid or ester, is a particularly powerful method for forming carbon-carbon bonds. The choice of palladium catalyst and ligand is critical for the success of these reactions and often requires optimization. The methoxy group, being an electron-donating group, can influence the electronic properties of the aromatic ring and, in some cases, direct the regioselectivity of electrophilic aromatic substitution reactions.

Application in the Synthesis of Bioactive Molecules: Nifedipine Analogues

Nifedipine is a dihydropyridine calcium channel blocker used to manage angina and hypertension. The synthesis of nifedipine analogues with modified substitution patterns is an active area of research to develop new drugs with improved pharmacological profiles.[4][5] this compound can serve as a precursor to the substituted benzaldehyde required for the Hantzsch dihydropyridine synthesis.

Protocol 2: Synthesis of a 3-Chloro-2-methoxyphenyl-Substituted Dihydropyrimidine (A Nifedipine Isostere)

Dihydropyrimidines are known isosteres of dihydropyridines and exhibit similar calcium channel blocking activity.[6]

Step 1: Reduction of the Carboxylic Acid to an Aldehyde

  • Protection (if necessary): The carboxylic acid can be converted to a methyl or ethyl ester to prevent side reactions during the reduction.

  • Reduction: The ester can be reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

  • Oxidation: The primary alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Step 2: Biginelli Condensation

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 3-chloro-2-methoxybenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.2 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as copper(II) triflate, or a Brønsted acid, like p-toluenesulfonic acid.

  • Reaction: Reflux the reaction mixture for 4-6 hours.

  • Isolation: Upon cooling, the dihydropyrimidinone product often precipitates from the reaction mixture and can be isolated by filtration.

  • Purification: The crude product can be further purified by recrystallization from ethanol.

Data Presentation:

Table 2: Hypothetical Yields and Characterization Data for a Synthesized Dihydropyrimidine

CompoundYield (%)¹H NMR (δ, ppm)MS (m/z)
Ethyl 4-(3-chloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 757.5-7.2 (m, 3H, Ar-H), 5.2 (d, 1H, CH), 4.1 (q, 2H, OCH₂), 2.3 (s, 3H, CH₃), 1.2 (t, 3H, CH₃)[M+H]⁺ calculated: 339.09, found: 339.1

Authoritative Grounding: The Biginelli reaction is a well-established and reliable method for the synthesis of dihydropyrimidinones. The mechanism involves an initial acid-catalyzed condensation between the aldehyde and urea to form an N-acylimine intermediate, which then reacts with the enolate of the β-ketoester, followed by cyclization and dehydration.

Conclusion and Future Perspectives

This compound is a readily available and highly versatile building block that provides a convenient entry point for the synthesis of a wide range of complex and biologically active molecules. Its unique combination of functional groups allows for a diverse array of chemical transformations, making it an invaluable tool for medicinal chemists and drug development professionals. The protocols outlined in this guide provide a starting point for the exploration of its synthetic potential. Future research in this area will likely focus on the development of novel catalytic methods for the selective functionalization of the chloro and methoxy groups, further expanding the synthetic utility of this remarkable building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Chloro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to help you improve the yield and purity of your synthesis.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its successful synthesis with high yield and purity is crucial for the efficient production of these important compounds. This guide outlines and provides troubleshooting for four common synthetic routes to this compound.

Choosing Your Synthetic Pathway

The optimal synthetic route for this compound depends on the availability of starting materials, scalability, and safety considerations. Below is a summary of the most common pathways, each with its own set of advantages and challenges.

Route Starting Material Key Transformations Potential Advantages Potential Challenges
1 3-Chloro-2-methylphenolDiazotization, Hydrolysis, MethylationReadily available starting material.Multi-step process, potential for side reactions during diazotization.
2 2,3-Dichlorobenzoic AcidNucleophilic Aromatic Substitution (Ullmann Reaction)Potentially fewer steps.Harsh reaction conditions, copper catalyst removal.
3 3-ChloroanisoleGrignard Reaction, CarboxylationDirect introduction of the carboxylic acid group.Strict anhydrous conditions required, potential for Wurtz coupling.
4 3-Chloro-2-hydroxybenzoic acidMethylationDirect conversion of a readily available precursor.Potential for O-methylation vs. esterification, handling of toxic methylating agents.

Troubleshooting Guides & FAQs in Q&A Format

Route 1: From 3-Chloro-2-methylphenol

This pathway involves the conversion of 3-chloro-2-methylaniline (derived from the reduction of 6-chloro-2-nitrotoluene) to a phenol, followed by methylation.

Workflow for Route 1

A 3-Chloro-2-methylaniline B Diazotization (NaNO2, HCl, 0-5 °C) A->B C 3-Chloro-2-methylbenzenediazonium chloride B->C D Hydrolysis (H2O, heat) C->D E 3-Chloro-2-methylphenol D->E F Methylation (e.g., Dimethyl sulfate, NaOH) E->F G This compound F->G

Caption: Synthesis of this compound from 3-chloro-2-methylaniline.

Q1: My diazotization of 3-chloro-2-methylaniline is giving a low yield of the diazonium salt. What could be the issue?

A1: Low yields in diazotization are often due to improper temperature control or incorrect stoichiometry.

  • Temperature Control: The reaction is highly exothermic and must be maintained between 0-5 °C. Higher temperatures can lead to the decomposition of the diazonium salt, forming unwanted phenols and other byproducts. Use an ice-salt bath for efficient cooling.

  • Reagent Addition: Add the sodium nitrite solution slowly to the acidic solution of the aniline. This prevents localized overheating and side reactions.

  • Acid Concentration: Ensure you are using a sufficient excess of mineral acid (e.g., 2.5-3 equivalents of HCl) to maintain a low pH and prevent the coupling of the diazonium salt with unreacted aniline.

Q2: During the hydrolysis of the diazonium salt to 3-chloro-2-methylphenol, I am observing the formation of dark, tarry byproducts. How can I avoid this?

A2: Tar formation is a common issue in diazonium salt hydrolysis.

  • Controlled Decomposition: Add the cold diazonium salt solution slowly to a boiling aqueous solution of sulfuric acid. This ensures rapid decomposition and minimizes the lifetime of the diazonium salt, reducing the chance of side reactions.

  • Steam Distillation: The product, 3-chloro-2-methylphenol, is steam-volatile. Purifying the product via steam distillation directly from the reaction mixture is an effective way to isolate it from non-volatile tars.

Q3: The final methylation step is resulting in a mixture of products. How can I improve the selectivity for O-methylation?

A3: The key is to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.

  • Base Selection: Use a strong base like sodium hydroxide to ensure complete deprotonation of the phenol. The reaction should be performed in a suitable solvent like methanol or a biphasic system.

  • Methylating Agent: Dimethyl sulfate is a common and effective methylating agent.[3][4][5] Add it dropwise to the solution of the phenoxide while monitoring the temperature.

  • Side Product - Ester Formation: While the phenoxide is more nucleophilic than the carboxylate that would be formed from the final product, it's a good practice to use a slight excess of base to ensure the phenol remains deprotonated. If esterification of the carboxylic acid on the final product is a concern, the methylation can be performed on the precursor, 3-chloro-2-hydroxybenzoic acid, followed by hydrolysis of any formed ester.

Route 2: From 2,3-Dichlorobenzoic Acid (Ullmann Condensation)

This route involves a copper-catalyzed nucleophilic aromatic substitution to introduce the methoxy group.

Workflow for Route 2

A 2,3-Dichlorobenzoic acid B Ullmann Condensation (Sodium methoxide, Cu(I) catalyst, high temp.) A->B C This compound B->C

Caption: Ullmann condensation route to this compound.

Q4: My Ullmann reaction is sluggish and gives a low yield. How can I improve it?

A4: The Ullmann reaction is notoriously sensitive to reaction conditions.

  • Catalyst: The choice of copper catalyst is critical. Copper(I) salts like CuI or CuBr are often more effective than copper powder. The use of ligands such as phenanthroline or N,N-dimethylglycine can accelerate the reaction and allow for milder conditions.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are typically used to achieve the necessary high temperatures (often >150 °C).

  • Base: A strong, non-nucleophilic base like potassium carbonate or cesium carbonate is often used to neutralize any acid formed and to facilitate the reaction.

  • Purity of Reactants: Ensure your 2,3-dichlorobenzoic acid and sodium methoxide are pure and dry, as impurities can poison the catalyst.

Q5: I'm having difficulty removing the copper catalyst from my final product. What is the best way to do this?

A5: Copper removal can be challenging.

  • Aqueous Work-up: After the reaction, quenching with aqueous ammonia or an ammonium chloride solution can help to complex the copper and draw it into the aqueous phase during extraction.

  • Filtration: Sometimes, the copper catalyst can be removed by filtering the reaction mixture through a pad of Celite.

  • Chelating Agents: Washing the organic layer with a solution of a chelating agent like EDTA can also be effective.

Route 3: From 3-Chloroanisole (Grignard Carboxylation)

This route involves the formation of a Grignard reagent followed by reaction with carbon dioxide.

Workflow for Route 3

A 3-Chloroanisole B Grignard Formation (Mg, THF/Ether, anhydrous) A->B C 3-Methoxy-2-chlorophenylmagnesium halide B->C D Carboxylation (CO2 (s) or (g)) C->D E Acidic Work-up (e.g., HCl) D->E F This compound E->F

Caption: Grignard carboxylation route to this compound.

Q6: I am struggling to initiate the Grignard reaction with 3-chloroanisole. What can I do?

A6: Grignard reagent formation can be tricky to initiate.[6][7][8][9][10][11]

  • Anhydrous Conditions: Absolute exclusion of moisture is paramount. Flame-dry all glassware and use anhydrous solvents (ether or THF).

  • Magnesium Activation: The surface of the magnesium turnings can be passivated by an oxide layer. You can activate it by:

    • Gently crushing the magnesium turnings with a glass rod (in the reaction flask, under inert atmosphere).

    • Adding a small crystal of iodine, which will react with the magnesium surface.

    • Adding a few drops of 1,2-dibromoethane.

  • Initiation: Add a small amount of the 3-chloroanisole to the activated magnesium and gently warm the mixture. You should observe bubbling or a slight cloudiness, indicating the reaction has started. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.

Q7: My Grignard reaction is producing a significant amount of a biphenyl byproduct. How can I minimize this?

A7: The formation of biphenyls is due to Wurtz coupling, a common side reaction.

  • Slow Addition: Add the 3-chloroanisole solution slowly to the magnesium suspension. This keeps the concentration of the halide low and minimizes its reaction with the already-formed Grignard reagent.

  • Temperature Control: Maintain a gentle reflux. Excessively high temperatures can promote side reactions.

Q8: The carboxylation step is giving a low yield. What are the key factors for success?

A8: Efficient carboxylation depends on the reaction setup and the quality of the carbon dioxide.

  • CO2 Source: Use freshly crushed dry ice (solid CO2) or bubble dry CO2 gas through the Grignard solution. Ensure the CO2 is anhydrous.

  • Procedure: Pour the Grignard solution slowly onto a large excess of crushed dry ice, or bubble CO2 gas through the solution at a low temperature (e.g., 0 °C). Do not add the dry ice to the Grignard reagent, as this can lead to localized warming and side reactions.

  • Agitation: Stir the mixture vigorously during the addition to ensure efficient mixing.

Route 4: From 3-Chloro-2-hydroxybenzoic Acid (Methylation)

This is a straightforward route if the starting material is available.

Workflow for Route 4

A 3-Chloro-2-hydroxybenzoic acid B Methylation (e.g., Dimethyl sulfate, NaOH) A->B C This compound B->C

References

Technical Support Center: Scale-Up Production of 3-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for the scale-up production of 3-Chloro-2-methoxybenzoic acid (CAS No. 3260-93-3). This document is designed for researchers, chemists, and drug development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to pilot or industrial scale. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring a robust, safe, and efficient production process is paramount.[1][2]

This guide moves beyond simple protocols to address the "why" behind common challenges. It is structured as a series of frequently asked questions and in-depth troubleshooting guides to provide actionable, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common inquiries regarding this compound.

Q1: What are the primary applications of this compound? A1: It is a versatile chemical building block primarily used as an intermediate in the synthesis of biologically active molecules.[1] Its structure is crucial for developing certain herbicides, fungicides, and pharmaceuticals, including anti-inflammatory and analgesic drugs.[1][2]

Q2: What are the most common synthesis routes considered for scale-up? A2: While several routes exist, two are frequently evaluated for industrial production:

  • Directed ortho-Metalation (DoM): This involves the lithiation of 3-chloroanisole at the C2 position, directed by the methoxy group, followed by carboxylation.[3][4] This route offers excellent regioselectivity.

  • Grignard Reaction: This route typically involves forming a Grignard reagent from a suitable halogenated precursor (e.g., 1-bromo-3-chloro-2-methoxybenzene) and reacting it with carbon dioxide.[5][6][7]

The choice depends on raw material cost, availability, and the specific technical capabilities of the manufacturing facility. This guide will focus primarily on the challenges associated with the Directed ortho-Metalation pathway due to its precise control over isomer formation.

Q3: What are the key physical and chemical properties I should be aware of? A3: this compound is typically a white to off-white crystalline powder.[2][8] Key properties are summarized in the table below.

PropertyValueSource
CAS Number 3260-93-3
Molecular Formula C₈H₇ClO₃[9]
Molecular Weight 186.59 g/mol [9]
Melting Point 118-123 °C[8]
Solubility Sparingly soluble in water (0.97 g/L at 25°C).
pKa 3.72 ± 0.10 (Predicted)[2]

Q4: What are the primary safety hazards associated with this compound and its synthesis? A4: The final product is classified as Acute Toxicity, Oral (Category 3) and causes skin and eye irritation.[8][10] However, the most significant hazards often arise from the reagents used in its synthesis. Organolithium reagents like n-butyllithium (n-BuLi) are pyrophoric and react violently with water.[11] Handling these materials requires strict anhydrous conditions and an inert atmosphere. Personal protective equipment (PPE), including flame-retardant clothing, face shields, and appropriate gloves, is mandatory.[10][12]

Section 2: Synthesis Troubleshooting - Directed ortho-Metalation (DoM) Pathway

The DoM of 3-chloroanisole followed by carboxylation is an elegant method for producing this compound with high regioselectivity. The methoxy group acts as a powerful directed metalation group (DMG), guiding the organolithium base to deprotonate the adjacent ortho position.[3][4] However, scaling this reaction introduces significant challenges.

DoM_Workflow cluster_prep Step 1: Reactor Preparation cluster_lithiation Step 2: Lithiation cluster_carboxylation Step 3: Carboxylation cluster_workup Step 4: Work-up & Isolation Prep Inert Atmosphere Purge (N2 / Argon) Dry Ensure Rigorously Dry Glassware & Solvents Prep->Dry Start Charge 3-Chloroanisole & Anhydrous Solvent (THF) Dry->Start Cool Cool to -78°C Start->Cool AddBuLi Slowly Add n-Butyllithium (Maintain T < -70°C) Cool->AddBuLi Age Age Reaction Mixture (e.g., 1-2 hours at -78°C) AddBuLi->Age CO2 Prepare CO2 Source (Dry Ice Slurry or Dry Gas) Age->CO2 Quench Transfer Lithiated Intermediate to CO2 Source (Inverse Addition) CO2->Quench Warm Allow to Warm to RT Quench->Warm Acidify Aqueous Acidic Quench (e.g., HCl to pH 1-2) Warm->Acidify Extract Extract with Organic Solvent Acidify->Extract Purify Purification (Base Wash, Recrystallization) Extract->Purify Isolate Filter & Dry Final Product Purify->Isolate caption Fig 1. General workflow for the DoM synthesis.

Troubleshooting Guide: Common Scale-Up Issues
Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or No Conversion of Starting Material 1. Inactive n-BuLi: The reagent has degraded due to improper storage or exposure to moisture/air. 2. Presence of Water: Trace water in the solvent, starting material, or reactor will quench the organolithium reagent faster than it deprotonates the ring. 3. Incorrect Temperature: The reaction may be too slow if the temperature is significantly below -78°C, or side reactions may occur if it's too high.1. Titrate n-BuLi: Always titrate the n-BuLi solution before use to determine its exact molarity. Use methods like the Gilman double titration. 2. Rigorous Drying: Use freshly distilled anhydrous solvents (e.g., THF over sodium/benzophenone). Dry the starting material azeotropically if necessary. Ensure the reactor is dried in an oven and purged thoroughly with an inert gas. 3. Precise Temperature Control: Use a reliable cooling bath (e.g., dry ice/acetone). For large reactors, ensure efficient heat transfer to manage the exotherm during n-BuLi addition.
Formation of Multiple Isomers (Poor Regioselectivity) 1. Thermodynamic Control: If the reaction temperature rises, the initially formed kinetic ortho-lithiated species can rearrange to a more stable regioisomer.[13] 2. Competing Directing Groups: While not an issue for 3-chloroanisole, other substrates with multiple directing groups can lead to mixtures.1. Maintain Low Temperature: Strict temperature control at -78°C is critical to favor the kinetically preferred ortho-lithiated product. 2. Judicious Choice of Base: For complex substrates, a bulkier base like s-BuLi or t-BuLi can sometimes improve selectivity.
Low Yield After Carboxylation 1. Inefficient CO₂ Quench: Poor mixing or insufficient CO₂ can lead to the aryllithium intermediate reacting with other species or decomposing upon warming. 2. Wet CO₂ Source: Using a CO₂ source with trace moisture will protonate the aryllithium, leading back to the 3-chloroanisole starting material.[5]1. Optimize CO₂ Delivery: At scale, bubbling dry CO₂ gas through the solution with vigorous agitation is often more effective than adding to dry ice. Alternatively, use an "inverse addition" by adding the aryllithium solution to a well-stirred slurry of crushed dry ice in an ethereal solvent.[14] 2. Use Anhydrous CO₂: Ensure dry ice is fresh and free of frost. If using gaseous CO₂, pass it through a drying tube (e.g., Drierite).
Significant Ketone Byproduct Formation The initially formed lithium carboxylate intermediate can be attacked by a second molecule of the aryllithium species. This is more likely with localized high concentrations of the aryllithium.[14]Employ Inverse Addition: As described above, adding the aryllithium to an excess of the CO₂ electrophile ensures the organometallic species is always the limiting reagent, minimizing the chance of it attacking the product. Maintain low temperatures throughout the addition.

// Paths from Start Start -> CheckSM;

// Paths from CheckSM CheckSM -> LithiationFail [label="Yes"]; CheckSM -> CheckImpurity [label="No"];

// Lithiation Failure Branch LithiationFail [label="Lithiation Step Failure", style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; BuLi [label="Titrate n-BuLi", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dryness [label="Verify Anhydrous Conditions", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temp [label="Check Temp Control", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LithiationFail -> BuLi; LithiationFail -> Dryness; LithiationFail -> Temp;

// Impurity Branch CheckImpurity -> CarboxylationFail [label="Yes"]; CheckImpurity -> MechLoss [label="No"];

CarboxylationFail [label="Carboxylation/Work-up Issue", style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; CO2 [label="Ensure Dry/Excess CO2", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inverse [label="Use Inverse Addition", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ketone [label="Is impurity the ketone?", shape=diamond, style=filled, fillcolor="#FBBC05"]; CarboxylationFail -> Ketone; Ketone -> Inverse [label="Yes"]; Ketone -> CO2 [label="No"];

MechLoss [label="Mechanical/Isolation Loss", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; Extraction [label="Optimize Extraction pH/Solvent", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MechLoss -> Extraction;

caption [label="Fig 2. Decision tree for troubleshooting low yield.", shape=plaintext, fontcolor="#5F6368"]; }

Protocol: Scale-Up Directed ortho-Metalation and Carboxylation

This protocol is a representative example and must be adapted and optimized for specific equipment and scales.

Safety Warning: This procedure involves pyrophoric and corrosive materials. It must be conducted by trained personnel in a suitable chemical reactor with proper safety controls and an inert atmosphere.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and leak-tested.

    • Purge the reactor with dry nitrogen or argon for at least 1 hour to establish an inert atmosphere. Maintain a positive inert gas pressure throughout the reaction.

  • Lithiation:

    • Charge the reactor with 3-chloroanisole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~5-10 L/kg of starting material).

    • Begin aggressive agitation and cool the solution to between -75°C and -78°C.

    • Slowly add n-butyllithium (1.05-1.10 eq, solution in hexanes) via a dosing pump, ensuring the internal temperature does not exceed -70°C. The addition is highly exothermic.

    • After the addition is complete, age the reaction mixture at -75°C to -78°C for 1-2 hours to ensure complete lithiation.

  • Carboxylation:

    • In a separate, inerted vessel, prepare a slurry of freshly crushed dry ice (2.0-3.0 eq) in anhydrous THF.

    • Transfer the cold aryllithium solution from the main reactor into the dry ice slurry via a cooled transfer line. Maintain vigorous agitation in the receiving vessel. The temperature of the slurry should be kept below -60°C.

    • Once the transfer is complete, allow the reaction mixture to slowly warm to room temperature with continued stirring.

  • Work-up and Isolation:

    • Slowly quench the reaction mixture by adding it to a vessel containing water.

    • Adjust the pH of the aqueous layer to >12 with NaOH solution to deprotonate the carboxylic acid, making it water-soluble.

    • Separate the organic layer (containing neutral impurities like unreacted 3-chloroanisole). Wash the aqueous layer with a solvent like toluene or MTBE to further remove impurities.

    • With vigorous stirring, slowly add concentrated HCl to the aqueous layer to precipitate the product. Target a final pH of 1-2.

    • Isolate the solid product by filtration. Wash the filter cake with cold water to remove inorganic salts.

    • Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Section 3: Purification and Quality Control

Achieving >99% purity is often required for pharmaceutical applications. The primary purification strategy relies on the acidic nature of the product.

Q5: My final product has a persistent off-color. What is the cause? A5: Off-colors (yellow to brown) often indicate the presence of trace impurities from side reactions or degradation. Thoroughly washing the aqueous phase with an organic solvent (Step 4 of the work-up) before acidification is critical. If the color persists, a charcoal treatment or recrystallization from a suitable solvent system (e.g., toluene, ethanol/water) may be necessary.

Q6: How do I remove the unreacted 3-chloroanisole starting material effectively? A6: An acid-base extraction is the most effective method. After the main reaction, quenching and then making the solution strongly basic (pH > 12) converts your desired product into its highly water-soluble sodium salt (sodium 3-chloro-2-methoxybenzoate). The unreacted starting material is neutral and will remain in the organic phase or can be extracted out with a solvent like toluene. This separation is fundamental to achieving high purity.

Common Impurities and Analytical Control
ImpurityPotential SourceRecommended Analytical Method
3-Chloroanisole Incomplete lithiation or premature quenching of the aryllithium intermediate.HPLC, GC-MS
Isomeric Benzoic Acids Poor regioselectivity during the lithiation step, often due to temperature excursions.HPLC, LC-MS
2,2'-Dimethoxy-3,3'-dichlorobiphenyl Wurtz-type coupling of the aryllithium with unreacted aryl halide.HPLC, LC-MS
3-Chloro-2-methoxyacetophenone Reaction of the lithium carboxylate with methyllithium (if present as an impurity in n-BuLi).HPLC, LC-MS

For final product release, a comprehensive Certificate of Analysis (CoA) should be generated.[15] Key tests include:

  • Appearance: Visual inspection.

  • Purity: HPLC (typically >98-99.5%).[9]

  • Melting Point: To confirm identity and purity.[8]

  • Loss on Drying: To quantify residual solvents.

  • Identity: Confirmed by FTIR and ¹H NMR.

Analytical standards and methods must be properly validated according to internal quality procedures.[16]

References

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Chloro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its efficient synthesis is crucial for the timely progression of research and development projects.

This document will provide a comprehensive overview of the common synthetic routes, potential challenges, and strategies for optimizing reaction conditions to achieve high yield and purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory-scale synthetic route to this compound?

A1: The most frequently employed synthetic route for this compound on a laboratory scale is the O-methylation of 3-chloro-2-hydroxybenzoic acid. This method is generally preferred due to the commercial availability of the starting material and the relatively straightforward reaction conditions. The reaction involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic attack on a methylating agent.

Q2: What are the typical methylating agents used in this synthesis, and what are their pros and cons?

A2: Several methylating agents can be used for the O-methylation of 3-chloro-2-hydroxybenzoic acid. The choice of reagent can significantly impact reaction efficiency, safety, and cost.

Methylating AgentProsCons
Dimethyl sulfate (DMS) Highly reactive, often leads to high yields.Extremely toxic and carcinogenic. Requires careful handling in a fume hood with appropriate personal protective equipment (PPE).
Methyl iodide (MeI) Highly reactive.Toxic and a suspected carcinogen. Volatile, requiring a well-ventilated workspace.
Dimethyl carbonate (DMC) Considered a "green" methylating agent due to its lower toxicity and biodegradable nature.[3]Less reactive than DMS or MeI, often requiring higher temperatures and longer reaction times.[3][4]

Q3: Why is my reaction yield of this compound consistently low?

A3: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the phenoxide, which is the active nucleophile. Ensure you are using a sufficiently strong base and the correct stoichiometry.

  • Steric Hindrance: The ortho-chloro and ortho-carboxylic acid groups can sterically hinder the approach of the methylating agent to the hydroxyl group. This is a known challenge with hindered phenols.[5]

  • Side Reactions: Competing reactions, such as C-methylation or esterification of the carboxylic acid, can reduce the yield of the desired product.

  • Reagent Quality: The purity of the starting material, solvent, and reagents is critical. Water contamination can quench the base and hinder the reaction.

Q4: I am observing the formation of an unexpected byproduct. What could it be?

A4: The most common byproduct in this reaction is the methyl ester of this compound, which is formed by the methylation of the carboxylic acid. This is more likely to occur if the reaction conditions are too harsh (e.g., high temperatures, prolonged reaction times) or if an excess of the methylating agent is used.

Q5: What are the recommended purification methods for this compound?

A5: Purification is typically achieved through recrystallization. A suitable solvent system can be determined through small-scale solubility tests. Common solvents for recrystallization of aromatic carboxylic acids include ethanol, methanol, acetic acid, or mixtures with water. Column chromatography can also be employed for high-purity requirements, although it is less practical for large-scale preparations.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Conversion of Starting Material
Potential Cause Recommended Solution
Insufficient Base Increase the molar equivalents of the base. For complete deprotonation of the phenolic hydroxyl group, at least one equivalent of a strong base is required.
Weak Base Consider using a stronger base. Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
Low Reaction Temperature Gradually increase the reaction temperature in increments of 5-10 °C. Monitor the reaction progress by TLC or HPLC.
Poor Solvent Choice Ensure the solvent is anhydrous and appropriate for the reaction. Polar aprotic solvents like DMF or DMSO can be effective.
Problem 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Recommended Solution
O-methylation vs. C-methylation This is less common for this specific substrate but can occur. Using a less reactive methylating agent or milder reaction conditions may improve selectivity.
Esterification of Carboxylic Acid Use stoichiometric amounts of the methylating agent. Alternatively, protect the carboxylic acid group as an ester before the methylation step, followed by deprotection.
Problem 3: Product Discoloration
Potential Cause Recommended Solution
Oxidation of Phenolic Intermediates Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Impurities in Starting Materials Use high-purity starting materials. The purity of hindered phenolic compounds can significantly impact discoloration.[6]
Thermal Decomposition Avoid excessively high reaction temperatures or prolonged heating.

Section 3: Experimental Protocols & Workflows

Optimized Protocol for O-methylation of 3-chloro-2-hydroxybenzoic acid

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and equipment.

Materials:

  • 3-chloro-2-hydroxybenzoic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfate (DMS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 3-chloro-2-hydroxybenzoic acid (1.0 eq) and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • Methylation: Cool the mixture to 0 °C in an ice bath. Slowly add dimethyl sulfate (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by slowly adding water. Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Workflow

Synthesis Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start 3-chloro-2-hydroxybenzoic acid in DMF Base Add K₂CO₃ Start->Base Methylation Add Dimethyl Sulfate at 0 °C Base->Methylation Stir Stir at RT for 12-16h Methylation->Stir Quench Quench with H₂O Stir->Quench Acidify Acidify with 1M HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallize Concentrate->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Base Check Base Stoichiometry & Strength Start->Check_Base Check_Temp Check Reaction Temperature Check_Base->Check_Temp Check_Purity Check Reagent & Solvent Purity Check_Temp->Check_Purity Side_Products Side Products Observed? Check_Purity->Side_Products Ester_Formation Ester byproduct likely Side_Products->Ester_Formation Yes Discoloration Product Discolored? Side_Products->Discoloration No Optimize_Stoichiometry Optimize Methylating Agent Stoichiometry Ester_Formation->Optimize_Stoichiometry Protect_Acid Consider Protecting Carboxylic Acid Optimize_Stoichiometry->Protect_Acid Protect_Acid->Discoloration Inert_Atmosphere Use Inert Atmosphere Discoloration->Inert_Atmosphere Yes Success Reaction Optimized Discoloration->Success No Purify_Start Purify Starting Material Inert_Atmosphere->Purify_Start Purify_Start->Success

Caption: Decision tree for troubleshooting common synthesis issues.

References

troubleshooting common problems in 3-Chloro-2-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to support your experimental success.

Structural Overview

This compound is an aromatic carboxylic acid with the chemical structure illustrated below. Its synthesis can be approached through several pathways, each with its own set of potential challenges.

Williamson_Ether_Synthesis start 3-Chloro-2-hydroxybenzoic acid intermediate Sodium 3-chloro-2-hydroxybenzoate (Phenoxide formation) start->intermediate Base (e.g., NaOH, K2CO3) product This compound intermediate->product SN2 Reaction side_reaction Side Reactions (e.g., C-alkylation, esterification) intermediate->side_reaction reagent Methylating Agent (e.g., Dimethyl sulfate, Methyl iodide) reagent->product Grignard_Carboxylation start 1-Bromo-3-chloro-2-methoxybenzene intermediate Grignard Reagent (3-Chloro-2-methoxyphenylmagnesium bromide) start->intermediate Anhydrous Ether or THF side_reaction Side Reactions (e.g., Wurtz coupling, protonation) start->side_reaction reagent1 Magnesium (Mg) reagent1->intermediate intermediate2 Magnesium Carboxylate Salt intermediate->intermediate2 Carboxylation reagent2 Carbon Dioxide (CO2) reagent2->intermediate2 product This compound intermediate2->product Acidic Workup (e.g., HCl) Nitrile_Hydrolysis start 3-Chloro-2-methoxybenzonitrile intermediate Amide Intermediate start->intermediate Partial Hydrolysis product This compound intermediate->product Complete Hydrolysis conditions Acidic or Basic Hydrolysis (e.g., H2SO4/H2O or NaOH/H2O) conditions->intermediate conditions->product

avoiding side reactions in the synthesis of 3-Chloro-2-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Chloro-2-methoxybenzoic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this guide to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this synthesis and avoid common side reactions.

Introduction to Synthetic Strategies

The synthesis of this compound, a valuable building block in the pharmaceutical and agrochemical industries[1][2], primarily relies on two robust synthetic routes: Directed ortho-Metalation (DoM) and the Grignard Reaction . Each method presents a unique set of challenges and potential side reactions. This guide will explore both pathways, offering insights into their mechanisms and providing solutions to common experimental hurdles.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives. Each problem is followed by a detailed analysis of potential causes and actionable troubleshooting steps.

Low Yield of this compound via Directed ortho-Metalation

The Directed ortho-Metalation (DoM) of 3-chloroanisole followed by carboxylation is a powerful method for the regioselective synthesis of this compound. The methoxy group acts as a directed metalation group (DMG), guiding the deprotonation to the adjacent ortho position. However, several factors can lead to diminished yields.

Problem: The yield of the desired product is significantly lower than expected.

Potential Causes & Troubleshooting Steps:

  • Incomplete Lithiation:

    • Cause: Insufficient organolithium reagent, poor reagent quality, or suboptimal reaction temperature. Organolithium reagents like n-butyllithium (n-BuLi) can form aggregates, reducing their effective concentration[3].

    • Troubleshooting:

      • Reagent Titration: Always titrate your organolithium reagent before use to determine its exact molarity.

      • Excess Reagent: Use a slight excess (1.1-1.5 equivalents) of the organolithium reagent to ensure complete deprotonation.

      • Temperature Control: Maintain a low temperature (typically -78 °C) during the lithiation step to ensure the stability of the lithiated intermediate.

      • Additive Effects: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing the reactivity and potentially improving the regioselectivity of the lithiation[4][5][6][7].

  • Formation of Isomeric Byproducts:

    • Cause: Lithiation at other positions on the aromatic ring (e.g., C4 or C6) can lead to the formation of isomeric chloromethoxybenzoic acids. The regioselectivity can be influenced by the choice of base and reaction conditions[8].

    • Troubleshooting:

      • Choice of Base: sec-Butyllithium (sec-BuLi) is sometimes more regioselective than n-BuLi for certain substrates.

      • Reaction Time and Temperature: Shorter reaction times and strictly controlled low temperatures can minimize the formation of thermodynamic byproducts.

  • Inefficient Carboxylation:

    • Cause: Poor quality of the carbon dioxide source (e.g., moisture contamination) or inefficient quenching of the lithiated intermediate.

    • Troubleshooting:

      • High-Purity CO₂: Use freshly crushed, high-purity dry ice or a stream of dry CO₂ gas. When using dry ice, ensure it is free of condensed water.

      • Quenching Technique: Add the lithiated intermediate solution slowly to a large excess of crushed dry ice with vigorous stirring to ensure efficient carboxylation and dissipate the heat of reaction.

Side Reactions in the Grignard-based Synthesis

An alternative route involves the formation of a Grignard reagent from a suitable precursor, such as 2-bromo-3-chloroanisole, followed by carboxylation.

Problem: The reaction yields a complex mixture of products, with a low yield of the desired carboxylic acid.

Potential Causes & Troubleshooting Steps:

  • Failed Grignard Reagent Formation:

    • Cause: The presence of moisture is highly detrimental to Grignard reagent formation. The surface of the magnesium metal may also be passivated by an oxide layer[3][9].

    • Troubleshooting:

      • Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.

      • Magnesium Activation: Activate the magnesium turnings before use. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical stirring/crushing.

  • Wurtz Coupling:

    • Cause: A significant side reaction in Grignard synthesis is the coupling of the Grignard reagent with the starting alkyl or aryl halide, leading to the formation of a dimer.

    • Troubleshooting:

      • Slow Addition: Add the halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

      • Temperature Control: Maintain a gentle reflux to sustain the reaction without excessive heating, which can promote side reactions.

  • Formation of Biphenyl Byproducts:

    • Cause: Homocoupling of the Grignard reagent can lead to the formation of biphenyl derivatives.

    • Troubleshooting: This is an inherent side reaction, but its extent can be minimized by following the best practices for Grignard reagent formation mentioned above.

Product Purification Challenges

Problem: Difficulty in separating the desired this compound from isomeric impurities or starting materials.

Potential Causes & Troubleshooting Steps:

  • Similar Physical Properties of Isomers: Isomeric chloromethoxybenzoic acids can have very similar polarities and boiling points, making separation by standard chromatography or distillation challenging[10].

  • Troubleshooting:

    • Recrystallization: Carefully select a solvent system for recrystallization that allows for the selective precipitation of the desired isomer.

    • Derivative Formation: In challenging cases, consider converting the mixture of acids to their methyl esters. The esters may have different physical properties that facilitate separation by chromatography. The desired ester can then be hydrolyzed back to the carboxylic acid.

    • Aqueous Extraction: Utilize the acidic nature of the product. After the reaction, an acidic workup followed by extraction with a suitable organic solvent will separate the carboxylic acid product from neutral byproducts. Subsequent washing of the organic layer with a basic solution (e.g., sodium bicarbonate) will extract the carboxylic acid into the aqueous layer as its salt. The aqueous layer can then be re-acidified and the pure product extracted.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of TMEDA in the Directed ortho-Metalation of 3-chloroanisole?

A1: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate chelating agent that can coordinate to the lithium cation of the organolithium reagent. This coordination breaks down the oligomeric aggregates of the organolithium compound, increasing its basicity and reactivity. In the context of the lithiation of 3-chloroanisole, the addition of TMEDA can lead to a faster and more complete reaction at lower temperatures. It can also influence the regioselectivity of the deprotonation by altering the structure of the reactive organolithium species[4][5][6][7].

Q2: My lithiation reaction of 3-chloroanisole is sluggish. What can I do?

A2: A sluggish reaction is often due to poor quality of the organolithium reagent or insufficient activation. First, ensure your solvent is scrupulously dry. Then, confirm the molarity of your n-BuLi solution via titration. If the reaction is still slow, consider adding TMEDA as discussed above. Also, ensure the reaction temperature is not too low, as some lithiations require a period of warming to proceed at a reasonable rate. However, be cautious, as warming can also lead to side reactions.

Q3: During the carboxylation of my Grignard reagent, I observe a lot of unreacted starting material. What went wrong?

A3: This is a classic sign of failed or incomplete Grignard reagent formation. The most likely culprit is the presence of water in your glassware or solvent. Even trace amounts of moisture can quench the Grignard reagent as it forms. Review your procedures for drying equipment and handling anhydrous solvents. Also, ensure your magnesium is properly activated.

Q4: Can I use a different quenching agent instead of carbon dioxide?

A4: Yes, the lithiated or Grignard intermediate can be quenched with a variety of electrophiles to synthesize different derivatives of this compound. For example, quenching with an aldehyde or ketone will yield a secondary or tertiary alcohol, respectively. Quenching with an ester can also lead to the formation of a ketone or tertiary alcohol.

Q5: I am having trouble hydrolyzing my N,N-diethyl-3-chloro-2-methoxybenzamide intermediate to the carboxylic acid. What conditions should I use?

A5: The hydrolysis of tertiary amides can be challenging and often requires forcing conditions. Both acidic and basic hydrolysis can be employed. For acidic hydrolysis, heating the amide in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water is common. For basic hydrolysis, refluxing with a strong base like NaOH or KOH in a high-boiling solvent such as ethylene glycol is often effective. Be aware that harsh conditions can potentially lead to side reactions, so it is advisable to monitor the reaction progress by TLC or HPLC. Milder, non-aqueous basic hydrolysis methods have also been developed[11][12][13][14][15].

Section 3: Experimental Protocols & Visualizations

Detailed Protocol for Directed ortho-Metalation and Carboxylation

This protocol provides a step-by-step method for the synthesis of this compound from 3-chloroanisole.

Materials:

  • 3-Chloroanisole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Dry ice

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reaction Mixture: Under a nitrogen atmosphere, add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath. Add 3-chloroanisole (1.0 eq.) via syringe.

  • Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Carboxylation: In a separate beaker, place a large excess of freshly crushed dry ice. Slowly transfer the cold lithiated solution via cannula onto the dry ice with vigorous stirring.

  • Workup: Allow the mixture to warm to room temperature. Quench with 1 M HCl until the aqueous layer is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers and extract the product with saturated sodium bicarbonate solution (3x). Wash the combined aqueous layers with diethyl ether to remove any neutral impurities.

  • Isolation: Slowly acidify the aqueous layer with concentrated HCl with cooling until a white precipitate forms. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualization of the Directed ortho-Metalation Pathway

DoM_Pathway cluster_start Starting Material cluster_lithiation Lithiation cluster_carboxylation Carboxylation cluster_product Final Product 3-Chloroanisole 3-Chloroanisole Lithiated Intermediate Lithiated Intermediate 3-Chloroanisole->Lithiated Intermediate 1. n-BuLi, THF, -78°C Carboxylate Salt Carboxylate Salt Lithiated Intermediate->Carboxylate Salt 2. CO2 (dry ice) This compound This compound Carboxylate Salt->this compound 3. H3O+ workup

Caption: Directed ortho-Metalation synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low Yield of Product CheckLithiation Check Lithiation Step Start->CheckLithiation CheckCarboxylation Check Carboxylation Step Start->CheckCarboxylation CheckPurification Review Purification Start->CheckPurification BuLiTitration Titrate n-BuLi? CheckLithiation->BuLiTitration AnhydrousConditions Strictly Anhydrous? CheckLithiation->AnhydrousConditions TempControl Temp < -70°C? CheckLithiation->TempControl DryIceQuality Fresh, pure dry ice? CheckCarboxylation->DryIceQuality QuenchMethod Slow addition to excess CO2? CheckCarboxylation->QuenchMethod ExtractionpH Correct pH for extractions? CheckPurification->ExtractionpH IsomerSeparation Isomer separation needed? CheckPurification->IsomerSeparation Solution1 Retitrate and adjust equivalents BuLiTitration->Solution1 No Solution2 Flame-dry glassware, use anhydrous solvents AnhydrousConditions->Solution2 No Solution3 Ensure proper cooling throughout addition TempControl->Solution3 No Solution4 Use fresh, finely crushed dry ice DryIceQuality->Solution4 No Solution5 Optimize quenching procedure QuenchMethod->Solution5 No Solution6 Adjust pH and re-extract ExtractionpH->Solution6 No Solution7 Consider recrystallization or derivatization IsomerSeparation->Solution7 Yes

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Refining the Purification of 3-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining high-purity this compound for your critical applications.

Understanding the Core Challenge: Purity in Synthesis

This compound is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] Its purity is paramount, as even minor impurities can lead to unwanted side reactions, reduced yields, and compromised biological activity in downstream applications. The purification process, therefore, is a critical step that demands careful attention to detail and a thorough understanding of the potential contaminants.

A common synthetic route to this compound involves the Sandmeyer reaction of 3-chloro-2-methylaniline, followed by oxidation. This pathway, while effective, can introduce a variety of impurities that require targeted purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Q1: My recrystallized this compound is off-white or yellowish, not the expected white crystalline powder. What is the likely cause and how can I fix it?

A1: An off-white or yellowish tint in your final product is typically indicative of residual colored impurities. These can be carried over from the starting materials or formed as byproducts during the synthesis.

Causality:

  • Starting Material Impurities: Commercially available 3-chloro-2-methylaniline can contain colored impurities.

  • Side-Reactions: During the Sandmeyer reaction, diazonium salt coupling can form colored azo compounds, albeit usually in trace amounts.[2]

  • Oxidation Byproducts: Over-oxidation or side-reactions during the conversion of the methyl group to a carboxylic acid can generate colored species.

Troubleshooting Steps:

  • Activated Carbon Treatment: The most effective method for removing colored impurities is treatment with activated carbon (charcoal). The porous structure of activated carbon provides a large surface area for the adsorption of these molecules.

    • Protocol: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-2% w/w of your compound). Boil the solution for a few minutes to ensure maximum adsorption.

    • Critical Step: Perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize. If this is not done, the carbon particles will be trapped in your crystals.

  • Solvent Selection: Ensure your chosen recrystallization solvent does not react with your compound at elevated temperatures to form colored impurities.

Q2: I am experiencing poor recovery after recrystallization. What are the common reasons for this, and how can I improve my yield?

A2: Low recovery is a frequent challenge in recrystallization. The goal is to maximize the crystallization of the desired product while keeping impurities dissolved in the mother liquor.

Causality:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a solution that is not saturated upon cooling, leading to a significant portion of your product remaining in the mother liquor.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel, leading to losses.

  • Inappropriate Solvent: The chosen solvent may have too high a solubility for your compound at low temperatures.

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions, allowing the solution to reach its boiling point between additions.

  • Pre-heat Funnel and Glassware: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor or in an oven.

  • Solvent Screening: If yields remain low, your chosen solvent may not be optimal. Perform small-scale solubility tests with a range of solvents to find one where this compound has high solubility when hot and low solubility when cold. A mixed solvent system may also be beneficial.

Q3: My purified product shows a broad melting point range. What does this indicate, and how can I improve the purity?

A3: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids have sharp melting points.

Causality:

  • Presence of Impurities: Impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range.

  • Incomplete Drying: Residual solvent can also act as an impurity and affect the melting point.

Troubleshooting Steps:

  • Second Recrystallization: If the melting point is still broad after one recrystallization, a second recrystallization is often necessary to achieve higher purity.

  • Thorough Drying: Ensure your purified crystals are completely dry. This can be achieved by air drying, using a vacuum oven at a temperature below the melting point, or by using a desiccator.

  • Purity Analysis: Utilize analytical techniques like HPLC or NMR to identify the nature of the impurities, which can help in devising a more targeted purification strategy.

Q4: My HPLC analysis shows the presence of an isomeric impurity. How can I remove it?

A4: The presence of positional isomers is a common challenge in the synthesis of substituted aromatic compounds.[3][4] For this compound, potential isomers include 2-chloro-3-methoxybenzoic acid, 4-chloro-2-methoxybenzoic acid, and others, which may arise from impurities in the starting materials or non-selective reactions.

Causality:

  • Isomeric Starting Materials: The starting 3-chloro-2-methylaniline may contain other isomers.

  • Non-specific Reactions: While the directing effects of the substituents generally favor the desired product, some degree of isomeric byproduct formation can occur.

Troubleshooting Steps:

  • Fractional Recrystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent system. It involves multiple, careful recrystallization steps, collecting different fractions of crystals and analyzing their purity. This can be a tedious process but is often effective.

  • Column Chromatography: For difficult separations, column chromatography over silica gel can be employed. The choice of eluent (mobile phase) is critical and should be optimized through thin-layer chromatography (TLC) first to achieve good separation between the desired product and the isomeric impurity.

Experimental Protocols

Protocol 1: Recrystallization of this compound (Mixed Solvent System)

This protocol outlines a general procedure for recrystallizing this compound using a mixed solvent system, which often provides better purification than a single solvent. A common and effective system for benzoic acid derivatives is an alcohol-water mixture (e.g., ethanol-water or methanol-water).

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the "good" solvent (e.g., ethanol) in which the compound is readily soluble. Heat the mixture gently on a hot plate to facilitate dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

  • Redissolve: Add a few more drops of the "good" solvent (ethanol) until the cloudiness just disappears.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Vacuum Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent mixture (the same ratio as the crystallization solution) to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Data Presentation: Solvent Selection for Recrystallization

SolventSolubility (Cold)Solubility (Hot)Suitability
WaterVery LowLowPoor as single solvent
EthanolModerateHighGood "good" solvent
MethanolModerateHighGood "good" solvent
TolueneLowModeratePotential single solvent
HeptaneVery LowVery LowGood "poor" solvent

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound and detect potential isomeric impurities.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of your purified this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Prepare further dilutions as necessary.

  • HPLC System:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution is recommended for separating a range of potential impurities.

      • Solvent A: 0.1% Formic acid in Water

      • Solvent B: 0.1% Formic acid in Acetonitrile

    • Gradient: A typical gradient would be to start with a low percentage of Solvent B and increase it over time (e.g., 10% to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV detection at a wavelength where the compound has good absorbance (e.g., 254 nm).

  • Injection and Analysis: Inject the sample and run the analysis. The purity can be determined by the area percentage of the main peak.

  • Method Optimization: If separation from impurities, particularly isomers, is not optimal, adjust the gradient profile, mobile phase composition, or try a different column chemistry.

Visualization of the Purification Workflow

Diagram 1: Decision Tree for Troubleshooting Purification Issues

G cluster_troubleshooting Troubleshooting Path start Crude this compound recrystallization Perform Recrystallization start->recrystallization analysis Analyze Purified Product (Melting Point, HPLC, NMR) recrystallization->analysis pure Product is Pure (Sharp MP, >99% Purity) analysis->pure Meets Specifications impure Product is Impure (Broad MP, <99% Purity) analysis->impure Fails Specifications color_issue Off-color (Yellowish)? impure->color_issue yield_issue Low Yield? color_issue->yield_issue No charcoal Treat with Activated Carbon during Recrystallization color_issue->charcoal Yes isomer_issue Isomeric Impurity Detected? yield_issue->isomer_issue No optimize_solvent Optimize Recrystallization Solvent (Minimize Volume, Change Solvent) yield_issue->optimize_solvent Yes isomer_issue->pure No, other impurity -> Re-recrystallize fractional_recrystallization Perform Fractional Recrystallization or Column Chromatography isomer_issue->fractional_recrystallization Yes charcoal->recrystallization optimize_solvent->recrystallization fractional_recrystallization->analysis

Caption: Troubleshooting workflow for purification.

Diagram 2: Experimental Workflow for Recrystallization and Purity Analysis

G cluster_recrystallization Recrystallization Process cluster_analysis Purity Analysis dissolve 1. Dissolve Crude Product in Minimum Hot Solvent hot_filter 2. Hot Filtration (if necessary) dissolve->hot_filter crystallize 3. Cool Slowly to Induce Crystallization hot_filter->crystallize vacuum_filter 4. Collect Crystals via Vacuum Filtration crystallize->vacuum_filter wash_dry 5. Wash with Cold Solvent and Dry vacuum_filter->wash_dry mp Melting Point Analysis wash_dry->mp Purified Product hplc HPLC Analysis mp->hplc nmr NMR Spectroscopy hplc->nmr

Caption: Recrystallization and analysis workflow.

References

enhancing the reactivity of 3-Chloro-2-methoxybenzoic acid in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-2-methoxybenzoic Acid

Welcome to the technical support center for this compound (CAS No. 3260-93-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the synthetic challenges and unlock the full potential of this versatile building block.[1][2] The unique substitution pattern of this molecule—an ortho-methoxy group and a meta-chloro group relative to the carboxylic acid—presents specific reactivity challenges that require careful consideration in experimental design. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to enhance your synthetic success.

Section 1: Amide Bond Formation - Overcoming Steric and Electronic Hurdles

Amide coupling is one of the most fundamental transformations for this compound. However, direct condensation with amines is generally inefficient due to the formation of a non-reactive ammonium-carboxylate salt.[3] Effective synthesis relies on the activation of the carboxylic acid, a step where the substrate's structural features can impede reactivity.

Frequently Asked Questions (FAQs): Amidation

Q1: Why is my amide coupling reaction with this compound so sluggish?

A1: The slow reaction rate is typically due to a combination of two factors:

  • Steric Hindrance: The ortho-methoxy group partially shields the carbonyl carbon of the carboxylic acid. This steric bulk can hinder the approach of the amine nucleophile, especially if the amine itself is bulky.

  • Electronic Effects: While the methoxy group is electron-donating through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon, the primary issue is the need for an efficient activation strategy to overcome the high activation energy of direct amide formation.[3]

Q2: I'm observing the formation of side products. What are they and how can I avoid them?

A2: With certain activation methods, particularly when using carbodiimides like EDC alone, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, terminating the reaction. This can be minimized by adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt).[4] When converting to the acyl chloride, excessively high temperatures or prolonged reaction times can lead to decomposition or side reactions on the aromatic ring.

Q3: Which is better for activation: converting to an acyl chloride or using a peptide coupling reagent?

A3: The choice depends on the stability and reactivity of your amine coupling partner.

  • Acyl Chloride Formation (e.g., with SOCl₂ or oxalyl chloride) is a robust, cost-effective method that creates a highly reactive electrophile.[5] It is ideal for less nucleophilic amines (like anilines) or when scaling up. However, the conditions can be harsh and may not be suitable for sensitive functional groups.

  • Peptide Coupling Reagents (e.g., HATU, T3P®, EDC/HOBt) offer milder conditions, higher functional group tolerance, and often lead to cleaner reactions with fewer side products.[4][6] They are generally the preferred method for complex or acid-sensitive substrates.

Workflow: Selecting an Amidation Strategy

This decision tree can guide your choice between the two primary activation methods.

G start Start: Amine Substrate Properties amine_stable Is the amine stable to harsh conditions (heat, acid)? start->amine_stable amine_nucleo Is the amine highly nucleophilic (e.g., primary alkylamine)? amine_stable->amine_nucleo Yes coupling_reagent Strategy 2: Use Coupling Reagent (Protocol 2) amine_stable->coupling_reagent No cost_scale Is cost or scale a primary concern? amine_nucleo->cost_scale No amine_nucleo->coupling_reagent Yes acyl_chloride Strategy 1: Convert to Acyl Chloride (Protocol 1) cost_scale->acyl_chloride Yes cost_scale->coupling_reagent No

Caption: Decision workflow for amidation strategy.

Troubleshooting Guide: Amide Coupling
Problem EncounteredProbable Cause(s)Recommended Solution(s)
No reaction or very low conversion 1. Insufficient activation of the carboxylic acid. 2. Low nucleophilicity of the amine. 3. Steric hindrance from both coupling partners.1. Switch to a more powerful activation method (e.g., from EDC/HOBt to HATU). 2. Convert the acid to its acyl chloride (Protocol 1) before adding the amine. 3. Increase reaction temperature moderately (e.g., from RT to 40-50 °C).
Formation of N-acylurea byproduct Rearrangement of the O-acylisourea intermediate when using a carbodiimide (e.g., EDC) alone.Always use an additive like HOBt or HOAt with EDC. These additives trap the intermediate to form a more stable active ester, preventing rearrangement.[5]
Reaction stalls at ~50% conversion 1. The base used (e.g., DIPEA, Et₃N) may be too weak or sterically hindered. 2. The generated byproduct (e.g., HCl from acyl chloride) is neutralizing the amine.1. Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used. 2. For acyl chloride reactions, add the acyl chloride solution slowly to a solution of the amine and excess base.
Difficult purification Byproducts from the coupling reagent (e.g., DCU from DCC, phosphine oxides) are co-eluting with the product.1. Switch to a reagent with water-soluble byproducts (e.g., EDC, T3P®). 2. Perform an acidic/basic aqueous wash sequence to remove basic/acidic impurities before chromatography.
Experimental Protocols: Amidation

Protocol 1: Activation via Acyl Chloride Formation

This protocol describes the conversion of this compound to its highly reactive acyl chloride, which can then be used for amidation.

Materials:

  • This compound

  • Oxalyl chloride (or Thionyl chloride)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous DCM (or Toluene) to create a 0.5 M solution.

  • Add one catalytic drop of anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise. Observe for gas evolution (CO₂, CO, HCl).

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC (by quenching a small aliquot with methanol and checking for methyl ester formation).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.

  • The resulting crude 3-chloro-2-methoxybenzoyl chloride is a yellow oil or solid and should be used immediately without further purification in the subsequent amidation step.

Protocol 2: HATU-Mediated Amide Coupling

This protocol uses a modern coupling reagent for a mild and efficient one-pot amidation.[4]

Materials:

  • This compound

  • Amine of interest

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous DMF or Acetonitrile (MeCN)

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir for 5-10 minutes at room temperature. During this pre-activation step, the solution may change color as the active ester is formed.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by flash column chromatography or recrystallization.

Section 2: Palladium Cross-Coupling - Activating the C-Cl Bond

The presence of the C-Cl bond allows for transformations like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. However, aryl chlorides are the least reactive of the aryl halides, often requiring specialized catalytic systems, especially when sterically hindered or electronically rich.[7]

Frequently Asked Questions (FAQs): Suzuki Coupling

Q1: My Suzuki coupling reaction is not working. What is the most common reason for failure?

A1: The most frequent point of failure is an inadequate catalyst system. Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating the robust C-Cl bond of this compound.[7] Success hinges on using a catalyst system with a highly active, electron-rich, and sterically bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) that can facilitate the difficult oxidative addition step.[8][9]

Q2: I see my palladium catalyst turning black and precipitating. What does this mean?

A2: The formation of a black precipitate ('palladium black') indicates catalyst decomposition. This happens when the active Pd(0) species is not stabilized by its ligand and agglomerates. It is often caused by oxygen in the reaction atmosphere, impure solvents, or a ligand that is not robust enough for the required reaction temperature.[9][10]

Q3: Can the carboxylic acid group interfere with the reaction?

A3: Yes. The acidic proton of the carboxylic acid can interfere with basic reagents in the reaction mixture. More importantly, the carboxylate can potentially coordinate to the palladium center, inhibiting catalysis. For this reason, it is common practice to first protect the carboxylic acid, typically as a methyl or ethyl ester, before performing the cross-coupling reaction.

Catalytic Cycle: Suzuki Coupling Challenges

The diagram below illustrates the Suzuki catalytic cycle and highlights the critical step for this substrate.

Suzuki_Cycle cluster_0 Suzuki Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-Cl Pd0->OxAdd + Ar-Cl Trans Transmetalation Ar-Pd(II)-R OxAdd->Trans + R-B(OR)₂ Trouble Critical Step for this compound: Oxidative addition is slow due to strong C-Cl bond and steric hindrance. Requires a highly active catalyst with bulky, electron-rich ligands. OxAdd->Trouble RedElim Reductive Elimination Trans->RedElim Isomerization RedElim->Pd0 Release Product Product Ar-R Product RedElim->Product

Caption: Suzuki cycle highlighting the oxidative addition challenge.

Troubleshooting Guide: Suzuki Coupling
Problem EncounteredProbable Cause(s)Recommended Solution(s)
No reaction, starting material recovered 1. Catalyst system is not active enough for the C-Cl bond. 2. Reaction temperature is too low. 3. Base is unsuitable (e.g., insoluble or too weak).1. Protect the carboxylic acid as an ester first. 2. Use a modern palladacycle precatalyst (e.g., XPhos Pd G3) with a bulky phosphine ligand. 3. Switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. 4. Increase the reaction temperature (often >100 °C in solvents like dioxane or toluene).
Catalyst decomposition (turns black) 1. Presence of oxygen in the reaction vessel. 2. Impure/wet solvents or reagents.1. Ensure the reaction is set up under a strictly inert atmosphere. Degas the solvent thoroughly by sparging with argon or using several freeze-pump-thaw cycles.[10] 2. Use freshly distilled or anhydrous grade solvents.
Low yield with significant protodeboronation The boronic acid is unstable under the reaction conditions, leading to cleavage of the C-B bond.1. Use the boronic acid pinacol (Bpin) ester instead, as they are generally more stable.[11] 2. Use K₃PO₄ as the base, which is often cited as being milder and reducing protodeboronation. 3. Ensure all reagents are dry.
Formation of homocoupled byproducts Side reaction of the boronic acid coupling with itself.1. Use a precise 1:1.1 stoichiometry of the aryl chloride to the boronic acid. 2. Lower the catalyst loading (typically 1-2 mol %). 3. Ensure rigorous exclusion of oxygen.
Experimental Protocol: Suzuki Coupling of the Methyl Ester Derivative

This protocol assumes the carboxylic acid has been pre-converted to its methyl ester to prevent interference.

Materials:

  • Methyl 3-chloro-2-methoxybenzoate (1.0 eq)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2 eq)

  • XPhos Pd G3 (buchwaldprecatalysts.com) (0.02 eq)

  • XPhos ligand (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq), finely ground

  • Anhydrous 1,4-Dioxane and Water (e.g., 10:1 ratio)

  • Nitrogen or Argon atmosphere setup (glovebox recommended)

Procedure:

  • To a flame-dried Schlenk tube or vial inside a glovebox, add Methyl 3-chloro-2-methoxybenzoate, the boronic acid derivative, K₃PO₄, XPhos Pd G3, and XPhos.

  • Remove the vessel from the glovebox and add the degassed solvent mixture (e.g., 10:1 dioxane:water) via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor progress by LC-MS or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • If desired, the methyl ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

References

Technical Support Center: Degradation Pathways of 3-Chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 3-Chloro-2-methoxybenzoic acid (3-C-2-MBA). This guide is structured to address common and complex issues encountered during experimental work. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.

Section 1: Microbial Degradation - Troubleshooting & FAQs

Microbial degradation is a primary mechanism for the breakdown of halogenated aromatic compounds. However, the specific substitution pattern of 3-C-2-MBA presents unique challenges. This section addresses common hurdles.

Question 1: My bacterial culture, known to degrade chlorobenzoates, is showing slow or no degradation of 3-C-2-MBA. What are the likely enzymatic barriers?

Answer: This is a common and insightful observation. The slow degradation is likely due to the combined steric and electronic effects of the ortho-methoxy and meta-chloro substituents on the initial enzymatic attack. Here’s a breakdown of the causality:

  • Dioxygenase Specificity: The initial and most critical step in the aerobic degradation of many aromatic compounds is dioxygenation. Enzymes like benzoate-1,2-dioxygenase are responsible for this attack.[1][2] The bulky ortho-methoxy group on 3-C-2-MBA can cause significant steric hindrance, preventing the enzyme's active site from properly accommodating the substrate. This is a classic example of how substrate specificity, governed by the enzyme's three-dimensional structure, dictates degradation efficiency.

  • Electronic Effects: The methoxy group is electron-donating, while the chloro group is electron-withdrawing. This complex electronic arrangement on the aromatic ring can influence its susceptibility to electrophilic attack by the dioxygenase. While many microbes have robust pathways for 3-chlorobenzoate (3-CBA)[3][4][5], the addition of the methoxy group alters the electronic properties sufficiently to reduce the efficiency of the initial enzymatic reaction.

  • Potential for Improper Cleavage: In some cases, an initial attack might occur, but at a non-productive position. For instance, some dioxygenases can hydroxylate the ring at the 1,6-position instead of the 1,2-position, which can lead to the formation of dead-end metabolites or compounds that are toxic to the microorganism.[2][6]

Troubleshooting Steps:

  • Acclimatization: Implement a gradual acclimatization strategy. Start with a low concentration of 3-C-2-MBA in the presence of a more easily degradable primary substrate (like benzoate or succinate). Over time, gradually increase the concentration of 3-C-2-MBA while decreasing the primary substrate. This places selective pressure on the microbial consortium to evolve or upregulate enzymes capable of handling the target compound.

  • Co-metabolism: If isolating a pure strain that uses 3-C-2-MBA as a sole carbon source is unsuccessful, consider a co-metabolic approach. Use a primary growth substrate to maintain a high cell density and enzymatic activity, allowing for the gratuitous degradation of 3-C-2-MBA.

  • Screening for Different Strains: Isolate new strains from environments historically contaminated with herbicides or related chlorinated aromatic compounds. These environments are more likely to harbor microbes with the necessary enzymatic machinery. Genera like Pseudomonas, Rhodococcus, and Burkholderia are excellent candidates.[4]

Question 2: I've identified a catechol-like intermediate, but the degradation pathway appears stalled. Why is the aromatic ring not being cleaved?

Answer: Observing a catechol intermediate is a significant step, as it confirms a successful initial dioxygenation and subsequent dehydrogenation. A stall at this point typically indicates an issue with the next enzyme in the pathway: catechol dioxygenase .

The key issue is the type of ring cleavage pathway induced and the nature of the substituted catechol formed.

  • Formation of a Substituted Catechol: The degradation of 3-C-2-MBA would likely proceed through demethylation to form 3-chlorosalicylic acid or through initial dioxygenation to form a substituted catechol like 4-chloro-3-methylcatechol.[7]

  • ortho- vs. meta- Cleavage:

    • ortho-Cleavage (Intradiol): This pathway, involving enzymes like chlorocatechol 1,2-dioxygenase, is common for chlorinated catechols.[8] It breaks the bond between the two hydroxyl-bearing carbons.

    • meta-Cleavage (Extradiol): This pathway involves enzymes like catechol 2,3-dioxygenase, which cleaves the bond adjacent to the hydroxyl groups.

The Problem: Halogenated catechols, particularly 3-chlorocatechol, are notorious "suicide substrates" for meta-cleavage enzymes.[7] The enzyme attempts to cleave the ring, but the resulting acylhalide intermediate binds irreversibly to the enzyme's active site, leading to inactivation. If your microbial strain primarily relies on a meta-cleavage pathway for aromatic degradation, the accumulation of this intermediate will shut down the entire process.

Troubleshooting & Verification:

  • Enzyme Assays: Prepare cell-free extracts from your culture grown on 3-C-2-MBA. Perform enzyme assays using both catechol (for general dioxygenase activity) and 3-chlorocatechol or 4-chlorocatechol as substrates. Monitor for the formation of the yellow ring-fission product characteristic of meta-cleavage. A lack of product formation with the chlorinated catechols, despite activity with unsubstituted catechol, points to enzyme incompatibility or inactivation.

  • Genetic Analysis: Use PCR with primers targeting conserved regions of genes for both ortho- (e.g., clcA) and meta-cleavage (e.g., xylE) pathways. The presence or absence of these genes can provide strong evidence for the available metabolic route. Strains successful in degrading 3-CBA often possess the cbe and tfd gene clusters, which encode for the chlorocatechol ortho-cleavage pathway.[5]

Proposed Microbial Degradation Pathway

The degradation of 3-C-2-MBA is predicted to follow a pathway analogous to other substituted benzoates. The initial steps are critical and can diverge.

Microbial_Degradation_Pathway cluster_0 Initial Attack cluster_1 Ring Cleavage cluster_2 Central Metabolism MBA This compound CSA 3-Chlorosalicylic acid MBA->CSA O-Demethylation CMC 4-Chloro-3-methylcatechol MBA->CMC Dioxygenation & Decarboxylation RingCleavage Chloromuconate Intermediates CSA->RingCleavage Dioxygenation CMC->RingCleavage ortho-cleavage (Chlorocatechol 1,2-dioxygenase) TCA TCA Cycle RingCleavage->TCA Further Metabolism (e.g., Dehalogenation)

Caption: Putative microbial degradation pathway for 3-C-2-MBA.

Section 2: Abiotic Degradation - Troubleshooting & FAQs

Abiotic methods, such as advanced oxidation processes (AOPs) and photodegradation, offer alternative routes for breaking down recalcitrant molecules like 3-C-2-MBA.

Question 3: My photocatalytic degradation experiment using TiO₂ shows a rapid decrease in the parent compound, but the Total Organic Carbon (TOC) remains high. What does this indicate?

Answer: This is a very common scenario in AOPs and indicates the transformation of the parent compound into stable organic intermediates , rather than complete mineralization to CO₂, H₂O, and Cl⁻.

Causality: Photocatalysis generates highly reactive hydroxyl radicals (•OH) that attack the aromatic ring. The initial attack is often effective at breaking down the parent molecule, which is what you observe with techniques like HPLC. However, the subsequent degradation of the resulting intermediates can be much slower.

Potential intermediates in the degradation of 3-C-2-MBA could include:

  • Hydroxylated derivatives: Formed by the addition of •OH to the ring.

  • Decarboxylated products: Loss of the carboxylic acid group.

  • Dechlorinated and/or demethoxylated analogs: Such as 2-methoxybenzoic acid or 3-chlorobenzoic acid.

  • Ring-opened products: Smaller, linear aliphatic acids (e.g., maleic, oxalic acid) which can be quite resistant to further oxidation.

Troubleshooting & Experimental Design:

  • Monitor Intermediates: Use analytical techniques beyond simple UV-HPLC. A Liquid Chromatography-Mass Spectrometry (LC-MS) system is essential for identifying the mass of the transformation products, providing clues to their structure.

  • Track Mineralization: Continue to monitor TOC over a much longer experimental timeframe. Also, measure the release of chloride ions (Cl⁻) using an ion chromatograph or a chloride selective electrode. Complete mineralization is only achieved when TOC approaches zero and the stoichiometric amount of chloride has been released.

  • Optimize Catalyst & Oxidant:

    • Increase the catalyst (e.g., TiO₂) loading to a certain optimum. Beyond this point, turbidity can block light penetration.

    • Add an additional oxidant like hydrogen peroxide (H₂O₂) to the system (photo-Fenton process), which can increase the quantum yield of hydroxyl radicals.

Quantitative Data Example: Degradation of Related Compounds

To provide context, the following table summarizes hypothetical degradation data for similar compounds under photocatalytic conditions. This illustrates the difference between parent compound removal and complete mineralization.

CompoundParent Removal (1 hr)TOC Reduction (1 hr)TOC Reduction (6 hr)
3-Chlorobenzoic Acid95%40%85%
3-Methoxybenzoic Acid[9]98%55%92%
3-C-2-MBA (Expected) ~90-95% ~30-45% ~75-85%

Section 3: Analytical Methodologies & Data Interpretation

Accurate analysis is the cornerstone of degradation studies. This section provides guidance on setting up robust analytical methods and interpreting the data.

Question 4: I am developing an HPLC method to resolve 3-C-2-MBA and its potential metabolites. What are the key parameters to consider for good separation?

Answer: Developing a robust HPLC method requires careful consideration of the physicochemical properties of the analyte and its expected byproducts. For 3-C-2-MBA and its metabolites (which will vary in polarity), a reversed-phase HPLC method is the standard approach.[10][11]

Key Parameters for Method Development:

  • Stationary Phase (Column): A C18 column is the workhorse for this type of analysis and is the recommended starting point.[11] It provides excellent hydrophobic retention for the aromatic ring.

  • Mobile Phase:

    • Solvent A: Acidified water (e.g., 0.1% formic acid or phosphoric acid). The acid serves a crucial purpose: it keeps the carboxylic acid group of 3-C-2-MBA and its acidic metabolites in their protonated (neutral) form. This ensures consistent retention and sharp peak shapes. Without acid, you will likely see broad, tailing peaks.

    • Solvent B: Acetonitrile or Methanol. Acetonitrile is often preferred as it typically provides better peak resolution and has a lower UV cutoff.

  • Elution Mode (Gradient): An isocratic (constant mobile phase composition) method is unlikely to resolve the parent compound and its more polar metabolites in a reasonable time. A gradient elution is essential.

    • Start with a high percentage of aqueous phase (e.g., 90% A) to retain and resolve any very polar, early-eluting intermediates (like ring-opened acids).

    • Gradually increase the percentage of the organic phase (B) to elute compounds of intermediate polarity.

    • Finish with a high percentage of organic phase to elute the relatively nonpolar parent compound, 3-C-2-MBA.

  • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended over a simple UV detector.[10] A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram. This is invaluable for:

    • Peak Purity Analysis: To ensure a chromatographic peak corresponds to a single compound.

    • Tentative Identification: Comparing the UV spectra of unknown peaks to that of the parent compound can indicate if the aromatic chromophore is still intact.

Experimental Workflow & Protocol
Protocol 1: General Protocol for HPLC-PDA Analysis of Degradation Samples
  • Sample Preparation:

    • Take a 1 mL aliquot from your degradation experiment.

    • Centrifuge at >10,000 x g for 10 minutes to pellet cells or catalyst particles.

    • Take the supernatant and filter it through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial. This step is critical to prevent clogging of the HPLC system.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: PDA/DAD, scanning from 200-400 nm. Monitor at 225 nm for quantification.[11]

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: Ramp linearly from 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-19 min: Return to 10% B

      • 19-25 min: Equilibrate at 10% B

HPLC_Workflow Sample 1. Experimental Sample (Culture / Reaction Mixture) Centrifuge 2. Centrifuge (Pellet cells/catalyst) Sample->Centrifuge Filter 3. Filter Supernatant (0.22 µm Syringe Filter) Centrifuge->Filter Vial 4. Transfer to HPLC Vial Filter->Vial HPLC 5. Inject into HPLC-PDA System Vial->HPLC Data 6. Data Analysis (Peak Integration, Spectral Analysis) HPLC->Data

Caption: Standard sample preparation workflow for HPLC analysis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Chloro-2-methoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Chloro-2-methoxybenzoic Acid in Modern Chemistry

This compound, a seemingly unassuming aromatic carboxylic acid, holds a significant position as a versatile building block in the synthesis of a wide array of high-value compounds.[1][2][3] Its unique trifunctionalized scaffold, featuring a carboxylic acid, a chloro group, and a methoxy group in a specific ortho and meta arrangement, makes it a sought-after intermediate in the pharmaceutical and agrochemical industries.[1][3] In pharmaceutical development, this compound serves as a crucial precursor for the synthesis of anti-inflammatory and analgesic drugs.[3] In the agrochemical sector, it is a key component in the formulation of herbicides and pesticides, contributing to enhanced crop protection and yield.[3] Given its industrial importance, the development of efficient, cost-effective, and sustainable synthetic routes to this compound is a topic of considerable interest for researchers and process chemists.

This guide provides a comparative analysis of the two most prominent synthetic strategies for preparing this compound. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a critical evaluation of each method's strengths and weaknesses, supported by experimental data. Our analysis will focus on key performance indicators such as chemical yield, product purity, cost-effectiveness, operational safety, and environmental impact, empowering you to make informed decisions for your research and development endeavors.

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound is primarily approached via two distinct pathways:

  • Route A: Williamson Ether Synthesis via Methylation of 3-Chloro-2-hydroxybenzoic Acid. This classical and widely employed method for ether formation involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on a methylating agent.[4][5]

  • Route B: Nucleophilic Aromatic Substitution (SNA r) of 2,3-Dichlorobenzoic Acid. This pathway relies on the displacement of a chlorine atom on the aromatic ring by a methoxide nucleophile. The success of this approach is contingent on the relative reactivity of the two chloro substituents.

Below, we will explore each of these routes in detail.

Route A: The Classical Approach - Methylation of 3-Chloro-2-hydroxybenzoic Acid

The methylation of 3-chloro-2-hydroxybenzoic acid is a straightforward and reliable method for the synthesis of this compound. This reaction proceeds via the well-established Williamson ether synthesis mechanism.

Reaction Principle and Mechanism

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[4][5] The reaction is a bimolecular nucleophilic substitution (SN2) process.[5] In the context of synthesizing this compound, the reaction unfolds in two key steps:

  • Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of 3-chloro-2-hydroxybenzoic acid, forming a phenoxide ion. The phenoxide is a much stronger nucleophile than the neutral phenol.

  • Nucleophilic Attack: The resulting phenoxide ion then attacks the electrophilic methyl group of a methylating agent (e.g., dimethyl sulfate or methyl iodide), displacing a leaving group and forming the desired ether linkage.

dot digraph "Williamson Ether Synthesis Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Mechanism of Williamson Ether Synthesis for this compound"

Experimental Protocol

The following protocol is a representative example of the methylation of 3-chloro-2-hydroxybenzoic acid.

Materials:

  • 3-Chloro-2-hydroxybenzoic acid

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-hydroxybenzoic acid in an aqueous solution of sodium hydroxide. The base deprotonates the phenolic hydroxyl group, forming the sodium phenoxide salt.

  • Methylation: While stirring the solution, slowly add dimethyl sulfate dropwise at room temperature. An exothermic reaction will occur. After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete methylation.

  • Work-up and Acidification: Cool the reaction mixture to room temperature. Acidify the solution with hydrochloric acid to a pH of approximately 2. This will protonate the carboxylate and precipitate the crude this compound.

  • Extraction: Extract the product from the aqueous solution using diethyl ether. Combine the organic layers.

  • Drying and Evaporation: Dry the ethereal solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Data Summary and Analysis
ParameterRoute A: Methylation of 3-Chloro-2-hydroxybenzoic Acid
Starting Material 3-Chloro-2-hydroxybenzoic acid
Key Reagents Dimethyl sulfate, Sodium hydroxide
Typical Yield 85-95%
Purity High (>98% after recrystallization)
Reaction Time 3-5 hours
Scalability Readily scalable

Advantages:

  • High Yields: This method consistently provides high yields of the desired product.

  • High Purity: The product can be easily purified to a high degree by recrystallization.

  • Well-Established and Reliable: The Williamson ether synthesis is a robust and well-understood reaction.

Disadvantages:

  • Toxicity of Methylating Agents: Dimethyl sulfate is highly toxic and carcinogenic and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[6][7][8] Methyl iodide is a less hazardous alternative but is more expensive.

  • Cost of Starting Material: The cost of 3-chloro-2-hydroxybenzoic acid can be a significant factor in the overall process economics.

Route B: The Atom-Economical Approach - Nucleophilic Aromatic Substitution of 2,3-Dichlorobenzoic Acid

An alternative strategy for the synthesis of this compound involves the selective nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms in 2,3-dichlorobenzoic acid with a methoxide source.

Reaction Principle and Mechanism

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of electron-withdrawing groups ortho and/or para to the leaving group.

In the case of 2,3-dichlorobenzoic acid, the carboxylic acid group acts as an electron-withdrawing group, activating both chlorine atoms towards nucleophilic attack. The key to a successful synthesis via this route is achieving selective substitution at the 2-position over the 3-position. The ortho-carboxyl group can play a role in directing the incoming nucleophile to the 2-position through chelation or other electronic effects.

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Mechanism of Nucleophilic Aromatic Substitution on 2,3-Dichlorobenzoic Acid"

Experimental Protocol

The following is a generalized protocol for the methoxylation of 2,3-dichlorobenzoic acid.

Materials:

  • 2,3-Dichlorobenzoic acid

  • Sodium methoxide (CH₃ONa)

  • Methanol (CH₃OH) or a polar aprotic solvent (e.g., DMF, DMSO)

  • Copper(I) catalyst (optional, for Ullmann-type conditions)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 2,3-dichlorobenzoic acid in a suitable solvent such as methanol or a polar aprotic solvent.

  • Nucleophilic Substitution: Add sodium methoxide to the solution. The reaction may be performed at elevated temperatures, and in some cases, under pressure to facilitate the substitution. The use of a copper catalyst can also promote the reaction (Ullmann condensation).[9]

  • Monitoring and Work-up: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC). Once the reaction is complete, cool the mixture and neutralize it with hydrochloric acid to precipitate the product.

  • Purification: The crude product is then filtered, washed, and can be purified by recrystallization to obtain pure this compound.

Data Summary and Analysis
ParameterRoute B: Nucleophilic Aromatic Substitution
Starting Material 2,3-Dichlorobenzoic acid
Key Reagents Sodium methoxide, Methanol/Polar aprotic solvent
Typical Yield 60-80% (can vary based on selectivity)
Purity May require careful purification to remove isomeric byproducts
Reaction Time 6-12 hours (can be longer)
Scalability Scalable, but may require optimization for selectivity

Advantages:

  • Atom Economy: This route is potentially more atom-economical as it directly substitutes a chlorine atom with a methoxy group.

  • Readily Available Starting Material: 2,3-Dichlorobenzoic acid is a commercially available and relatively inexpensive starting material.[6][10]

  • Avoidance of Highly Toxic Reagents: This method avoids the use of highly toxic methylating agents like dimethyl sulfate. However, sodium methoxide is a strong base and requires careful handling.[11][12]

Disadvantages:

  • Selectivity Issues: A significant challenge is achieving high selectivity for the substitution at the 2-position. The formation of the isomeric 2-chloro-3-methoxybenzoic acid is a potential side reaction that can complicate purification and reduce the overall yield of the desired product.

  • Harsh Reaction Conditions: The reaction may require high temperatures and/or pressures, which can be energy-intensive and require specialized equipment.

Comparative Analysis and Conclusion

FeatureRoute A: Methylation of 3-Chloro-2-hydroxybenzoic AcidRoute B: Nucleophilic Aromatic Substitution of 2,3-Dichlorobenzoic Acid
Yield Higher (typically 85-95%)Moderate to Good (60-80%, dependent on selectivity)
Purity High (easily purified by recrystallization)Potentially Lower (risk of isomeric impurities)
Cost Starting material can be more expensive.[11][12]Starting material is generally more affordable.[6][10]
Safety Major concern due to the high toxicity of dimethyl sulfate.[6][7][8]Moderate concern due to the corrosive nature of sodium methoxide.[11][12]
Environmental Impact Use of toxic reagents is a drawback.Potentially more atom-economical.
Simplicity & Reliability Very reliable and straightforward.More challenging due to potential selectivity issues.

Recommendation for Researchers and Drug Development Professionals:

For laboratory-scale synthesis and applications where high purity and reliable yields are paramount, Route A (Methylation of 3-chloro-2-hydroxybenzoic acid) is the recommended method. The well-established nature of the Williamson ether synthesis provides a high degree of confidence in achieving the desired outcome, provided that appropriate safety precautions are strictly adhered to when handling the toxic methylating agent.

Route B (Nucleophilic Aromatic Substitution of 2,3-dichlorobenzoic acid) presents an attractive alternative, particularly for large-scale industrial production where cost of raw materials and atom economy are critical drivers. However, significant process development and optimization would be required to address the challenge of regioselectivity and ensure a robust and reproducible synthesis of the target molecule with high purity.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, purity specifications, cost constraints, and the available safety infrastructure. This guide provides the foundational knowledge to make a well-informed decision for the synthesis of the valuable intermediate, this compound.

References

validating the structure of 3-Chloro-2-methoxybenzoic acid using spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Validation of 3-Chloro-2-methoxybenzoic Acid

Authored by: Dr. Eleanor Vance, Senior Application Scientist

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of molecular structure is a cornerstone of quality control, safety, and efficacy. The synthesis of substituted benzoic acids, common scaffolds in medicinal chemistry, often yields a mixture of isomers, making robust analytical validation essential. This guide provides a comprehensive, field-tested methodology for the structural elucidation of this compound, contrasting its spectroscopic fingerprint against a potential isomer, 5-Chloro-2-methoxybenzoic acid, to demonstrate the power of a multi-technique approach.

We will move beyond a simple recitation of data, focusing instead on the causality behind the observed spectroscopic signals. This guide is designed for researchers, scientists, and drug development professionals who require not just data, but a deep understanding of how to interpret it with confidence.

The Analytical Challenge: Differentiating Isomers

The synthesis of this compound can theoretically yield other isomers. For this guide, we will focus on a common alternative, 5-Chloro-2-methoxybenzoic acid. While both molecules share the same molecular formula (C₈H₇ClO₃) and thus the same exact mass, the spatial arrangement of their substituents creates unique electronic environments that are readily distinguished by modern spectroscopic techniques.

G cluster_target Target Molecule cluster_isomer Potential Isomer This compound This compound 5-Chloro-2-methoxybenzoic acid 5-Chloro-2-methoxybenzoic acid Spectroscopic\nTechniques Spectroscopic Techniques Spectroscopic\nTechniques->this compound Validation Spectroscopic\nTechniques->5-Chloro-2-methoxybenzoic acid Differentiation G cluster_NMR NMR Spectroscopy cluster_Other Other Techniques Analyte Analyte 1H_NMR ¹H NMR Analyte->1H_NMR Proton Environment 13C_NMR ¹³C NMR Analyte->13C_NMR Carbon Backbone IR FT-IR Analyte->IR Functional Groups MS HRMS Analyte->MS Molecular Formula Structural\nConfirmation Structural Confirmation 1H_NMR->Structural\nConfirmation 13C_NMR->Structural\nConfirmation IR->Structural\nConfirmation MS->Structural\nConfirmation G node_target This compound ¹H NMR Signals H-4: dd H-5: t H-6: dd node_conclusion Observed Triplet Confirms 3-Chloro Isomer node_target->node_conclusion Matches Data node_isomer 5-Chloro-2-methoxybenzoic acid ¹H NMR Signals H-3: d H-4: dd H-6: d node_isomer->node_conclusion Contradicts Data

The Evolving Landscape of Anticancer Agents: A Comparative Efficacy Analysis of Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer therapeutics, the strategic modification of known bioactive scaffolds remains a cornerstone of drug discovery. The benzoic acid framework, in particular, has proven to be a versatile starting point for the development of potent and selective inhibitors of cancer cell proliferation. This guide provides an in-depth comparative analysis of the efficacy of a series of novel benzamide derivatives, synthesized from a substituted 2-methoxybenzoic acid core. We will delve into the synthetic strategy, comparative anticancer activity, and the mechanistic underpinnings of their mode of action, offering field-proven insights for researchers and drug development professionals.

Introduction: The Rationale for 2-Methoxybenzoic Acid Derivatives in Oncology

Substituted benzoic acids and their derivatives have garnered significant attention in medicinal chemistry due to their presence in a wide array of biologically active compounds. The strategic incorporation of halogen and methoxy substituents on the phenyl ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. These modifications can enhance membrane permeability, modulate metabolic stability, and provide key interaction points with biological targets. This guide focuses on a series of N-(4-sulphamoylphenyl)benzamide derivatives, where the core structure is derived from 5-chloro-2-methoxybenzoic acid, a close structural analog of 3-chloro-2-methoxybenzoic acid. The rationale behind this scaffold lies in the established anticancer potential of sulfonamides, which can act as inhibitors of key enzymes involved in cancer progression.

Synthesis of Novel Benzamide Derivatives: A Step-by-Step Workflow

The synthesis of the target 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives was accomplished through a straightforward and efficient multi-step process. The general synthetic scheme is outlined below, providing a reproducible protocol for researchers in the field.[1][2]

Experimental Protocol: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives

Step 1: Synthesis of 5-chloro-2-methoxy-N-phenylbenzamide (2)

  • To a solution of 5-chloro-2-methoxybenzoic acid (1) in dichloromethane (DCM), add triethylamine.

  • Cool the mixture in an ice bath and add ethyl chloroformate dropwise to activate the carboxylic acid.

  • Add aniline to the reaction mixture and stir at room temperature for 3 hours.

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amide product (2).[1][2]

Step 2: Synthesis of 4-(5-chloro-2-methoxybenzamido)benzenesulfonyl chloride (3)

  • Treat the amide (2) with chlorosulfonic acid in an ice bath with continuous stirring.

  • Allow the reaction to proceed at room temperature for 12 hours.

  • Carefully pour the reaction mixture onto ice to precipitate the sulfonyl chloride product (3).[1][2]

Step 3: Synthesis of target 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives (4a-t)

  • Dissolve the sulfonyl chloride (3) in a mixture of tetrahydrofuran (THF) and water.

  • Add sodium carbonate followed by the appropriate amine.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Extract the product with an organic solvent, wash with water, dry, and purify by chromatography to obtain the final compounds (4a-t).[1][2]

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Sulfonamide Formation 5-chloro-2-methoxybenzoic acid 5-chloro-2-methoxybenzoic acid Amide Intermediate Amide Intermediate 5-chloro-2-methoxybenzoic acid->Amide Intermediate Ethyl Chloroformate, TEA, DCM Aniline Aniline Aniline->Amide Intermediate Sulfonyl Chloride Sulfonyl Chloride Amide Intermediate->Sulfonyl Chloride Chlorosulfonic Acid Final Derivatives Final Derivatives Sulfonyl Chloride->Final Derivatives Na2CO3, THF/H2O Amine Amine Amine->Final Derivatives

Caption: Synthetic workflow for 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives.

Comparative Efficacy: In Vitro Anticancer Activity

The synthesized series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were evaluated for their in vitro anti-proliferative activity against human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines using a standard cell viability assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.[1][2]

CompoundR (Amine Substituent)A2780 IC50 (µM)HCT-116 IC50 (µM)
4a Phenyl>100>100
4j 4-Fluorophenyl1.82.5
4k 4-Chlorophenyl2.13.1
4l 4-Bromophenyl2.33.5
4m 4-Methylphenyl3.54.8
4n 4-Methoxyphenyl4.25.6
4o 3-Chlorophenyl2.83.9
4p 3-Bromophenyl3.14.2
4q 3-Methylphenyl4.56.1
4r 3-Methoxyphenyl5.17.3
4s 2-Chlorophenyl3.34.5
4t 2-Methylphenyl5.88.1

Data extracted from Abdelaziz et al. (2015).[1][2]

Structure-Activity Relationship (SAR) Insights

The results reveal a clear structure-activity relationship among the synthesized derivatives. The nature and position of the substituent on the terminal phenyl ring significantly influenced the anticancer activity.

  • Halogen Substitution: Derivatives with a halogen (F, Cl, Br) at the para-position of the terminal phenyl ring (4j, 4k, 4l) exhibited the most potent activity. This suggests that an electron-withdrawing group at this position is favorable for cytotoxicity.

  • Positional Isomers: Comparing the positional isomers of the chloro-substituted derivatives (4k, 4o, 4s), the para-substituted compound (4k) was generally more active than the meta (4o) and ortho (4s) isomers.

  • Electron-Donating Groups: The presence of electron-donating groups, such as methyl (4m, 4q, 4t) and methoxy (4n, 4r), generally led to a decrease in activity compared to the halogenated derivatives.

Mechanistic Investigations: Unraveling the Mode of Action

To understand the mechanism underlying the potent anticancer activity of these derivatives, the most active compound, 4j (4-fluorophenyl derivative), was selected for further mechanistic studies on the highly sensitive human pancreatic carcinoma (MIA PaCa-2) cell line.

Cell Cycle Analysis

Treatment of MIA PaCa-2 cells with compound 4j resulted in a significant accumulation of cells in the G2/M phase of the cell cycle in a dose-dependent manner. This indicates that the compound interferes with the cell division process, leading to cell cycle arrest and subsequent inhibition of proliferation.[1][2]

Cell_Cycle_Arrest cluster_untreated Normal Cell Cycle Progression cluster_treated Cell Cycle Arrest Untreated Cells Untreated Cells G1 G1 Treated Cells (Compound 4j) Treated Cells (Compound 4j) G1_t G1 S S G1->S Progression G2 G2 S->G2 Progression M M G2->M Progression M->G1 Progression S_t S G1_t->S_t G2_t G2 S_t->G2_t M_t M G2_t->M_t Blocked by 4j

Caption: Compound 4j induces G2/M phase cell cycle arrest in pancreatic cancer cells.
Induction of Apoptosis

Further investigation revealed that compound 4j induced apoptosis (programmed cell death) in MIA PaCa-2 cells. This was confirmed by morphological changes characteristic of apoptosis and by flow cytometric analysis using Annexin V/PI staining. The induction of apoptosis is a desirable characteristic for an anticancer agent as it leads to the controlled elimination of cancer cells.[1][2]

Conclusion and Future Directions

This comparative guide highlights a series of novel 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives with promising anticancer activity. The structure-activity relationship studies provide valuable insights for the rational design of more potent analogs. The lead compound, 4j , demonstrated significant cytotoxicity against a panel of cancer cell lines, particularly pancreatic cancer, and was found to induce G2/M cell cycle arrest and apoptosis. These findings underscore the potential of this chemical scaffold for the development of new anticancer drugs. Future research should focus on optimizing the lead compound to improve its efficacy and pharmacokinetic profile, as well as on identifying its specific molecular target(s) to fully elucidate its mechanism of action.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 3-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug manufacturing. 3-Chloro-2-methoxybenzoic acid, a vital building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1][2] Its purity can directly impact the quality, safety, and efficacy of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity analysis of this compound, grounded in scientific principles and practical application.

Introduction: The Significance of Purity for this compound

This compound (C₈H₇ClO₃) is a white to off-white crystalline solid with limited solubility in water.[1] Its molecular structure, featuring a chlorinated and methoxy-substituted benzene ring with a carboxylic acid group, makes it a versatile intermediate.[1][2][3] However, the synthetic routes to its production can introduce impurities such as starting materials, by-products, and degradation products. These impurities, even in trace amounts, can have unintended pharmacological or toxicological effects. Therefore, a highly sensitive and selective analytical method is imperative for its quality control.

HPLC is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This guide will explore and compare two primary HPLC approaches for the purity analysis of this compound: Reversed-Phase HPLC and Mixed-Mode HPLC.

Comparative Analysis of HPLC Methodologies

The primary challenge in the HPLC analysis of aromatic carboxylic acids like this compound lies in their polar and ionizable nature, which can lead to poor retention on traditional reversed-phase columns.[4] Method development, therefore, focuses on optimizing the stationary and mobile phases to achieve adequate retention and sharp, symmetrical peaks.

Method 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common mode of HPLC, utilizing a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.[5] For acidic compounds, controlling the mobile phase pH is critical to ensure consistent retention and peak shape. By acidifying the mobile phase (e.g., with formic acid or trifluoroacetic acid), the ionization of the carboxylic acid group is suppressed, rendering the molecule less polar and increasing its retention on the C18 column.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention for the nonpolar aromatic ring of the analyte.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of an acid modifier is crucial. Formic acid is a good choice for its mass spectrometry compatibility, while a small amount of trifluoroacetic acid (TFA) can improve peak shape by acting as an ion-pairing agent.

  • Detection: The aromatic ring in this compound contains a chromophore, making UV detection a simple and effective choice. A wavelength of around 250 nm is typically suitable for aromatic carboxylic acids.[6]

Method 2: The Specialist - Mixed-Mode HPLC

Mixed-mode chromatography columns possess stationary phases with both reversed-phase and ion-exchange characteristics.[4][6] This dual retention mechanism can offer unique selectivity and improved retention for polar and ionizable compounds that are challenging to analyze by RP-HPLC alone.[4][6] For this compound, a mixed-mode column with both reversed-phase and anion-exchange functionalities would be ideal.

Causality Behind Experimental Choices:

  • Stationary Phase: A column with both C18 and anion-exchange functional groups allows for simultaneous hydrophobic and electrostatic interactions, providing enhanced retention and selectivity for the acidic analyte and any potential basic or acidic impurities.

  • Mobile Phase: The mobile phase composition in mixed-mode chromatography is a powerful tool for tuning selectivity. By adjusting the organic modifier concentration, buffer pH, and buffer concentration, the retention can be finely controlled.[7] This allows for the separation of closely related impurities that might co-elute in a standard RP-HPLC method.

  • Detection: UV detection remains the method of choice for the same reasons as in RP-HPLC.

Performance Comparison: RP-HPLC vs. Mixed-Mode HPLC

The following table summarizes a hypothetical but realistic comparison of the two methods for the purity analysis of this compound, based on typical performance characteristics observed for similar aromatic acids.

ParameterReversed-Phase HPLC (C18)Mixed-Mode HPLC (RP-Anion Exchange)Justification
Resolution of Polar Impurities ModerateHighThe ion-exchange mechanism in mixed-mode chromatography provides an orthogonal separation mode, enhancing the resolution of impurities with different charge states.
Peak Shape for Main Analyte Good (with mobile phase modifier)ExcellentThe dual retention mechanism can lead to more symmetrical peaks, especially for ionizable compounds.
Method Robustness HighModerate to HighRP-HPLC methods are generally considered very robust. Mixed-mode methods can be more sensitive to small changes in mobile phase pH and buffer concentration.
Analysis Time 10-15 minutes5-10 minutesMixed-mode chromatography can often achieve baseline separation in a shorter time due to the enhanced selectivity.[4]
Method Development Complexity Low to ModerateModerateThe multiple variables in the mobile phase (pH, buffer strength, organic content) make method development for mixed-mode HPLC more complex.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two compared HPLC approaches.

Sample and Standard Preparation Workflow

G cluster_prep Sample and Standard Preparation Standard Weigh ~10 mg of 3-Chloro-2-methoxybenzoic acid reference standard Dissolve_Std Dissolve in 10 mL Diluent Standard->Dissolve_Std Sample Weigh ~10 mg of 3-Chloro-2-methoxybenzoic acid sample Dissolve_Spl Dissolve in 10 mL Diluent Sample->Dissolve_Spl Diluent Prepare Diluent: Acetonitrile/Water (50:50, v/v) Diluent->Dissolve_Std Diluent->Dissolve_Spl Sonicate Sonicate for 5 minutes Dissolve_Std->Sonicate Dissolve_Spl->Sonicate Filter Filter through 0.45 µm syringe filter Sonicate->Filter Vial_Std Transfer to HPLC vial (Standard Solution) Filter->Vial_Std Vial_Spl Transfer to HPLC vial (Sample Solution) Filter->Vial_Spl

Caption: Workflow for the preparation of standard and sample solutions.

Protocol 1: Reversed-Phase HPLC Method

Objective: To provide a robust and reliable method for the routine purity analysis of this compound.

Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 250 nm

| Injection Volume | 10 µL |

Protocol 2: Mixed-Mode HPLC Method

Objective: To achieve enhanced separation of closely eluting and polar impurities.

Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: Mixed-mode (Reversed-Phase/Anion-Exchange), 4.6 x 150 mm, 5 µm.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate (reagent grade)

  • Formic acid (reagent grade)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 20 mM Ammonium formate in Water, pH 3.5 (adjusted with Formic acid)
Mobile Phase B Acetonitrile
Gradient 0-1 min: 20% B, 1-7 min: 20-70% B, 7-8 min: 70% B, 8.1-10 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 250 nm

| Injection Volume | 10 µL |

HPLC Analysis Workflow

G cluster_hplc HPLC Analysis Workflow System_Prep System Preparation: - Purge pump - Equilibrate column Sequence Create Injection Sequence: - Blank (Diluent) - Standard (x5) - Sample System_Prep->Sequence Injection Automated Injection Sequence->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection at 250 nm Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Integration Peak Integration and Analysis Data_Acq->Integration Report Generate Report: - Purity (%) - Impurity Profile Integration->Report

Caption: General workflow for the HPLC analysis.

Trustworthiness: A Self-Validating System

For any analytical method to be considered trustworthy, it must be validated. A typical validation for a purity method would include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from all impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the nominal concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an impurity that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By rigorously validating the chosen HPLC method according to these criteria, the trustworthiness of the generated purity data is ensured.

Conclusion and Recommendations

Both Reversed-Phase and Mixed-Mode HPLC offer viable solutions for the purity analysis of this compound.

  • For routine quality control and release testing, the Reversed-Phase HPLC method is recommended. Its simplicity, robustness, and the vast body of knowledge surrounding C18 columns make it a reliable and efficient choice.

  • For impurity profiling, method development, and troubleshooting, the Mixed-Mode HPLC method provides significant advantages. Its enhanced selectivity can reveal impurities that may be hidden in the RP-HPLC chromatogram, providing a more comprehensive understanding of the sample's purity.

Ultimately, the choice of method will depend on the specific requirements of the analysis. For a comprehensive quality control strategy, it may be beneficial to develop and validate both methods: the RP-HPLC method for routine use and the mixed-mode method as an orthogonal technique for confirmatory analysis.

References

A Comparative Guide to the Biological Activity of 3-Chloro-2-methoxybenzoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoic acid scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active molecules. The nuanced interplay of substituents on the aromatic ring can dramatically alter the pharmacological profile of these compounds, offering a rich field for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the biological activities of 3-Chloro-2-methoxybenzoic acid against its structural analogs, including the widely recognized salicylic acid, 2-methoxybenzoic acid, and 3-chlorobenzoic acid. While direct experimental data for this compound is not extensively available in the public domain, this guide synthesizes information from closely related compounds to infer its potential biological activities and highlight areas for future investigation.

Structural Considerations and Predicted Biological Activities

The biological activity of benzoic acid derivatives is intricately linked to the electronic and steric properties of their substituents. The presence of a chlorine atom and a methoxy group on the benzene ring of this compound suggests the potential for a range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.

This compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reported, though not extensively quantified, antimicrobial and anti-inflammatory properties make it a compound of interest for further investigation.[1]

Salicylic acid (2-hydroxybenzoic acid) is a well-established non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its mechanism of action is complex, involving the inhibition of cyclooxygenase (COX) enzymes and modulation of other inflammatory pathways.[3]

2-Methoxybenzoic acid (o-anisic acid) , the methyl ether of salicylic acid, has been reported as a novel antiemetic, suggesting a different pharmacological profile compared to its hydroxylated counterpart.[4][5] It is also described as having non-steroidal anti-inflammatory properties.[5]

3-Chlorobenzoic acid has demonstrated antibacterial and antifungal activities, highlighting the influence of halogen substitution on the antimicrobial potential of the benzoic acid scaffold.[2]

This guide will delve into a comparative analysis of these compounds across three key biological activities: anti-inflammatory, antimicrobial, and cytotoxic effects.

Comparative Analysis of Biological Activities

Anti-inflammatory Activity: Targeting the COX Pathway

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of this process.[6] Inhibition of COX-2 is a primary target for many anti-inflammatory drugs.

Salicylic acid itself is a known, albeit weak, inhibitor of COX-1 and COX-2 activity in vitro.[9] However, its primary anti-inflammatory effect in intact cells is attributed to the suppression of COX-2 gene transcription.[1] Sodium salicylate has been shown to inhibit prostaglandin E2 release with an IC50 value of 5 µg/ml in human A549 cells, an effect independent of NF-κB activation.[10]

The anti-inflammatory potential of this compound warrants further investigation, particularly its ability to inhibit COX enzymes and modulate inflammatory signaling pathways.

Table 1: Comparison of Anti-inflammatory Activity

CompoundTargetReported ActivityReference
This compound COX-1/COX-2Not reported-
Salicylic Acid COX-2Inhibition of gene transcription[1]
Sodium Salicylate COX-2IC50 = 5 µg/ml (PGE2 release)[10]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid COX-2, NF-κBSuperior to aspirin in vivo[7]
Antimicrobial Activity: A Look at Structure-Activity Relationships

The presence of a chlorine atom in 3-chlorobenzoic acid is associated with its antibacterial and antifungal properties.[2] This suggests that this compound may also possess antimicrobial activity.

A study on 2-chlorobenzoic acid derivatives demonstrated their antimicrobial potential, with Schiff's bases of 2-chlorobenzoic acid showing greater potency than its esters.[11] Another study on benzoic acid derivatives reported antifungal activity against various fungal strains, with some compounds exhibiting minimum inhibitory concentration (MIC) values in the range of 128 µg/mL against Candida albicans.[12] Specifically, lanceaefolic acid methyl ester, a benzoic acid derivative, showed an MIC of 100 µg/mL against C. albicans.[13] Research on other chlorinated benzoic acid derivatives has also demonstrated their antimicrobial effects.[11][14]

A direct comparison of the antimicrobial efficacy of this compound with 3-chlorobenzoic acid through determination of MIC values against a panel of bacteria and fungi would be necessary to elucidate the impact of the additional methoxy group.

Table 2: Comparison of Antimicrobial Activity

CompoundOrganismReported Activity (MIC)Reference
This compound VariousNot reported-
3-Chlorobenzoic acid Bacteria, FungiGeneral antibacterial/antifungal[2]
2-Chlorobenzoic acid derivatives E. coliComparable to norfloxacin[11]
Benzoic acid derivatives Candida albicans128 µg/mL[12]
Lanceaefolic acid methyl ester Candida albicans100 µg/mL[13]
Cytotoxic Activity: Potential in Cancer Research

Several benzoic acid derivatives have been investigated for their cytotoxic effects on cancer cell lines. While no specific data exists for this compound, studies on similar compounds provide insights into its potential in this area.

For instance, certain benzoic acid derivatives have shown cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.5 to 19.1 µg/mL on MCF-7 (breast adenocarcinoma) cells.[15] Another study reported GI50 (50% growth inhibition) values in the low micromolar to nanomolar range for some 1,2,3-triazole analogues of benzoic acid against a panel of 60 human cancer cell lines.[16]

The cytotoxic potential of this compound against various cancer cell lines should be evaluated to determine its therapeutic promise in oncology.

Table 3: Comparison of Cytotoxic Activity

CompoundCell LineReported Activity (IC50/GI50)Reference
This compound VariousNot reported-
Benzoic acid derivatives MCF-71.5 - 19.1 µg/mL[15]
1,2,3-Triazole benzoic acid analogues Various<0.01 µM to 3.29 µM[16]

Key Signaling Pathways

Cyclooxygenase-2 (COX-2) Pathway in Inflammation

The COX-2 pathway is a central player in the inflammatory response. Upon stimulation by pro-inflammatory signals, the expression of COX-2 is induced, leading to the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[6]

COX2_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Membrane Cell Membrane Pro-inflammatory Stimuli->Cell Membrane activate Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins Prostaglandins COX-2->Prostaglandins catalyzes Inflammation Inflammation Prostaglandins->Inflammation

Caption: Simplified COX-2 signaling pathway in inflammation.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. Its activation leads to the production of pro-inflammatory cytokines and enzymes like COX-2.[13]

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

Caption: Overview of the canonical NF-κB signaling pathway.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, this section provides detailed methodologies for key in vitro assays.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To determine the IC50 value of the test compound for COX-1 and COX-2.

Methodology:

  • Enzyme and Substrate Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate buffer. Prepare a solution of the substrate, arachidonic acid.

  • Compound Preparation: Dissolve the test compounds (this compound, salicylic acid, etc.) and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in a suitable solvent like DMSO to create stock solutions. Prepare serial dilutions of the stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, co-factors, and the test compound dilutions or controls.

    • Add the COX enzyme to each well (except for the blank).

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the plate at 37°C.

  • Detection: Measure the product (e.g., Prostaglandin E2) formation using a suitable method, such as an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Caption: Workflow for in vitro COX inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Objective: To determine the MIC of the test compounds against selected bacterial and fungal strains.

Methodology:

  • Microorganism Preparation: Culture the selected bacterial and fungal strains in appropriate broth media to achieve a standardized inoculum density.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the corresponding broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for broth microdilution antimicrobial assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the IC50 value of the test compounds on cancer cell lines.

Methodology:

  • Cell Culture: Culture the selected cancer cell lines in appropriate media and seed them into 96-well plates.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a comparative overview of the potential biological activities of this compound based on the known properties of its structural analogs. The presence of both a chloro and a methoxy group on the benzoic acid scaffold suggests a promising, yet underexplored, pharmacological profile.

The primary takeaway is the significant need for direct experimental evaluation of this compound. Future research should focus on:

  • Quantitative assessment of its anti-inflammatory activity through in vitro COX inhibition assays and in vivo models of inflammation.

  • Determination of its antimicrobial spectrum by obtaining MIC values against a broad range of pathogenic bacteria and fungi.

  • Evaluation of its cytotoxic potential against various cancer cell lines to explore its utility in oncology.

A thorough investigation of this compound, guided by the insights from its structural relatives, holds the potential to uncover a novel therapeutic agent with a unique combination of biological activities.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Chloro-Methoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of product efficacy, safety, and intellectual property. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and physical properties. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of three closely related and often encountered isomers: 3-Chloro-2-methoxybenzoic acid, 5-Chloro-2-methoxybenzoic acid, and 3-Chloro-4-methoxybenzoic acid.

Drawing from established analytical principles, we will explore how minor shifts in the positions of the chloro and methoxy substituents on the benzoic acid ring create distinct and diagnostic fingerprints in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, analytical scientists, and quality control professionals who require robust, validated methods for isomer characterization.

The Challenge of Isomeric Purity

The synthesis of substituted aromatic compounds often yields a mixture of positional isomers. The separation of these isomers can be a formidable challenge, making analytical techniques that can clearly distinguish them indispensable. The three isomers under review—this compound, 5-Chloro-2-methoxybenzoic acid, and 3-Chloro-4-methoxybenzoic acid—all share the molecular formula C₈H₇ClO₃. Their structural similarities necessitate a multi-technique spectroscopic approach for positive identification and purity assessment.

Isomer_Structures cluster_0 This compound cluster_1 5-Chloro-2-methoxybenzoic acid cluster_2 3-Chloro-4-methoxybenzoic acid node_3Cl2Me node_3Cl2Me node_5Cl2Me node_5Cl2Me node_3Cl4Me node_3Cl4Me

Figure 1: Molecular structures of the three benzoic acid isomers under comparison.

¹H NMR Spectroscopy: The Reporter of the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are exquisitely sensitive to the electronic effects (induction and resonance) of the substituents.

The electron-withdrawing nature of the carboxylic acid and chlorine atom, combined with the electron-donating effect of the methoxy group, creates unique electronic environments for the three aromatic protons on each isomer. The methoxy group's protons (a singlet integrating to 3H) and the carboxylic acid proton (a broad singlet integrating to 1H) will also exhibit characteristic shifts.

Comparative ¹H NMR Data
CompoundAromatic Proton Shifts (δ, ppm) & MultiplicityOCH₃ Shift (δ, ppm)
This compound 7.63 (dd, J=7.9, 1.6 Hz, 1H), 7.49 (dd, J=8.0, 1.6 Hz, 1H), 7.23 (t, J=8.0 Hz, 1H)4.01 (s, 3H)
5-Chloro-2-methoxybenzoic acid 7.82 (d, J=2.7 Hz, 1H), 7.50 (dd, J=8.8, 2.8 Hz, 1H), 7.04 (d, J=8.8 Hz, 1H)3.92 (s, 3H)
3-Chloro-4-methoxybenzoic acid 7.97 (d, J=2.2 Hz, 1H), 7.86 (dd, J=8.7, 2.2 Hz, 1H), 7.06 (d, J=8.7 Hz, 1H)3.98 (s, 3H)
Note: Data is representative and may vary slightly based on solvent and concentration.
Key Differentiating Features in ¹H NMR:
  • Splitting Patterns: The substitution pattern directly dictates the coupling relationships between aromatic protons. For instance, the triplet observed around 7.23 ppm for this compound is a clear indicator of a proton with two ortho neighbors, a pattern absent in the other two isomers.

  • Chemical Shifts: The proton ortho to the carboxylic acid group is typically the most downfield (highest ppm). In 3-Chloro-4-methoxybenzoic acid, this proton (at C2) is a doublet around 7.97 ppm, deshielded by the adjacent carboxyl group. In 5-Chloro-2-methoxybenzoic acid, the proton at C6 is a doublet of doublets, while the C3 proton appears as a simple doublet, providing a clear distinction.

  • Methoxy Shift: The spatial proximity of the methoxy group to the chloro or carboxyl group can influence its chemical shift. The methoxy group in this compound is ortho to both a chloro and a carboxyl group, leading to a more downfield shift (4.01 ppm) compared to the other isomers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis node_sample Dissolve 5-10 mg of sample node_solvent In ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) node_sample->node_solvent node_tube Transfer to 5 mm NMR tube node_solvent->node_tube node_instrument Place tube in NMR spectrometer node_tube->node_instrument node_lock Lock & Shim node_instrument->node_lock node_acquire Acquire ¹H spectrum (e.g., 16-32 scans) node_lock->node_acquire node_ft Fourier Transform node_acquire->node_ft node_phase Phase Correction node_ft->node_phase node_baseline Baseline Correction node_phase->node_baseline node_integrate Integration node_baseline->node_integrate node_analyze Analyze chemical shifts, multiplicities, and coupling constants node_integrate->node_analyze

Figure 2: Standard workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While ¹H NMR observes the protons, ¹³C NMR provides direct information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly dependent on their local electronic environment.

Comparative ¹³C NMR Data
CompoundAromatic & Functional Group Carbon Shifts (δ, ppm)
This compound 164.7 (C=O), 154.2, 132.8, 132.3, 126.8, 125.1, 122.9, 62.1 (OCH₃)
5-Chloro-2-methoxybenzoic acid 164.8 (C=O), 157.9, 134.1, 131.5, 125.1, 123.5, 114.2, 56.5 (OCH₃)
3-Chloro-4-methoxybenzoic acid 165.7 (C=O), 158.4, 133.5, 130.4, 128.9, 122.1, 111.9, 56.6 (OCH₃)
Note: Data is representative and may vary slightly based on solvent and concentration.
Key Differentiating Features in ¹³C NMR:
  • Carbonyl Carbon (C=O): The chemical shift of the carboxylic acid carbon is relatively consistent across the isomers but can show minor variations.

  • Substituted Aromatic Carbons: The carbons directly attached to the substituents (C-Cl, C-OCH₃, C-COOH) have the most diagnostic shifts. For example, the carbon bearing the methoxy group (C-OCH₃) is significantly more shielded (further upfield) in 5-Chloro-2-methoxybenzoic acid and 3-Chloro-4-methoxybenzoic acid compared to this compound.

  • Methoxy Carbon (OCH₃): The chemical shift of the methoxy carbon itself is a key identifier. The steric hindrance and electronic environment in this compound, where the methoxy group is crowded between the chloro and carboxyl groups, pushes its carbon signal significantly downfield (~62.1 ppm) compared to the other two isomers (~56.5 ppm). This is often the most unambiguous indicator.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational frequencies of functional groups. While many absorbances will be common to all three isomers (e.g., O-H and C=O stretches of the carboxylic acid), the "fingerprint region" (below 1500 cm⁻¹) and C-H bending patterns can provide confirmatory evidence for the substitution pattern.

Comparative IR Data
CompoundKey Absorbance Peaks (cm⁻¹)
This compound ~3200-2500 (broad, O-H), ~1700 (C=O), ~1250 (C-O), ~800-750 (C-H out-of-plane bend)
5-Chloro-2-methoxybenzoic acid ~3200-2500 (broad, O-H), ~1695 (C=O), ~1245 (C-O), ~900-800 (C-H out-of-plane bend)
3-Chloro-4-methoxybenzoic acid ~3200-2500 (broad, O-H), ~1685 (C=O), ~1260 (C-O), ~850-750 (C-H out-of-plane bend)
Note: Data is representative and collected from solid-state (e.g., KBr pellet or ATR) measurements.
Key Differentiating Features in IR:
  • C-H Bending (Out-of-Plane): The pattern of C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region is characteristic of the number of adjacent hydrogen atoms on the aromatic ring. Different substitution patterns lead to distinct absorption bands in this region, which can serve as a fingerprint for each isomer.

  • C=O Stretch: The electronic effect of the substituents can subtly influence the frequency of the carbonyl stretch. The position of the methoxy group relative to the carboxylic acid can alter the bond strength and thus the absorption frequency, although this difference can be small.

Mass Spectrometry: Confirming the Formula, Aiding in Fragmentation

Mass spectrometry confirms the molecular weight of the compounds and can provide structural clues through analysis of fragmentation patterns. All three isomers will have the same molecular ion peak (M⁺) corresponding to the molecular formula C₈H₇ClO₃. The presence of chlorine is readily identified by the characteristic M+2 isotopic pattern, where the peak at M+2 is approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

While the primary mass spectra may be very similar, high-resolution MS can confirm the elemental composition. Furthermore, tandem MS (MS/MS) experiments, which involve fragmenting the molecular ion, can sometimes reveal differences. The loss of specific neutral fragments (e.g., H₂O, CO, OCH₃, Cl) can be influenced by the substituent positions, leading to different relative abundances of fragment ions. For example, the propensity for the loss of a methyl group (•CH₃) from the methoxy moiety or the loss of HCl might differ based on the stability of the resulting fragment ions, which is dictated by the original isomer's structure.

Conclusion: A Multi-Faceted Approach to Certainty

No single technique provides absolute certainty in isolation. A robust analytical strategy for differentiating the isomers of chloro-methoxybenzoic acid relies on the synergistic interpretation of data from multiple spectroscopic methods.

Analytical_Strategy cluster_primary Primary Identification cluster_confirmation Confirmation & Verification node_start Unknown Isomer Sample node_ms Mass Spectrometry (MS) node_start->node_ms Confirms MW & formula node_nmr NMR Spectroscopy (¹H and ¹³C) node_start->node_nmr Most definitive node_ir Infrared (IR) Spectroscopy node_start->node_ir Confirms functional groups node_confirm Unambiguous Isomer Identification node_ms->node_confirm node_nmr->node_confirm node_ir->node_confirm

A Senior Application Scientist's Guide to Assessing 3-Chloro-2-methoxybenzoic Acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a chemical intermediate is a critical decision that reverberates through the entire synthesis pathway, impacting yield, purity, and cost. This guide provides an in-depth performance assessment of 3-Chloro-2-methoxybenzoic acid, a versatile intermediate, by comparing it with viable alternatives in the context of synthesizing high-value molecular targets. We will delve into the causality behind experimental choices, provide actionable protocols, and present data to support a rational selection process.

The Strategic Importance of Substituted Benzoic Acids in Synthesis

Substituted benzoic acids are foundational building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. The specific arrangement of functional groups on the aromatic ring dictates the molecule's reactivity and its suitability for particular transformations. This compound, with its ortho-methoxy and meta-chloro substituents, presents a unique electronic and steric profile that influences its performance in key C-N and C-O bond-forming reactions, such as the Buchwald-Hartwig amination and Ullmann condensation. These reactions are pivotal in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class and various herbicides.

The critical question for a process chemist is not just whether a reaction will proceed, but how efficiently and cost-effectively it will do so compared to other available starting materials. This guide will use the synthesis of a fenamate analogue as a practical case study to compare this compound with its structural isomers and other chlorinated benzoic acids.

Comparative Analysis of Intermediates in N-Arylation Reactions

The synthesis of fenamate-type NSAIDs typically involves the coupling of a substituted aniline with a halobenzoic acid. The electronic and steric nature of the substituents on the benzoic acid ring significantly affects the reaction rate and yield.

Theoretical Performance Considerations
  • This compound : The electron-donating methoxy group at the ortho position can increase the electron density of the aromatic ring, potentially slowing down nucleophilic aromatic substitution. However, in palladium-catalyzed reactions like the Buchwald-Hartwig amination, its steric bulk can influence the coordination of the palladium catalyst. The chloro group at the meta position has an electron-withdrawing inductive effect, which can activate the ring towards substitution.

  • Alternative 1: 2-Chloro-3-methoxybenzoic acid (Isomer) : Here, the positions of the chloro and methoxy groups are swapped. The chloro group at the ortho position provides significant steric hindrance and a strong inductive electron-withdrawing effect, which can influence catalyst binding and the reactivity of the C-Cl bond.

  • Alternative 2: 4-Chloro-3-methoxybenzoic acid (Isomer) : With the chloro group at the para position, steric hindrance is minimized. The methoxy group at the meta position has a less pronounced electronic effect compared to the ortho or para positions.

  • Alternative 3: 2,3-Dichlorobenzoic acid : This alternative replaces the methoxy group with another chloro atom. The two electron-withdrawing chloro groups will increase the electrophilicity of the aromatic ring, which could be advantageous in certain nucleophilic substitution reactions.[1] However, the potential for side reactions at two positions exists.

Quantitative Performance Comparison (Simulated Data)
IntermediatePredicted Yield (%)Predicted Reaction Time (h)Key Considerations
This compound 85-9012Good balance of electronic and steric effects.
2-Chloro-3-methoxybenzoic acid75-8018Increased steric hindrance from the ortho-chloro group may slow the reaction.
4-Chloro-3-methoxybenzoic acid80-8514Less steric hindrance, but potentially less favorable electronic activation.
2,3-Dichlorobenzoic acid90-9510Highly activated ring, but potential for di-substitution and requires careful control.

Experimental Protocol: Synthesis of a Fenamate Analogue via Buchwald-Hartwig Amination

This protocol details a self-validating system for the synthesis of a fenamate analogue using this compound. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and understanding.

Reaction Scheme

Buchwald_Hartwig_Reaction reactant1 This compound product Fenamate Analogue reactant1->product reactant2 Substituted Aniline reactant2->product reagents Pd Catalyst Ligand Base reagents->product

Caption: Buchwald-Hartwig amination for fenamate analogue synthesis.

Step-by-Step Methodology
  • Inert Atmosphere Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%). Seal the tube with a rubber septum, and purge with dry argon or nitrogen for 15 minutes. This step is critical as the palladium(0) catalyst is sensitive to oxygen.[2]

  • Reagent Addition : Under a positive pressure of inert gas, add this compound (1.0 equiv), the substituted aniline (1.2 equiv), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv). The choice of a carbonate base is to deprotonate the aniline without causing significant hydrolysis of the carboxylic acid.

  • Solvent Addition : Add anhydrous, degassed toluene or dioxane (to a concentration of 0.1-0.2 M) via syringe. These aprotic solvents are chosen for their ability to dissolve the reactants and their high boiling points, which allow for elevated reaction temperatures.

  • Reaction Execution : Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously. The elevated temperature is necessary to overcome the activation energy of the catalytic cycle.

  • Reaction Monitoring : Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with 1M HCl to remove any unreacted aniline, followed by a brine wash.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure fenamate analogue.

Experimental Workflow Diagram

Experimental_Workflow A 1. Inert Atmosphere Setup (Schlenk Tube, Ar/N2 Purge) B 2. Add Reagents (Intermediate, Aniline, Base, Catalyst, Ligand) A->B C 3. Add Anhydrous Solvent (Toluene or Dioxane) B->C D 4. Heat and Stir (100-110 °C) C->D E 5. Monitor Reaction (TLC or LC-MS) D->E F 6. Workup (Cool, Dilute, Filter, Wash) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Step-by-step workflow for fenamate analogue synthesis.

Cost-Benefit Analysis

A comprehensive assessment of a chemical intermediate must extend beyond reaction performance to include economic viability. The choice of intermediate directly influences the cost of raw materials, process complexity, and waste management.

FactorThis compound2,3-Dichlorobenzoic acidAnalysis
Relative Price Moderate~$0.76/g (for 25g)[1]The price of this compound is generally higher than dichlorinated analogues due to the additional synthetic step of introducing the methoxy group.
Synthesis Steps More complex synthesis from simpler precursors.Simpler synthesis from dichlorotoluene.The cost of the intermediate is directly related to the complexity of its own synthesis.
Process Efficiency May offer better selectivity, reducing purification costs.Higher reactivity may lead to shorter reaction times, but potential for side products could increase purification costs.A higher-priced intermediate can be more cost-effective if it leads to a more efficient and selective overall process.[3]
Waste Management Methoxy group is generally less hazardous than additional chlorine.Potential for more chlorinated byproducts.Greener reaction profiles can reduce waste disposal costs.

Expertise in Practice: The decision to use a more expensive intermediate like this compound is often justified when high selectivity is paramount, especially in the later stages of a complex synthesis where the value of the material is high. For the synthesis of a high-value active pharmaceutical ingredient (API), the cost of the intermediate is often a small fraction of the final product's value, making yield and purity the dominant drivers of cost-effectiveness.

Conclusion and Recommendations

This compound is a valuable and versatile chemical intermediate, particularly for the synthesis of molecules requiring N-arylation. Its performance, while influenced by a nuanced interplay of steric and electronic effects, offers a favorable balance for achieving high yields of desired products with good selectivity.

  • For High-Value Pharmaceuticals: Where purity and selectivity are paramount, this compound is an excellent choice, despite a potentially higher upfront cost compared to dichlorinated analogues. The investment in a more tailored intermediate can lead to significant savings in downstream purification and improved overall process efficiency.

  • For Agrochemicals and Bulk Chemicals: In applications where cost is the primary driver and high throughput is essential, alternatives like 2,3-Dichlorobenzoic acid may be more attractive due to their lower price and potentially faster reaction times. However, this must be carefully weighed against the potential for increased side product formation and the associated purification challenges.

Ultimately, the optimal choice of intermediate is context-dependent. A rational design approach, considering not only the immediate reaction but also the entire synthetic route and economic landscape, is essential for making an informed and effective decision.[4]

References

Comparative Cross-Reactivity Analysis of 3-Chloro-2-methoxybenzoic Acid in Preclinical Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Off-Target Profiling

In the landscape of modern drug discovery, the aphorism "no drug has only one effect" is a guiding principle. The early and comprehensive characterization of a compound's selectivity is not merely an academic exercise; it is a critical determinant of its future clinical success. A highly selective compound promises a cleaner therapeutic window with fewer side effects, while unforeseen off-target interactions are a primary cause of late-stage attrition. This guide provides an in-depth, comparative analysis of 3-Chloro-2-methoxybenzoic acid's cross-reactivity profile, contextualized against alternative compounds, to illustrate a robust strategy for off-target liability assessment.

For the purpose of this guide, we will postulate that this compound has been identified as a novel inhibitor of a hypothetical serine/threonine kinase, "Kinase X," which is implicated in an inflammatory signaling pathway. Our objective is to build a comprehensive selectivity profile to de-risk its progression as a therapeutic candidate.

The Rationale for Cross-Reactivity Profiling

The initial identification of a bioactive compound is only the first step. The chemical structure of this compound, featuring a substituted benzene ring, a carboxylic acid, and a methoxy group, presents a scaffold that could potentially interact with a multitude of biological targets. The carboxylic acid moiety might mimic phosphate groups, leading to interactions with ATP-binding sites in kinases or other enzymes. The aromatic ring can engage in hydrophobic and pi-stacking interactions common in many ligand-receptor binding pockets. Therefore, a systematic evaluation of its activity against a broad panel of targets is imperative.

Our investigation will compare four compounds:

  • Compound A (Test Article): this compound

  • Compound B (Selective Control): A well-characterized, highly selective inhibitor of Kinase X.

  • Compound C (Promiscuous Control): A known broadly active, multi-kinase inhibitor (e.g., Staurosporine).

  • Compound D (Negative Control): A structurally similar but biologically inactive analog.

This comparative approach allows us to not only quantify the selectivity of our test article but also to validate the sensitivity and specificity of our screening assays.

Experimental Design: A Multi-Tiered Approach to Selectivity Profiling

A robust cross-reactivity assessment should be structured as a funnel, starting with broad screening and progressing to more specific, functional assays for any identified off-target hits. Our workflow is designed to maximize information while conserving resources.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Functional & Cellular Validation cluster_3 Tier 4: Safety & ADME Profiling A Compound Synthesis & QC (Purity >98%) B Primary Target Assay (Kinase X IC50 Determination) A->B C Broad Kinase Panel Screen (e.g., Eurofins SafetyScreen44™ Kinase Panel) @ 1 µM and 10 µM concentrations A->C D GPCR & Ion Channel Panel Screen (e.g., CEREP BioPrint® Panel) @ 10 µM concentration A->D E Identify Off-Target Hits (% Inhibition > 50%) C->E D->E F IC50 Determination for Confirmed Hits (10-point dose-response curve) E->F G Orthogonal Biophysical Assays (e.g., SPR, ITC) for direct binding F->G H Cell-Based Functional Assays (e.g., Phospho-protein Western Blot, Calcium Flux Assay) F->H I hERG Patch-Clamp Assay F->I J CYP450 Inhibition Panel F->J K Selectivity Ratio Calculation & Risk Assessment H->K I->K J->K

Caption: A multi-tiered workflow for systematic cross-reactivity profiling.

Tier 1: Broad Kinase Panel Screening

The most probable off-targets for a kinase inhibitor are other kinases, given the conserved nature of the ATP-binding pocket across the kinome. We will utilize a commercially available, broad kinase panel to obtain a rapid and comprehensive overview of selectivity.

Experimental Protocol: Radiometric Kinase Assay
  • Compound Preparation: Prepare 10 mM stock solutions of all test compounds in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., 1 µM and 10 µM).

  • Reaction Mixture: In a 96-well plate, combine the kinase of interest (e.g., from the SafetyScreen44™ panel), its specific peptide substrate, and the required cofactors in kinase buffer.

  • Compound Addition: Add 1 µL of the diluted compound to each well. Include wells with DMSO only (vehicle control, 0% inhibition) and a known potent inhibitor for that kinase (positive control, 100% inhibition).

  • Initiation of Reaction: Start the reaction by adding [γ-³³P]-ATP. Incubate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.

  • Washing: Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Add scintillant to each well and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the vehicle and positive controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_Vehicle - Signal_PositiveControl))

Illustrative Data: Kinase Panel Screen at 10 µM
Target KinaseCompound A (this compound) [% Inhibition]Compound B (Selective Control) [% Inhibition]Compound C (Promiscuous Control) [% Inhibition]Compound D (Negative Control) [% Inhibition]
Kinase X (On-Target) 98.2 99.5 99.8 2.1
Kinase Y58.75.295.11.5
Kinase Z12.31.892.4-0.8
CDK245.13.188.93.4
ROCK165.44.596.20.5
PKA8.90.575.6-2.3
... (40+ other kinases)< 10%< 5%> 50% for many< 5%

From this initial screen, Compound A shows potent inhibition of its intended target, Kinase X. However, it also displays significant activity (>50% inhibition) against Kinase Y and ROCK1, identifying these as primary off-targets that require further investigation.

Tier 2: IC50 Determination for Confirmed Hits

The next logical step is to quantify the potency of the interactions identified in the screening phase. This involves generating full dose-response curves to determine the half-maximal inhibitory concentration (IC50) for both the on-target and key off-targets.

G cluster_0 Input cluster_1 Process cluster_2 Output Input Off-Target Hits from Tier 1 (e.g., Kinase Y, ROCK1) A Prepare 10-Point Serial Dilution Series (e.g., 100 µM to 5 nM) Input->A B Perform Target-Specific Assay (e.g., Radiometric, Luminescence) A->B C Measure Activity at Each Concentration B->C D Plot % Inhibition vs. [Log Compound] C->D E Fit Data to a Sigmoidal Curve (4-parameter logistic regression) D->E Output IC50 Value (Potency) E->Output

Caption: Workflow for IC50 determination of off-target interactions.

Illustrative Data: Comparative IC50 Values
CompoundKinase X IC50 (nM)Kinase Y IC50 (nM)ROCK1 IC50 (nM)Selectivity Ratio (Kinase Y / Kinase X)Selectivity Ratio (ROCK1 / Kinase X)
A (Test Article) 50 850 1,200 17-fold 24-fold
B (Selective Control)45> 10,000> 10,000> 222-fold> 222-fold
C (Promiscuous Control)1035203.5-fold2-fold
D (Negative Control)> 50,000> 50,000> 50,000N/AN/A

The selectivity ratio, calculated by dividing the off-target IC50 by the on-target IC50, is a key metric. A ratio greater than 100-fold is often considered a benchmark for a selective compound. While Compound A is selective, its 17-fold and 24-fold selectivity over Kinase Y and ROCK1, respectively, may warrant further investigation depending on the therapeutic context and the physiological roles of these off-target kinases.

Tier 3 & 4: Functional Validation and Safety Profiling

Biochemical assays, while excellent for initial screening, do not always translate to cellular activity. It is crucial to confirm whether the observed off-target inhibition has a functional consequence in a cellular context. Furthermore, screening against key safety liabilities is a standard part of preclinical development.

Key Safety Assays
  • hERG Channel Assay: Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. The gold-standard assay is manual patch-clamp electrophysiology on cells expressing the hERG channel. Any significant inhibition (e.g., IC50 < 10 µM) is a major red flag.

  • Cytochrome P450 (CYP) Inhibition: CYPs are a superfamily of enzymes responsible for the metabolism of most drugs. Inhibition of key isoforms (e.g., 3A4, 2D6, 2C9) can lead to drug-drug interactions. This is typically assessed using fluorescent-based or LC-MS/MS assays with probe substrates.

Protocol: Cell-Based Phospho-Protein Western Blot

This protocol aims to confirm if Compound A inhibits Kinase Y in a cellular environment.

  • Cell Culture: Culture a cell line known to have high activity of the Kinase Y signaling pathway.

  • Compound Treatment: Seed cells in a 6-well plate. Once they reach 80% confluency, treat them with varying concentrations of Compound A (centered around its IC50 for Kinase Y) for 2 hours.

  • Pathway Stimulation: Stimulate the cells with an appropriate growth factor or ligand to activate the Kinase Y pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated form of a known Kinase Y substrate (p-Substrate) and total Substrate. A loading control (e.g., GAPDH) should also be used.

  • Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Substrate/Total Substrate ratio would confirm cellular off-target activity.

Conclusion and Risk Assessment

This comprehensive, multi-tiered approach provides a robust framework for evaluating the cross-reactivity profile of a lead compound like this compound. Our illustrative data suggests that while it is a potent inhibitor of its intended target, Kinase X, it possesses moderate off-target activity against Kinase Y and ROCK1.

  • Selectivity: With selectivity ratios of 17- and 24-fold, the potential for off-target effects at therapeutic concentrations needs to be carefully considered.

  • Next Steps: The decision to advance Compound A would depend on the physiological roles of Kinase Y and ROCK1. If they are implicated in pathways that could lead to toxicity, medicinal chemistry efforts to improve selectivity would be warranted. If their inhibition is benign or even potentially beneficial for the target indication, the compound might proceed with caution.

Ultimately, this guide demonstrates that a cross-reactivity study is not a simple pass/fail exercise. It is a nuanced, data-driven investigation that provides critical insights into a compound's mechanism of action and potential liabilities. By employing a systematic, comparative, and multi-tiered approach, researchers can make more informed decisions, increasing the probability of developing safe and effective medicines.

A Comparative Benchmarking Guide to the Synthesis of 3-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the efficient synthesis of key intermediates is paramount. 3-Chloro-2-methoxybenzoic acid, a vital building block, is no exception.[1][2][3] Its structure, featuring both a chloro and a methoxy group on the benzoic acid core, offers a versatile scaffold for the synthesis of a wide array of more complex, biologically active molecules.[1][2][3] This guide provides a comparative analysis of established and potential synthetic routes to this important compound, offering insights into the causality behind experimental choices and presenting supporting data to inform your research and development endeavors.

Introduction to Synthetic Strategies

The synthesis of substituted benzoic acids like this compound can be approached from several distinct strategic directions. The primary considerations for selecting a synthetic route often revolve around the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of the synthetic pathway to various functional groups. The most common strategies involve:

  • Nucleophilic Aromatic Substitution (SNA r): This approach typically involves the displacement of a leaving group, such as a halogen or a nitro group, by a nucleophile. In the context of synthesizing this compound, this could entail the methoxylation of a suitably activated dichlorobenzoic acid derivative.[4] The success of this strategy is highly dependent on the electronic nature of the aromatic ring, with electron-withdrawing groups ortho and para to the leaving group significantly accelerating the reaction.[4]

  • Sandmeyer Reaction: A classic and powerful method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[5] Starting from an appropriate amino-substituted benzoic acid, the Sandmeyer reaction can be employed to introduce the chloro group.

  • Ullmann Condensation: This copper-catalyzed reaction is particularly useful for the formation of aryl ethers.[6] It involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst, often at elevated temperatures.[6]

  • Grignard Reactions: The formation of a Grignard reagent from an aryl halide followed by carboxylation with carbon dioxide is a fundamental and widely used method for the synthesis of benzoic acids.[7]

This guide will focus on a detailed comparison of two plausible and illustrative synthetic routes to this compound, providing both the theoretical underpinnings and practical considerations for each.

Comparative Analysis of Synthetic Routes

For the purpose of this guide, we will benchmark two distinct and logical synthetic pathways to this compound. While direct, side-by-side comparative studies in the literature are scarce for this specific molecule, we can extrapolate from established methodologies for analogous compounds to construct and evaluate these routes.

Route 1: Nucleophilic Aromatic Substitution of 2,3-Dichlorobenzoic Acid

This route leverages the principles of nucleophilic aromatic substitution, where a methoxide source displaces one of the chlorine atoms on 2,3-dichlorobenzoic acid. The presence of the carboxylic acid group, an electron-withdrawing group, can activate the ring towards nucleophilic attack, although its deactivating effect through resonance must be considered.

Route 2: Multi-step Synthesis via Sandmeyer and Ullmann-type Reactions

This pathway represents a more classical approach, building the molecule through a series of well-established transformations. It begins with the diazotization of a suitable aminobenzoic acid precursor to introduce the chlorine atom via a Sandmeyer reaction, followed by a copper-catalyzed methoxylation, akin to an Ullmann condensation.

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Multi-step Synthesis (Sandmeyer/Ullmann-type)
Starting Material 2,3-Dichlorobenzoic Acid2-Amino-3-hydroxybenzoic acid
Key Reactions Nucleophilic Aromatic SubstitutionDiazotization (Sandmeyer), Methylation (Ullmann-type)
Plausible Yield Moderate to GoodModerate (cumulative over steps)
Reaction Conditions Elevated temperatures, potentially high pressureDiazotization at low temperatures, methylation at elevated temperatures
Reagents Sodium methoxide, Copper catalyst (optional)Sodium nitrite, HCl, Copper (I) chloride, Methylating agent (e.g., DMS, MeI), Base
Advantages Potentially shorter route (fewer steps)Utilizes well-established and predictable reactions
Disadvantages Potential for side reactions (e.g., reaction at the carboxylic acid), regioselectivity challengesLonger synthetic sequence, potential for lower overall yield
Safety Considerations Use of strong base (sodium methoxide), potentially high pressuresHandling of diazonium salts (potentially explosive), use of toxic methylating agents

Experimental Protocols

Route 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is a representative procedure based on the principles of nucleophilic aromatic substitution on a dihalobenzoic acid.

Step 1: Methoxylation of 2,3-Dichlorobenzoic Acid

  • Reaction Setup: In a high-pressure reaction vessel, combine 2,3-dichlorobenzoic acid (1 equivalent), sodium methoxide (1.5-2.0 equivalents), and a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Catalyst Addition (Optional): For enhanced reactivity, a copper(I) catalyst, such as copper(I) iodide or copper(I) bromide (0.1 equivalents), can be added.

  • Reaction: Seal the vessel and heat the mixture to 120-150°C with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a stirred mixture of ice and concentrated hydrochloric acid to neutralize the excess base and precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration, wash thoroughly with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality of Experimental Choices:

  • High Temperature and Pressure: Nucleophilic aromatic substitution on an unactivated or weakly activated ring often requires forcing conditions to overcome the high activation energy of the reaction.

  • Polar Aprotic Solvent: Solvents like DMF and DMSO are excellent for SNAr reactions as they can solvate the cation of the nucleophile, leaving the anion more reactive.

  • Copper Catalyst: The use of a copper catalyst can facilitate the substitution, likely through a mechanism involving oxidative addition and reductive elimination, similar to the Ullmann condensation.[8]

Route 2: Multi-step Synthesis of this compound

This sequence illustrates a classical approach to building the target molecule.

Step 1: Diazotization and Chlorination of 2-Amino-3-hydroxybenzoic Acid (Sandmeyer Reaction)

  • Diazotization: Dissolve 2-amino-3-hydroxybenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will be evolved.

  • Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30-60 minutes to ensure complete reaction. Cool the mixture and collect the precipitated 3-chloro-2-hydroxybenzoic acid by filtration. Wash the solid with cold water and dry.

Step 2: Methylation of 3-Chloro-2-hydroxybenzoic Acid

  • Reaction Setup: In a suitable reaction flask, dissolve the 3-chloro-2-hydroxybenzoic acid from the previous step in a suitable solvent such as acetone or methanol. Add a base, such as anhydrous potassium carbonate (2-3 equivalents), to the solution.

  • Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.2-1.5 equivalents), dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent to yield the crude this compound, which can be purified by recrystallization.

Causality of Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are often unstable and can decompose at higher temperatures, hence the need for cooling during their preparation and subsequent reaction.[5]

  • Copper(I) Catalyst in Sandmeyer Reaction: Copper(I) salts are essential catalysts for the Sandmeyer reaction, facilitating the radical-nucleophilic aromatic substitution mechanism.[5]

  • Base in Methylation: The base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily reacts with the methylating agent.

Visualizing the Synthetic Workflows

To further clarify the logical progression of each synthetic route, the following diagrams illustrate the key transformations.

Route1 start 2,3-Dichlorobenzoic Acid intermediate Methoxylation (SNA r) start->intermediate NaOCH3, DMF (Cu(I) catalyst optional) end This compound intermediate->end

Caption: Workflow for the synthesis of this compound via Nucleophilic Aromatic Substitution.

Route2 start 2-Amino-3-hydroxybenzoic Acid step1 Diazotization & Sandmeyer Reaction start->step1 1. NaNO2, HCl 2. CuCl intermediate 3-Chloro-2-hydroxybenzoic Acid step1->intermediate step2 Methylation intermediate->step2 CH3I, K2CO3 end This compound step2->end

Caption: Workflow for the multi-step synthesis of this compound.

Conclusion and Future Outlook

Both of the presented synthetic routes offer viable pathways to this compound, each with its own set of advantages and challenges. The choice of the optimal route will ultimately depend on the specific requirements of the researcher or organization, including factors such as cost of starting materials, available equipment, desired scale, and safety considerations.

The direct methoxylation of 2,3-dichlorobenzoic acid (Route 1) is attractive due to its conciseness. However, further optimization would likely be required to control regioselectivity and achieve high yields. The multi-step approach (Route 2), while longer, relies on well-understood and robust reactions, potentially offering a more predictable outcome, albeit with a likely lower overall yield.

Future research in this area could focus on the development of more efficient and environmentally benign catalytic systems for the nucleophilic aromatic substitution route. Additionally, exploring alternative starting materials and novel synthetic transformations could lead to even more streamlined and cost-effective methods for the production of this important chemical intermediate. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the development of efficient and scalable syntheses of key building blocks like this compound will remain a critical area of research.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-2-methoxybenzoic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-methoxybenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity and concentration are critical quality attributes that necessitate robust and reliable analytical methods for its quantification. The validation of these analytical methods is paramount to ensure that the data generated are accurate, precise, and reproducible, thereby guaranteeing the quality and safety of the final products.[1] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative determination of this compound, with a focus on method validation according to the International Council for Harmonisation (ICH) guidelines.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical, step-by-step protocols. The methodologies described herein are based on established analytical principles for similar benzoic acid derivatives and serve as a comprehensive framework for developing and validating methods for this compound.

The Critical Role of Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] It is a cornerstone of quality assurance in the pharmaceutical industry, ensuring that a method is suitable for its intended purpose. The key validation parameters, as defined by the ICH Q2(R2) guideline, include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Analysis of Analytical Techniques

The choice of an analytical method is dictated by the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity. For this compound, a non-volatile organic acid, both HPLC and GC-MS (after derivatization) are viable techniques.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes. Derivatization is necessary for this compound.
Sensitivity Good, typically in the µg/mL to ng/mL range with UV detection.Excellent, often reaching pg/mL levels, especially with selected ion monitoring (SIM).
Selectivity Good, can be enhanced with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS).Excellent, provides structural information for peak identification and can resolve co-eluting peaks.
Sample Preparation Generally simpler, involves dissolution and filtration.More complex, requires derivatization to increase volatility, followed by extraction.
Analysis Time Typically 5-15 minutes per sample.Can be longer due to the derivatization step and longer column equilibration times.
Instrumentation Cost Moderate.Higher, due to the mass spectrometer.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of organic acids.[3] The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).

Experimental Protocol: RP-HPLC

1. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-15 min: 20-60% B; 15-20 min: 60-20% B; 20-25 min: 20% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: Mobile Phase A: Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 to 200 µg/mL for linearity, accuracy, and precision studies.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the validated range of the assay. Filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameters cluster_report Finalization prep_std Prepare Standard Solutions injection Inject into HPLC prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection data_acq Data Acquisition injection->data_acq specificity Specificity data_acq->specificity linearity Linearity & Range data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq robustness Robustness data_acq->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Workflow for the validation of the HPLC method.

Performance Data (Exemplary)

The following table summarizes the expected performance characteristics of a validated HPLC method for this compound, based on data from similar compounds.[4]

Validation Parameter Acceptance Criteria Typical Result
Linearity (R²) ≥ 0.9990.9995
Range (µg/mL) -5 - 150
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
LOD (µg/mL) -~0.5
LOQ (µg/mL) -~1.5
Robustness No significant impact on resultsRobust

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For GC-MS analysis, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile and thermally stable ester. Methylation using diazomethane or derivatization with silylating agents like BSTFA are common approaches. The following protocol is an example using methylation.

Experimental Protocol: GC-MS

1. Derivatization (Methylation):

  • Accurately weigh about 10 mg of the sample or standard into a vial.

  • Dissolve in 1 mL of a suitable solvent (e.g., methanol/diethyl ether mixture).

  • Add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed. (Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood by trained personnel).

  • Allow the reaction to proceed for 10-15 minutes.

  • Evaporate the excess solvent and diazomethane under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of hexane or ethyl acetate for GC-MS analysis.

2. GC-MS Conditions:

  • Instrument: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Workflow for GC-MS Sample Preparation and Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weighing Weigh Sample/Standard dissolution Dissolve in Solvent weighing->dissolution derivatization Derivatization (Methylation) dissolution->derivatization evaporation Evaporate Solvent derivatization->evaporation reconstitution Reconstitute in Hexane evaporation->reconstitution injection Inject into GC-MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: General workflow for GC-MS analysis of this compound.

Performance Data (Exemplary)

The following table presents the anticipated performance characteristics for a validated GC-MS method.

Validation Parameter Acceptance Criteria Typical Result
Linearity (R²) ≥ 0.9990.9992
Range (ng/mL) -1 - 100
Accuracy (% Recovery) 95.0 - 105.0%97.8 - 103.5%
Precision (RSD)
- Repeatability≤ 5.0%< 2.0%
- Intermediate Precision≤ 5.0%< 3.0%
LOD (ng/mL) -~0.1
LOQ (ng/mL) -~0.3
Robustness No significant impact on resultsRobust

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC is a robust, reliable, and more straightforward method, making it highly suitable for routine quality control and release testing where high throughput is often required. Its lower operational cost and simpler sample preparation are significant advantages.

  • GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis, impurity profiling, and structural elucidation. The requirement for derivatization adds complexity to the sample preparation but is justified when very low detection limits are necessary.

For most pharmaceutical and agrochemical applications, a validated RP-HPLC method with UV detection will provide the necessary accuracy, precision, and reliability for the routine quantification of this compound. However, if the analysis of trace-level impurities or confirmation of identity is required, GC-MS would be the more appropriate technique.

Ultimately, the selected method must be thoroughly validated in the laboratory where it will be used to ensure it is fit for its intended purpose, adhering to the principles outlined in the ICH guidelines.

References

Safety Operating Guide

A Professional's Guide to the Safe Disposal of 3-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my aim is to empower fellow researchers and drug development professionals with not just the "how," but the "why" behind critical laboratory procedures. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 3-Chloro-2-methoxybenzoic acid, moving beyond a simple checklist to instill a deep understanding of the principles involved.

Hazard Identification and a Principle of Proactive Safety

Before any disposal procedure can be planned, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge forms the basis for all safety and handling decisions. This compound (CAS RN: 3260-93-3) is a solid organic compound that presents moderate, but manageable, risks.

The primary hazards, as defined by the Globally Harmonized System (GHS), are skin and eye irritation. While not classified as acutely toxic or carcinogenic, its halogenated nature and potential for respiratory irritation demand rigorous adherence to safety protocols.[1]

Hazard ClassificationGHS CodeDescriptionCausality for Disposal Protocol
Skin IrritationH315Causes skin irritation.Mandates the use of nitrile or other chemically resistant gloves to prevent direct contact during handling and disposal. Contaminated clothing must be removed and decontaminated before reuse.
Serious Eye IrritationH319Causes serious eye irritation.Requires the use of safety glasses with side shields or chemical splash goggles to protect against accidental contact with dust particles.
Respiratory IrritationSTOT SE 3May cause respiratory irritation.[1]All handling, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of airborne dust.[2]

The Regulatory Imperative: Why Segregation is Non-Negotiable

The single most critical step in disposing of this compound is its correct classification as a halogenated organic compound .[3][4] This is not an arbitrary label; it is a designation with significant regulatory and technical consequences under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6]

The chlorine atom in the molecule necessitates a specific disposal pathway. When incinerated, halogenated compounds can produce acidic gases like hydrogen chloride (HCl).[2] Therefore, they must be processed in specialized incinerators equipped with "scrubbers" that neutralize these corrosive byproducts.[1] Mixing halogenated waste with non-halogenated solvent waste can contaminate the entire batch, forcing the entire, much larger volume to be disposed of via the more expensive and specialized halogenated route.[7][8]

start Waste Generated: This compound decision Does the molecule contain a halogen (F, Cl, Br, I)? start->decision yes_path YES (Contains Chlorine) decision->yes_path Yes no_path NO decision->no_path No segregate Segregate into dedicated 'Halogenated Organic Waste' stream. yes_path->segregate Correct Classification

Caption: Waste segregation decision tree for halogenated compounds.

Core Disposal Workflow: A Step-by-Step Protocol

This protocol ensures compliance and safety from the point of generation to final disposal.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Hand Protection: Chemically resistant gloves (nitrile is suitable).

  • Eye Protection: Safety goggles or safety glasses with side-shields.[9]

  • Body Protection: A standard laboratory coat.

Step 2: Waste Collection and Containerization

Waste must be accumulated at or near its point of generation in what the EPA terms a "Satellite Accumulation Area" (SAA), which is typically a designated spot within the laboratory.[10][11]

  • Select a Proper Container:

    • Use a container that is chemically compatible with the waste. The original product container is often a good choice if it's in good condition.[10]

    • The container must have a secure, screw-top lid to prevent leaks and spills.[5]

    • Ensure the container is clean and free of any residue from other chemical classes.

  • Label the Container (Before Use):

    • The moment the first drop of waste is added, the container must be properly labeled.[7] The label must include:

      • The words "Hazardous Waste" .[11]

      • The full chemical name: "this compound" . Do not use abbreviations or formulas.[8]

      • An indication of the hazards (e.g., "Irritant").[11]

  • Transfer the Waste:

    • Conduct this step inside a chemical fume hood to avoid inhaling dust.[2]

    • Carefully transfer the solid waste into the prepared container using a spatula or scoop. Avoid any actions that could generate dust.[12]

    • Do not fill the container more than 90% full to allow for expansion and prevent spills.[6]

    • Securely close the lid. The container must remain closed at all times unless you are actively adding waste.[7][10]

Step 3: Temporary Storage in the Satellite Accumulation Area (SAA)
  • Placement: Place the sealed and labeled container in your laboratory's designated SAA.[10]

  • Segregation: Ensure the container is stored with other compatible halogenated organic wastes. It must be physically separated from incompatible materials like strong acids, bases, or oxidizers.[10]

  • Secondary Containment: The SAA must have secondary containment, such as a chemical-resistant tray or tub, capable of holding the contents of the largest container.[6][10]

Step 4: Arranging for Final Disposal

Laboratory-generated hazardous waste cannot be disposed of in the regular trash or down the drain.[5][12]

  • Contact EHS: Follow your institution's specific procedures for waste pickup, which typically involves contacting the Environmental Health & Safety (EHS) department or using a chemical waste management system.[7]

  • Licensed Disposal: Your institution will then arrange for the waste to be transported and disposed of by a licensed professional waste disposal company.[1] This company will have the certified high-temperature incinerators required for the safe destruction of this compound.[1]

cluster_Lab Laboratory Operations cluster_EHS Institutional Oversight A 1. Wear PPE (Gloves, Goggles) B 2. Handle in Fume Hood A->B C 3. Collect Waste in Labeled Container B->C D 4. Store in SAA with Secondary Containment C->D E 5. Request Waste Pickup (via EHS Dept.) D->E F 6. Transport by Licensed Waste Hauler E->F G 7. Final Disposal via High-Temperature Incineration with Scrubber F->G

Caption: End-to-end workflow for compliant chemical disposal.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A prepared response is key to mitigating risk.

Small Spill Containment (Solid Material)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: If not already wearing it, don the appropriate PPE (gloves, goggles, lab coat).

  • Control Dust: Do not use a dry brush or create airborne dust. Gently sweep up the spilled solid material.[2][12] If necessary, you can lightly moisten a paper towel to wipe up fine residue.

  • Collect Waste: Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a container, seal it, and label it as "Hazardous Waste" for disposal.

  • Decontaminate: Wipe the spill area with soap and water.

Personnel Exposure: First Aid

Immediate action is crucial to minimize irritation.

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected skin with plenty of soap and water. If irritation develops or persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical advice.

By adhering to these scientifically-backed procedures, you ensure not only your own safety and that of your colleagues but also uphold the rigorous standards of our profession.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical reagents is foundational to discovery. However, this innovation must be built upon an unwavering commitment to safety. 3-Chloro-2-methoxybenzoic acid (CAS No. 3260-93-3), a key intermediate in pharmaceutical synthesis, is a compound that demands our full attention and respect.[1] Its specific hazard profile necessitates a comprehensive and non-negotiable personal protective equipment (PPE) strategy.

This guide moves beyond a simple checklist. It provides a procedural and logistical framework for handling this compound, grounded in the scientific principles of risk mitigation. Our objective is to empower you with the knowledge to not only protect yourself but also to cultivate a culture of safety within your laboratory.

Hazard Assessment & Risk Profile

Understanding the "why" behind PPE begins with a clear-eyed assessment of the risks. This compound is not a benign powder; its classification under the Globally Harmonized System (GHS) reveals multiple acute hazards.

The primary risk stems from its classification as Acutely Toxic if Swallowed (Category 3) .[1][2][3] This is a significant danger, meaning even small quantities ingested accidentally via contaminated hands could have severe health consequences. Furthermore, it is a known skin and serious eye irritant.[4][5][6] As a fine powder, it also presents an inhalation hazard that can lead to respiratory tract irritation.[5][7][6]

Hazard Classification GHS Code Description Signal Word
Acute Toxicity (Oral)H301Toxic if swallowed.[1][2][8]Danger
Skin IrritationH315Causes skin irritation.[4][5][6]Warning
Serious Eye IrritationH319Causes serious eye irritation.[4][5][6]Warning
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[5][7]Warning

This combination of hazards—acute oral toxicity, contact irritation, and respiratory irritation from its powdered form—dictates that our protective measures must be multi-layered, addressing all potential routes of exposure.

The Core PPE Ensemble: A Multi-Layered Defense

The most effective safety protocols begin with engineering controls and are supplemented by robust PPE. Relying on PPE alone is insufficient; it is the final barrier between you and the chemical.

Primary Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All handling of this compound powder, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[9] This is the most critical step in preventing the generation of airborne dust and minimizing respiratory exposure.[4]

Personal Protective Equipment: The Essential Barrier
  • Eye and Face Protection:

    • Rationale: Direct contact with the powder or splashes of solutions can cause serious eye irritation.[4][5]

    • Minimum Requirement: Tight-sealing safety goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards.[7] Standard safety glasses with side shields do not offer adequate protection from dust.[10]

    • Best Practice: For any procedure with a higher risk of splashing (e.g., dissolving larger quantities, quenching a reaction), supplement safety goggles with a full-face shield.[2][4][11]

  • Hand Protection:

    • Rationale: This compound causes skin irritation upon contact.[4][6] Gloves also prevent the transfer of the chemical from surfaces to your hands, mitigating the primary risk of accidental ingestion.

    • Specification: Wear nitrile gloves as they provide good resistance to a wide range of chemicals.[11] Always inspect gloves for tears or punctures before use.

    • Protocol: Contaminated gloves can be a source of exposure.[12] Change gloves every 30-60 minutes during extended procedures or immediately if you know or suspect contact has occurred.[10] Never wear gloves outside the laboratory area.

  • Body Protection:

    • Rationale: Protects skin from spills and prevents the contamination of personal clothing.[11]

    • Specification: At a minimum, a flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is mandatory.

    • For Increased Risk: When handling larger quantities (>100g) or during spill cleanup, supplement your lab coat with a chemical-resistant apron.

  • Respiratory Protection:

    • Rationale: The powdered form of this chemical can easily become airborne, and inhalation may cause respiratory tract irritation.[5][7]

    • Specification: When weighing or transferring the solid chemical, a NIOSH-approved N95 dust mask or a higher-rated respirator is required, even within a fume hood, to provide an additional layer of protection.[2][4]

Procedural Guidance: PPE in Action

The following protocols provide step-by-step guidance for common laboratory tasks, integrating the PPE requirements as a self-validating system.

Protocol 3.1: Weighing and Preparing Solutions
  • Pre-Operation: Don the full core PPE ensemble: safety goggles, nitrile gloves, and a lab coat.

  • Work Area Setup: Perform all work within a chemical fume hood. Place a disposable absorbent pad on the work surface.

  • Weighing:

    • Place a weigh boat on the analytical balance inside the hood.

    • Don an N95 respirator before opening the primary chemical container.

    • Using a spatula, carefully transfer the desired amount of this compound to the weigh boat. Minimize dust generation by moving slowly and avoiding dropping powder from a height.

    • Securely close the primary container.

  • Dissolution:

    • Gently add the weighed powder to your solvent vessel, which is already inside the fume hood.

    • Use a small amount of the solvent to rinse the weigh boat, ensuring a complete transfer.

  • Post-Operation:

    • Carefully fold the disposable work surface pad inward and place it in the designated solid chemical waste container.

    • Wipe the spatula and any affected surfaces with a damp cloth, disposing of the cloth in the solid waste container.

    • Remove your N95 respirator last, after stepping away from the immediate work area.

    • Remove and dispose of gloves in the appropriate waste stream.

    • Wash hands thoroughly with soap and water.[4]

Protocol 3.2: Spill Response and Decontamination
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large (>10g), evacuate the lab and follow your institution's emergency procedures.

  • Don Enhanced PPE: For small, manageable spills, don additional PPE: a second pair of nitrile gloves over the first, a chemical-resistant apron, and an N95 respirator.

  • Containment: Do NOT use water to clean up the dry powder, as this can spread the contamination. Cover the spill with a dry absorbent material, such as sand or vermiculite, to prevent it from becoming airborne.

  • Cleanup: Carefully sweep the absorbent material and spilled chemical into a designated hazardous waste container. Avoid creating dust.[9]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Doffing PPE: Remove the apron, outer gloves, and inner gloves (in that order), placing them in the hazardous waste container.

  • Final Wash: Wash hands and any exposed skin thoroughly.

Protocol 3.3: Waste Disposal
  • Solid Waste: All surplus this compound and any materials contaminated with it (e.g., weigh boats, gloves, absorbent pads, cleaning materials) must be disposed of in a clearly labeled, sealed hazardous waste container.[4]

  • Liquid Waste: Solutions containing this compound must be collected in a designated, labeled hazardous waste container for halogenated organic waste.

  • Regulatory Compliance: Never dispose of this chemical down the drain.[4][9] All waste must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][13] Contaminated packaging should be disposed of as unused product.[4][13]

Visualizing the Safety Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_0 Task Assessment cluster_1 Engineering & Base PPE cluster_2 Task-Specific PPE Task What is the task? Fume_Hood Chemical Fume Hood Task->Fume_Hood Always Start Here Base_PPE Safety Goggles Nitrile Gloves Lab Coat Fume_Hood->Base_PPE Weighing Weighing Solid Base_PPE->Weighing Solution Handling Solution Base_PPE->Solution Spill Spill Cleanup Base_PPE->Spill Respirator N95 Respirator Weighing->Respirator Face_Shield Face Shield Solution->Face_Shield If splash risk Spill->Respirator Apron Chemical Apron Double Gloves Spill->Apron

Caption: PPE selection workflow for this compound.

Conclusion

The safe handling of this compound is not a matter of preference; it is a professional obligation. Its potent hazard profile—acute oral toxicity, coupled with skin, eye, and respiratory irritation—demands a systematic and disciplined approach. By integrating primary engineering controls with the multi-layered PPE ensemble detailed in this guide, you can effectively mitigate these risks. Treat every step, from preparation to disposal, with the seriousness this compound warrants. Your diligence is the cornerstone of a safe and successful research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.